molecular formula C19H17BrFNO B7830261 GPR30 agonist-1

GPR30 agonist-1

Katalognummer: B7830261
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: YGLAUQAYNBUDIJ-BIENJYKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GPR30 agonist-1 is a useful research compound. Its molecular formula is C19H17BrFNO and its molecular weight is 374.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLAUQAYNBUDIJ-BIENJYKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GPR30 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of G protein-coupled estrogen receptor 30 (GPR30), also known as G protein-coupled estrogen receptor 1 (GPER), with a focus on its agonists. It includes a detailed examination of the signaling pathways activated by GPR30, quantitative pharmacological data, and detailed protocols for key experimental assays.

Core Signaling Pathways of GPR30 Activation

GPR30 is a seven-transmembrane G protein-coupled receptor that mediates rapid, non-genomic estrogen signaling.[1][2] Its activation by agonists, such as the selective agonist G-1, triggers a cascade of intracellular events that are distinct from the classical nuclear estrogen receptors.[3] The primary signaling mechanisms involve the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream kinase cascades, as well as the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium.

Epidermal Growth Factor Receptor (EGFR) Transactivation

A central mechanism in GPR30 signaling is the transactivation of the EGFR. Upon agonist binding, GPR30 activates Gβγ subunits, which in turn stimulate Src, a non-receptor tyrosine kinase.[4] This leads to the activation of matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF.[1] The released HB-EGF then binds to and activates the EGFR, initiating its downstream signaling pathways.[1][4]

Downstream Signaling Cascades

The transactivation of EGFR by GPR30 agonists leads to the activation of two major signaling pathways:

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-regulated Kinase (ERK) Pathway: Activated EGFR promotes the phosphorylation and activation of the ERK1/2 MAP kinases.[2][5] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[6]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: GPR30 activation also stimulates the PI3K/Akt pathway, which plays a critical role in cell survival, growth, and metabolism.[3] This activation can be dependent on EGFR transactivation.

Modulation of Second Messengers

GPR30 agonists also influence the levels of intracellular second messengers:

  • Cyclic AMP (cAMP) Production: GPR30 has been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[7] However, some studies also suggest that GPR30 can inhibit cAMP production, indicating a complex and potentially cell-type-specific regulation of this second messenger.[7]

  • Intracellular Calcium (Ca2+) Mobilization: Agonist binding to GPR30 can trigger a rapid increase in intracellular calcium concentrations.[3][8] This is often mediated through the Gq protein and phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of calcium from intracellular stores.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GPR30 agonists and antagonists.

Table 1: Binding Affinities (Ki) of GPR30 Ligands

LigandReceptorKi (nM)Cell Line/SystemReference
17β-EstradiolGPR30~6GPR30-expressing cells[9]
17β-EstradiolGPR30~3Membrane preparations[9]
G-1GPR30~11Recombinant GPR30[10]
G15 (Antagonist)GPR30~20Hec50 cells[11]

Table 2: Functional Potencies (EC50/IC50) of GPR30 Ligands

LigandAssayPotency (nM)Cell LineReference
G-1Calcium Mobilization (EC50)2Not specified[10]
G15 (Antagonist)Inhibition of G-1-mediated Calcium Mobilization (IC50)~185SKBr3 cells[11]
G15 (Antagonist)Inhibition of E2-mediated Calcium Mobilization (IC50)~190SKBr3 cells[11]

Mandatory Visualizations

Signaling Pathway Diagrams

GPR30_Signaling_Pathways cluster_membrane Cell Membrane receptor receptor gprotein gprotein enzyme enzyme kinase kinase second_messenger second_messenger transcription_factor transcription_factor cellular_response cellular_response GPR30 GPR30 G_protein Gαβγ GPR30->G_protein EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Gαs Src Src G_protein->Src Gβγ PLC PLC G_protein->PLC Gαq MMPs MMPs Src->MMPs pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleavage HB_EGF HB-EGF pro_HB_EGF->HB_EGF HB_EGF->EGFR Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK CREB CREB ERK->CREB PKA PKA cAMP->PKA PKA->CREB Ca2 Ca2+ IP3 IP3 PLC->IP3 IP3->Ca2 release from ER Gene_Expression Gene Expression CREB->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Agonist Agonist Agonist->GPR30 G-1

GPR30 Agonist Signaling Pathways
Experimental Workflow Diagram

GPR30_Experimental_Workflow step step assay assay data data start Start cell_culture Cell Culture (e.g., SKBr3, HEK293) start->cell_culture agonist_treatment Treat with GPR30 Agonist (G-1) cell_culture->agonist_treatment binding_assay Radioligand Binding Assay agonist_treatment->binding_assay cAMP_assay cAMP Accumulation Assay agonist_treatment->cAMP_assay ca_assay Calcium Mobilization Assay agonist_treatment->ca_assay western_blot Western Blot (p-ERK, p-Akt) agonist_treatment->western_blot binding_data Determine Ki binding_assay->binding_data cAMP_data Determine EC50 for cAMP cAMP_assay->cAMP_data ca_data Determine EC50 for Ca2+ ca_assay->ca_data wb_data Quantify Protein Phosphorylation western_blot->wb_data analysis Data Analysis & Interpretation binding_data->analysis cAMP_data->analysis ca_data->analysis wb_data->analysis end End analysis->end

Experimental Workflow for GPR30 Agonist Characterization

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used for GPCR binding studies.[12][13]

  • Membrane Preparation:

    • Culture cells expressing GPR30 (e.g., HEK293-GPR30) to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add membrane preparation (typically 10-50 µg of protein), a fixed concentration of radiolabeled ligand (e.g., [3H]-estradiol), and varying concentrations of the unlabeled GPR30 agonist-1.

    • For non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., 10 µM unlabeled estradiol).

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol is based on commercially available cAMP assay kits.[14][15]

  • Cell Culture and Plating:

    • Plate GPR30-expressing cells in a 96- or 384-well plate and culture overnight.

  • Agonist Stimulation:

    • Wash the cells with serum-free medium and then incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add varying concentrations of the this compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure cAMP levels in the lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the samples from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

ERK1/2 Phosphorylation (Western Blot) Assay

This protocol outlines the general steps for detecting ERK1/2 phosphorylation.[6][16]

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with the this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Intracellular Calcium Mobilization Assay

This protocol is based on the use of calcium-sensitive fluorescent dyes.[8][17][18]

  • Cell Preparation and Dye Loading:

    • Plate GPR30-expressing cells (e.g., SKBr3) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer such as HBSS (Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of the this compound into the wells.

    • Immediately begin kinetic reading of the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

References

G-1: A Comprehensive Technical Guide to the First Selective GPER Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of G-1 (1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone), the first selective agonist for the G protein-coupled estrogen receptor (GPER). G-1's identification has been a pivotal moment in estrogen receptor research, providing a critical tool to dissect the non-genomic signaling pathways of estrogens, distinct from the classical nuclear estrogen receptors, ERα and ERβ.[1][2] This document provides a detailed overview of its pharmacological properties, the experimental protocols used for its characterization, and the key signaling cascades it modulates.

Discovery and Selectivity Profile

G-1 was identified through a combination of virtual and biomolecular screening approaches aimed at discovering selective GPER ligands.[3][4] This effort led to the identification of a tetrahydro-3H-cyclopenta[c]quinoline scaffold with high affinity for GPER.[5] Subsequent structure-activity relationship studies revealed the importance of the 6-bromo-benzo[1]dioxolane substituent and the ethanone (B97240) hydrogen-bond acceptor group at the C8-position for its agonist activity.[5]

A key feature of G-1 is its remarkable selectivity for GPER over the classical estrogen receptors, ERα and ERβ. This selectivity is crucial for its utility as a research tool to isolate and study GPER-mediated effects.[1][6]

Table 1: Receptor Binding and Functional Activity of G-1
LigandReceptorBinding Affinity (Ki)Functional Activity (EC50)Cell Line/System
G-1 GPER11 nM[1][7]2 nM[1][7]COS7 cells transfected with GPER-GFP[2][8]
G-1 ERα>10,000 nM[1]No activity up to 10 µM[1][7]COS7 cells transfected with ERα[2]
G-1 ERβ>10,000 nM[1]No activity up to 10 µM[1][7]COS7 cells transfected with ERβ[2]

GPER Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic intracellular signaling events.[1][9] These pathways are distinct from the classical genomic pathways activated by ERα and ERβ and are central to GPER's diverse physiological roles.[1] The primary signaling cascades activated by G-1 include the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the mobilization of intracellular calcium.[2][10]

GPER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds HBEGF_pro pro-HB-EGF HBEGF HB-EGF HBEGF_pro->HBEGF EGFR EGFR HBEGF->EGFR binds G_protein Gαβγ GPER->G_protein activates G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Src Src MMPs MMPs Src->MMPs activates MMPs->HBEGF_pro cleaves PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates PLC PLC IP3 IP3 PLC->IP3 generates AC AC cAMP cAMP AC->cAMP produces G_alpha->PLC activates G_alpha->AC activates G_betagamma->Src activates Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Transcription ERK->Gene ER Endoplasmic Reticulum IP3->ER binds Ca2 Ca²⁺ ER->Ca2 releases PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Gene

Caption: GPER Signaling Pathway Activated by G-1.

Experimental Protocols

Accurate characterization of G-1's activity and selectivity relies on a suite of well-defined experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a specific radiolabeled ligand.[1]

Objective: To determine the Ki of G-1 for GPER, ERα, and ERβ.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (GPER, ERα, or ERβ).

  • Radiolabeled ligand (e.g., [³H]-estradiol for ERα and ERβ, or a specific GPER radioligand).

  • Unlabeled G-1 at a range of concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.

  • Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C or room temperature).

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a hallmark of GPER activation through the Gαq pathway.[1][2]

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.

Materials:

  • Cells expressing GPER.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • G-1 at various concentrations.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of G-1 to the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

Cyclic AMP (cAMP) Production Assay

This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[1][9]

Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated cAMP production.

Materials:

  • Cells expressing GPER.

  • G-1 at various concentrations.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

  • Cell lysis buffer.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Treat the cells with varying concentrations of G-1 for a specified incubation period.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC₅₀ value.[1]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK signaling pathway, a downstream consequence of GPER-mediated EGFR transactivation.[2]

Objective: To determine the effect of G-1 on the phosphorylation of ERK1/2.

Materials:

  • Cells expressing GPER.

  • G-1 at various concentrations and for different time points.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE equipment.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Plate cells and treat with G-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.[2]

Functional Cellular Effects of G-1

The activation of GPER by G-1 leads to a variety of functional cellular responses, which have been characterized in numerous cell lines. These effects underscore the importance of GPER in regulating cell physiology and pathology.

Table 2: Functional Cellular Assays with G-1
AssayIC₅₀/EC₅₀Cell Line
Inhibition of Cell Migration0.7 nMSKBr3[2]
Inhibition of Cell Migration1.6 nMMCF-7[2]
Inhibition of Cell Viability1.06 µMOV90[2]
Inhibition of Cell Viability2.58 µMFT190[2]
Inhibition of Cell Viability6.97 µMOVCAR420[2]
Calcium Mobilization (Antagonism by G-15)190 nM (IC₅₀)SKBR3[2]
Calcium Mobilization (Antagonism by G-36)112 nM (IC₅₀)SKBR3[2]

Logical Workflow for G-1 Discovery and Characterization

The discovery and validation of G-1 as a selective GPER agonist followed a logical progression from computational screening to in-depth in vitro and in vivo characterization.

G1_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_outcome Outcome virtual_screening Virtual Screening of Chemical Libraries biomolecular_screening Biomolecular Screening (Ligand Binding) virtual_screening->biomolecular_screening hit_identification Hit Identification (Tetrahydroquinoline Scaffold) biomolecular_screening->hit_identification selectivity_assays Selectivity Profiling (vs. ERα, ERβ) hit_identification->selectivity_assays functional_assays In Vitro Functional Assays (Ca²⁺, cAMP, pERK) selectivity_assays->functional_assays cellular_assays Cellular Phenotypic Assays (Proliferation, Migration) functional_assays->cellular_assays in_vivo_studies In Vivo Validation (Animal Models) cellular_assays->in_vivo_studies g1_validation Validation of G-1 as a Selective GPER Agonist in_vivo_studies->g1_validation

Caption: Logical workflow of G-1 discovery and characterization.

Conclusion

The discovery of G-1 has provided the scientific community with an indispensable pharmacological tool for elucidating the physiological and pathological roles of GPER.[1][2] Its high selectivity over classical estrogen receptors has enabled the specific interrogation of GPER-mediated signaling pathways. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the complex biology of GPER and to explore its potential as a therapeutic target.

References

GPR30/GPER signaling pathways activated by G-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GPR30/GPER Signaling Pathways Activated by G-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogen signaling.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that triggers a variety of intracellular signaling cascades upon activation.[3][4] The selective, non-steroidal GPER agonist, G-1, has been instrumental in elucidating the specific functions of this receptor.[5][6] G-1 binds to GPER with high affinity (Ki ≈ 11 nM) but does not bind to ERα or ERβ, making it an invaluable tool for studying GPER-specific pathways.[7] This guide provides a detailed overview of the core signaling pathways activated by G-1, complete with data summaries, experimental protocols, and pathway visualizations.

Core Signaling Pathways Activated by G-1

Activation of GPER by G-1 initiates a complex network of signaling events that are highly context-dependent, varying with cell type and physiological conditions. The primary pathways include the activation of kinase cascades, mobilization of intracellular calcium, and modulation of cyclic AMP levels.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

One of the most well-documented outcomes of G-1-mediated GPER activation is the rapid phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][8] This activation can occur through at least two distinct mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: This is a prominent pathway where GPER activation leads to the indirect activation of EGFR.[7][8] The process involves the dissociation of the G protein into Gα and Gβγ subunits. The Gβγ complex activates Src, a non-receptor tyrosine kinase.[7][9] Activated Src then stimulates matrix metalloproteinases (MMPs), which cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF).[7][10] The released HB-EGF binds to and activates EGFR, initiating the canonical Ras/Raf/MEK/ERK signaling cascade.[3][9] This entire process occurs rapidly, within minutes of G-1 stimulation.[10]

  • EGFR-Independent Activation: G-1 can also stimulate ERK1/2 activity independently of EGFR transactivation.[11] This pathway is often mediated by a pertussis toxin-sensitive Gαi/o protein and involves the activation of phosphoinositide 3-kinase (PI3K).[11][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism, is another key target of G-1/GPER signaling.[5][8][12] Upon G-1 binding, GPER can activate PI3K, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[7][12] This pathway has been shown to mediate various downstream effects, including cell migration and the upregulation of MMP-9 in renal cell carcinoma.[12] In some contexts, both ERK and Akt pathways are activated simultaneously, but they may regulate different cellular functions.[8][12]

Intracellular Calcium (Ca²⁺) Mobilization

G-1 binding to GPER elicits a rapid increase in cytosolic calcium concentration ([Ca²⁺]c).[2][7][13] This response is initiated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.[13][14] This GPER-mediated calcium rise can be blocked by the GPER antagonist G-36, the PLC inhibitor U73122, and the IP3 receptor inhibitor 2-APB, confirming the pathway's components.[13][14]

Cyclic AMP (cAMP) Signaling Pathway

The effect of G-1 on cyclic adenosine (B11128) monophosphate (cAMP) production is multifaceted, as GPER can couple to different G alpha subunits.[15]

  • Stimulation (via Gαs): In many cell types, including neurons and bone marrow mesenchymal stem cells, G-1 stimulates adenylyl cyclase (AC) via a Gαs protein, leading to an increase in intracellular cAMP levels.[1][16][17] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB), promoting gene transcription and cell proliferation.[1][17]

  • Inhibition (via Gαi/o): Conversely, GPER can also couple to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase activity and decrease cAMP production.[11][15]

This dual coupling allows G-1 to finely tune cellular responses depending on the relative expression of G protein subtypes in a given cell.

Other G-1 Activated Pathways
  • ER Stress and Apoptosis: In certain cancer cells, G-1 can induce endoplasmic reticulum (ER) stress by causing ER Ca²⁺ efflux.[2][18] This leads to the activation of the unfolded protein response (UPR), which can trigger apoptosis through the phosphorylation of kinases like JNK and CAMKII.[18]

  • YAP/p73-Mediated Apoptosis: A novel pathway described in breast cancer cells involves the G-1-induced disruption of the LATS1/2-YAP interaction.[19] This promotes the nuclear accumulation of Yes-associated protein (YAP), which then binds to p73 to increase the expression of the pro-apoptotic protein Bax.[19]

Data Presentation

The functional outcomes of G-1 mediated GPER activation are diverse and cell-type specific. The following table summarizes the core signaling pathways and their associated cellular responses as documented in the literature.

Signaling PathwayKey MediatorsTypical Cellular ResponseCell Types StudiedCitations
MAPK/ERK Gβγ, Src, MMPs, EGFR, Ras/Raf/MEKProliferation, Cell Cycle Regulation, Gene Expression (e.g., c-fos)Breast Cancer Cells, Sertoli Cells, Renal Cell Carcinoma, HCC[7][8][9][10][20]
PI3K/Akt Gαi/o, PI3K, Akt/PKBCell Survival, Proliferation, Migration, InvasionRenal Cell Carcinoma, Sertoli Cells, HCC, Neurons[3][5][8][12][21]
Calcium Mobilization PLC, IP3, ERRapid Cytosolic Ca²⁺ Rise, PKC Activation, Gene ExpressionLeukemia Cells, Breast Cancer Cells, Neuroblastoma Cells[2][7][13][14]
cAMP/PKA Gαs/Gαi/o, Adenylyl Cyclase, PKA, CREBProliferation, Gene Expression (can be stimulatory or inhibitory)Neurons, Bone Marrow Stem Cells, Hippocampal Cells[1][15][16][17]
ER Stress IRE1α, PERK, JNK, CAMKIIApoptosis, Cell Cycle ArrestBreast Cancer Cells[2][18]
YAP/p73 YAP, p73, BaxApoptosisBreast Cancer Cells[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GPER signaling. Below are protocols for key experiments cited in the literature.

Protocol 1: Western Blot for ERK1/2 or Akt Phosphorylation

This method is used to detect the activation state of kinases following G-1 stimulation.

  • Cell Culture and Treatment: Plate cells (e.g., HCCLM3, ACHN) in appropriate media.[8][12] Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.

  • Stimulation: Treat cells with G-1 (typically 1 µM) for various time points (e.g., 0, 5, 10, 30, 60 minutes).[8][10] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-ERK1/2) or a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]c)

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium levels.[13]

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in a buffer like HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells gently with the buffer to remove excess extracellular dye.

  • Baseline Measurement: Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity for a few minutes before stimulation.

  • Stimulation and Recording: Add G-1 (e.g., 1 µM) to the dish while continuously recording the fluorescence intensity over time (e.g., for 5-10 minutes).[13] The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.

  • Data Analysis: Quantify the change in fluorescence intensity over time. The results are often expressed as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence. The peak amplitude and area under the curve can also be calculated.[13]

Protocol 3: Transwell Migration/Invasion Assay

This assay measures the ability of cells to move through a porous membrane.[12]

  • Chamber Preparation: Use Transwell inserts (typically with 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel to simulate the basement membrane.

  • Cell Seeding: Starve cells overnight. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS). Add G-1 (e.g., 1 µM) and any inhibitors to both the upper and lower chambers as required by the experimental design.

  • Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours) at 37°C.

  • Cell Removal and Staining:

    • Carefully remove the cells that have not migrated from the top surface of the membrane using a cotton swab.

    • Fix the cells that have migrated to the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the fixed cells with a dye such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields.

Signaling Pathway and Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the key G-1/GPER signaling pathways and a standard experimental workflow.

GPER_EGFR_Transactivation G1 G-1 GPER GPER G1->GPER Binds G_protein Gαβγ GPER->G_protein Activates G_beta_gamma Gβγ G_protein->G_beta_gamma Src Src G_beta_gamma->Src Activates MMP MMPs Src->MMP Activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

GPER-mediated EGFR transactivation and ERK signaling.

GPER_PI3K_Ca_Signaling cluster_PI3K PI3K/Akt Pathway cluster_Ca Calcium Pathway G1_pi3k G-1 GPER_pi3k GPER G1_pi3k->GPER_pi3k Gi Gαi/o GPER_pi3k->Gi PI3K PI3K Gi->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2_pi3k PIP2 PIP2_pi3k->PIP3 Akt Akt PIP3->Akt Recruits & Activates Survival Cell Survival & Migration Akt->Survival G1_ca G-1 GPER_ca GPER G1_ca->GPER_ca Gq Gαq GPER_ca->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Generates PIP2_ca PIP2 PIP2_ca->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release

GPER-mediated PI3K/Akt and Calcium signaling pathways.

GPER_cAMP_Signaling G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Gi Gαi/o GPER->Gi AC Adenylyl Cyclase (AC) Gs->AC (+) Gi->AC (-) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_exp Gene Expression CREB->Gene_exp

Dual regulation of cAMP signaling by GPER activation.

Western_Blot_Workflow A 1. Cell Treatment (e.g., G-1 stimulation) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-pERK, overnight) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Analysis & Normalization (Total protein or loading control) I->J

Experimental workflow for Western Blot analysis.

References

The Role of G-1 in Non-Genomic Estrogen Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen signaling, traditionally understood through the lens of nuclear estrogen receptors (ERα and ERβ) and their genomic regulation of gene expression, has a less-explored, rapid-acting dimension: non-genomic signaling.[1][2] These effects are initiated at the cell membrane and involve the swift activation of various intracellular signaling cascades.[1][2][3] A key player in dissecting these pathways is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[2][4] The development of G-1, a selective, non-steroidal GPER agonist, has provided researchers with a critical tool to specifically investigate GPER-mediated non-genomic signaling without activating the classical nuclear ERs.[5][6] This technical guide provides an in-depth overview of the role of G-1, its mechanism of action, the signaling pathways it triggers, and the experimental protocols used to study its effects.

G-1: A Selective GPER Agonist

G-1 was developed as a high-affinity agonist for GPER, enabling the specific study of its functions.[5] Competitive ligand-binding assays have demonstrated its high selectivity for GPER over the classical nuclear estrogen receptors, ERα and ERβ.[7] This selectivity is crucial for isolating and understanding the rapid, non-genomic effects mediated by GPER activation.[6] However, it is important to note that at high concentrations (e.g., 1 µM), G-1 may exert off-target, GPER-independent effects, a factor that should be considered in experimental design.[8]

Core Signaling Pathways Activated by G-1

G-1 binding to GPER initiates a cascade of rapid signaling events originating from the cell membrane or endoplasmic reticulum.[9] These pathways often involve G protein subunit dissociation, second messenger production, and the transactivation of receptor tyrosine kinases, leading to diverse cellular responses.

EGFR Transactivation

A central mechanism in GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[10] This process connects GPER activation to the potent signaling networks of EGFR. The "inside-out" mechanism involves Gβγ subunits, Src kinase, and matrix metalloproteinases (MMPs).[10][11] Activated MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF, which then binds to and activates EGFR.[10][12] This transactivation is a pivotal event that links GPER to downstream pro-survival and proliferative pathways.[10][13]

GPER_EGFR_Transactivation cluster_membrane Plasma Membrane G1 G-1 GPER GPER G1->GPER binds G_protein Gαβγ GPER->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates Src Src G_beta_gamma->Src activate MMPs MMPs Src->MMPs activate pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF releases EGFR EGFR HB_EGF->EGFR activates Downstream Downstream Pathways (MAPK, PI3K) EGFR->Downstream Downstream_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus EGFR Activated EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus_MAPK ↑ Gene Expression (e.g., c-Fos, Cyclin D1) ERK->Nucleus_MAPK translocates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Nucleus_PI3K ↑ Cell Proliferation ↓ Apoptosis Akt->Nucleus_PI3K promotes survival Second_Messengers cluster_cAMP cAMP Pathway cluster_Ca Calcium Pathway G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC activates PLC Phospholipase C GPER->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release ↑ [Ca²⁺]i ER->Ca_release releases Experimental_Workflow A 1. Cell Culture (GPER-expressing cells) B 2. Serum Starvation (To reduce basal signaling) A->B C 3. G-1 Treatment (Dose-response & time-course) B->C D 4. Downstream Analysis C->D E Western Blot (p-ERK, p-Akt) D->E F HTRF cAMP Assay D->F G Calcium Imaging (Fura-2, Fluo-4) D->G H Functional Assays (Proliferation, Migration) D->H

References

The Structure-Activity Relationship of G-1 and its Analogs: A Technical Guide for GPER-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling, playing a significant role in a myriad of physiological and pathological processes. Its involvement in cardiovascular function, metabolic regulation, neuroprotection, and cancer progression has positioned it as a promising therapeutic target. The discovery of G-1, a potent and selective GPER agonist, has been instrumental in deconvoluting the complex signaling pathways governed by this receptor, independent of the classical nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of G-1 and its analogs, offering a comprehensive resource for researchers and drug development professionals engaged in the design and optimization of GPER-targeted therapeutics. We will delve into the quantitative pharmacological data, detailed experimental protocols for assessing compound activity, and the critical structural motifs that dictate agonism versus antagonism at the GPER.

Quantitative Pharmacological Data of G-1 and Key Analogs

The pharmacological characterization of G-1 and its derivatives is fundamental to understanding their therapeutic potential. The following tables summarize the key quantitative data for G-1 and its most well-characterized analogs, the antagonists G15 and G36. These compounds share the core tetrahydro-3H-cyclopenta[c]quinoline scaffold but differ in key functional groups that dramatically alter their activity.

CompoundTargetAssay TypeParameterValueCell Line/SystemReference
G-1 GPERRadioligand BindingKᵢ11 nMCOS7 cells transfected with GPER[1]
GPERRadioligand BindingKᵈ11 nMCOS7 cells transfected with GPER-GFP[1]
GPERFunctional (Calcium Mobilization)EC₅₀2 nMNot specified[1]
ERα and ERβRadioligand BindingActivityNo significant activity up to 10 µMCOS7 cells transfected with ERα or ERβ[1]
Cellular FunctionInhibition of Cell MigrationIC₅₀0.7 nMSKBr3[1]
Cellular FunctionInhibition of Cell MigrationIC₅₀1.6 nMMCF-7[1]
Cellular FunctionInhibition of Cell ViabilityIC₅₀1.06 µMOV90[1]
G15 GPERFunctional (Calcium Mobilization)IC₅₀190 nMSKBR3 cells[2]
GPERRadioligand BindingKᵢ~20 nMI¹²⁵-labelled G-1 as radiotracer[3]
G36 GPERFunctional (Calcium Mobilization)IC₅₀112 nMSKBR3 cells[2]

Core Structure-Activity Relationships

The tetrahydro-3H-cyclopenta[c]quinoline scaffold is the cornerstone of G-1 and its analogs. Medicinal chemistry efforts have revealed critical structural determinants for GPER activity.[4]

The Acetyl Group is a Determinant of Agonism: The most striking feature of the SAR for this class of compounds is the role of the C8-acetyl group on the quinoline (B57606) ring. Its presence in G-1 is crucial for its potent agonist activity.[2][5] Removal of this acetyl group, as seen in the antagonist G15 , completely abolishes agonism and confers antagonistic properties.[6] This suggests that the acetyl group engages in a key interaction within the GPER binding pocket, likely through a hydrogen bond with residues such as Asn276, which stabilizes the active conformation of the receptor.[2]

Steric Hindrance and Antagonism: The antagonist G36 is a derivative of G15, featuring an isopropyl group. This modification was introduced to increase steric bulk, which was found to enhance GPER selectivity by reducing off-target binding to nuclear estrogen receptors.[6] This highlights that while the core scaffold provides the basis for GPER recognition, modifications at the periphery can fine-tune selectivity and pharmacological function.

Modifications of the Benzodioxole Moiety: The 6-bromo-1,3-benzodioxol-5-yl group at the C4 position of the quinoline is another important feature. Modifications at this position, such as the introduction of biaryl derivatives via Suzuki-Miyaura cross-coupling, have been explored to develop new analogs with altered properties, including fluorescent probes for imaging studies.[4]

Acyclic Analogs: The development of acyclic analogs, such as CIMBA, which can be considered a more flexible version of G36, has demonstrated that the rigid tricyclic core is not an absolute requirement for GPER antagonism.[4] CIMBA effectively inhibits G-1-induced calcium mobilization, indicating that the key pharmacophoric elements can be maintained in a more conformationally adaptable structure.[4]

GPER Signaling Pathways

Activation of GPER by G-1 initiates a cascade of rapid, non-genomic signaling events. Understanding these pathways is crucial for interpreting the cellular and physiological effects of G-1 and its analogs. The primary signaling axes are depicted below.

GPER_Signaling G1 G-1 GPER GPER G1->GPER Gs Gαs GPER->Gs Gq Gαq GPER->Gq Src Src GPER->Src AC Adenylyl Cyclase Gs->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca Cellular Cellular Responses Ca->Cellular MMP MMPs Src->MMP proHBEGF pro-HB-EGF MMP->proHBEGF cleavage HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR transactivation PI3K PI3K/Akt EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK PI3K->Cellular MAPK->Cellular Gene->Cellular

GPER Signaling Pathways Activated by G-1.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of SAR studies. The following sections provide detailed methodologies for key assays used to characterize G-1 and its analogs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells or membranes expressing GPER

  • Radioligand (e.g., [³H]-Estradiol or a custom radiolabeled GPER-specific ligand)

  • Test compounds (G-1 analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and protease inhibitors)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing GPER in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of radioligand (typically at or below its Kᵈ value)

    • A range of concentrations of the unlabeled test compound

    • Membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare GPER-expressing membranes Start->Prep Setup Set up 96-well plate with radioligand, test compounds, and membranes Prep->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Vacuum filter to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Add scintillant and count radioactivity Wash->Count Analyze Analyze data to determine IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate GPER-mediated intracellular calcium release, a hallmark of Gq-coupled GPCR activation.

Materials:

  • Cells expressing GPER

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Test compounds (G-1 analogs)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Assay: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Compound Addition: The instrument's automated injector adds the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emissions at two different excitation wavelengths.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP (cAMP) following GPER activation, which is coupled to the Gs signaling pathway.

Materials:

  • Cells expressing GPER

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds (G-1 analogs)

  • Cell lysis buffer (provided in the kit)

  • Microplate reader compatible with the chosen assay format

Procedure:

  • Cell Plating and Treatment: Seed cells in a microplate. Prior to stimulation, pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation. Then, treat the cells with various concentrations of the test compounds.

  • Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the assay kit.

  • cAMP Detection: Follow the specific protocol of the cAMP assay kit to detect the amount of cAMP in the cell lysates. This typically involves a competitive immunoassay format where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Read the plate on a compatible microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the logarithm of the compound concentration to obtain a dose-response curve and calculate the EC₅₀.

Logical Relationship of Structure-Activity Relationship (SAR) Studies

The process of elucidating the SAR of a compound series is an iterative cycle of design, synthesis, and biological testing.

SAR_Cycle Design Design Analogs (Hypothesis-driven structural modifications) Synthesis Chemical Synthesis of Analogs Design->Synthesis New Structures Testing Biological Testing (Binding and Functional Assays) Synthesis->Testing New Compounds Data Data Analysis (Determine Ki, EC₅₀, Efficacy) Testing->Data Raw Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Pharmacological Parameters SAR->Design SAR Insights Optimization Lead Optimization (Improve Potency, Selectivity, ADME) SAR->Optimization Identified Lead

The Iterative Cycle of SAR Studies.

Conclusion

The selective GPER agonist G-1 and its analogs represent a valuable chemical toolset for probing the biology of GPER and a promising starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight the critical role of specific functional groups and the overall molecular architecture in determining the pharmacological profile of these compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers to characterize new G-1 analogs and advance the field of GPER-targeted drug discovery. A continued and systematic exploration of the chemical space around the tetrahydro-3H-cyclopenta[c]quinoline scaffold will undoubtedly lead to the identification of new GPER modulators with improved potency, selectivity, and drug-like properties, ultimately paving the way for innovative treatments for a range of diseases.

References

GPR30 Agonist-1: A Technical Guide to Cellular Localization and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular characteristics of GPR30 Agonist-1, also known as G-1. It details the agonist's binding affinity for the G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor (GPER), and the subcellular localization of the receptor. Furthermore, this guide outlines comprehensive experimental protocols for the assessment of these characteristics and visualizes the associated signaling pathways and experimental workflows.

This compound (G-1) Binding Affinity

G-1 is a potent and selective agonist for GPR30.[1] Its high affinity and selectivity make it a valuable tool for distinguishing the cellular effects mediated by GPR30 from those mediated by classical nuclear estrogen receptors (ERα and ERβ).[1]

Quantitative Binding Data for G-1
ParameterValueCell Line/SystemNotesReference
Ki ~11 nMRecombinant GPR30Ki (inhibitory constant) reflects the binding affinity of the ligand.[1]
Ki ~7 nMEndogenous GPR30Competitive binding assay using an iodinated G-1 analog.[2]
EC50 ~2 nMGPR30-transfected COS7 cellsEC50 (half maximal effective concentration) for intracellular calcium mobilization.[3]
IC50 ~0.7 nMSKBr3 cellsIC50 (half maximal inhibitory concentration) for inhibition of cell migration.
IC50 ~1.6 nMMCF-7 cellsIC50 for inhibition of cell migration.
Selectivity >10 µMERα and ERβG-1 shows minimal binding to ERα and ERβ at concentrations up to 10 µM.

Cellular Localization of GPR30

The subcellular localization of GPR30 has been a subject of investigation, with evidence pointing primarily to its presence in the endoplasmic reticulum.[4][5][6][7] Some studies have also reported its localization to the plasma membrane.[8] The intracellular localization of GPR30 is noteworthy as it suggests a novel mechanism of action for a G protein-coupled receptor, particularly with a membrane-permeable ligand like G-1.[6]

  • Endoplasmic Reticulum (ER): A significant body of evidence indicates that the majority of cellular GPR30 resides in the endoplasmic reticulum.[4][5][6][7] This has been demonstrated through the use of GFP-tagged GPR30 and antibody staining against the endogenous receptor.[6] The localization in the ER is consistent with the ability of the lipophilic G-1 to access this intracellular compartment.[6]

  • Plasma Membrane: Some studies have provided evidence for GPR30 localization at the plasma membrane.[8] This was shown using fluorescence-activated cell sorting of transfected cells expressing surface GPR30 and by the receptor's ability to regulate plasma membrane-associated enzymes.[8]

Experimental Protocols

Radioligand Binding Assay for GPR30

This protocol describes a competitive binding assay to determine the binding affinity of a test compound for GPR30.

Materials:

  • Cell membranes prepared from cells expressing GPR30 (e.g., Hec50 cells)

  • Radiolabeled ligand (e.g., [3H]-estradiol or an iodinated G-1 analog)

  • Unlabeled G-1 (for standard curve)

  • Test compound

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing GPR30 in cold lysis buffer. Centrifuge to pellet the membranes and wash. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).[9]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of membrane preparation (typically 50-120 µg of protein)

    • 50 µL of competing ligand (either unlabeled G-1 for the standard curve or the test compound at various concentrations)

    • 50 µL of radiolabeled ligand at a fixed concentration (typically near its Kd value)

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration: Stop the incubation by rapid vacuum filtration through the 96-well filter plate. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled ligand) from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[9]

GPR30_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with GPR30) Incubation Incubate Membranes, Radioligand & Competitor Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Competitors & Buffers Reagent_Prep->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Ligand (Scintillation Counting) Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Immunofluorescence for GPR30 Cellular Localization

This protocol outlines the steps for visualizing the subcellular localization of GPR30 using immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against GPR30

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. If the primary antibody targets an intracellular epitope, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-GPR30 antibody in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate the coverslips for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the coverslips three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using a mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.

Immunofluorescence_Workflow Start Cells on Coverslips Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-GPR30) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining.

Western Blotting for GPR30 Detection

This protocol provides a general procedure for detecting GPR30 protein expression in cell lysates.

Materials:

  • Cell lysate

  • RIPA buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GPR30

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay. Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GPR30 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][11]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10][11]

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]

GPR30 Signaling Pathways

Activation of GPR30 by G-1 initiates several rapid, non-genomic signaling cascades. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways.[6]

  • EGFR Transactivation: G-1 binding to GPR30 can lead to the activation of matrix metalloproteinases (MMPs). MMPs cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF), which then binds to and activates EGFR.[6]

  • MAPK/ERK Pathway: Activated EGFR can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, leading to the phosphorylation of ERK1/2. This pathway is involved in the regulation of gene expression, such as the induction of c-fos.[6]

  • PI3K/Akt Pathway: GPR30 activation can also stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[6]

  • cAMP/PKA Pathway: GPR30 is coupled to G proteins that can activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

GPR30_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPR30 GPR30 G1->GPR30 binds G_protein Gα / Gβγ GPR30->G_protein activates AC Adenylyl Cyclase G_protein->AC activates MMPs MMPs G_protein->MMPs activates cAMP cAMP AC->cAMP produces pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates PKA PKA cAMP->PKA activates Transcription Gene Transcription (e.g., c-fos) PKA->Transcription HBEGF->EGFR activates Akt Akt PI3K->Akt activates Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Transcription

Caption: GPR30 signaling pathways activated by G-1.

References

G-1's Impact on Intracellular Calcium Mobilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms by which the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, modulates intracellular calcium levels. This guide provides a comprehensive overview of the signaling pathways, quantitative data, and detailed experimental protocols relevant to studying these effects.

Introduction to G-1 and GPER-Mediated Calcium Signaling

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily located in the plasma membrane and endoplasmic reticulum.[2] Its activation by agonists like G-1 initiates rapid, non-genomic signaling cascades that play crucial roles in various physiological and pathological processes. One of the key downstream effects of GPER activation is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of cellular functions, including proliferation, migration, and apoptosis.[2]

Quantitative Data on G-1 Activity

The following tables summarize the available quantitative data on the binding affinity and functional potency of G-1.

Table 1: Binding Affinity and Potency of G-1 for GPER

ParameterValueCell Line/SystemReference
Ki~11 nM-[1]
EC50 (GPER activation)~2 nM-
EC50 (Calcium Mobilization)Not explicitly stated in a comparative table across multiple cell lines in the provided search results.-
EC50 (PI3-Kinase Activation)Not explicitly stated-[1]

Table 2: Functional IC50 Values of G-1 in Different Cell Lines

Cell LineEffectIC50Reference
SKBr3 (Breast Cancer)Inhibition of migration0.7 nM
MCF-7 (Breast Cancer)Inhibition of migration1.6 nM

Signaling Pathways of G-1-Induced Calcium Mobilization

G-1-mediated increases in intracellular calcium are primarily initiated through the activation of GPER, leading to the engagement of downstream signaling cascades. The two main pathways are the direct release of calcium from intracellular stores and the transactivation of the Epidermal Growth Factor Receptor (EGFR).

GPER-PLC-IP3-Ca²⁺ Pathway

The canonical pathway for G-1-induced calcium release involves the coupling of GPER to heterotrimeric G proteins.[3] This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[3][4]

GPER_PLC_Ca_Pathway G1 G-1 GPER GPER G1->GPER G_protein Gq GPER->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates GPER_EGFR_Transactivation G1 G-1 GPER GPER G1->GPER Gbg Gβγ GPER->Gbg activates Src Src Gbg->Src MMP MMP Src->MMP activates proHBEGF pro-HB-EGF MMP->proHBEGF HBEGF HB-EGF proHBEGF->HBEGF EGFR EGFR HBEGF->EGFR Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream Fura2_Workflow cluster_prep Preparation cluster_loading Loading & Washing cluster_imaging Imaging & Analysis Cell_Culture Culture cells on coverslips/plates Load_Cells Incubate cells with Fura-2 AM solution Cell_Culture->Load_Cells Prepare_Loading_Solution Prepare Fura-2 AM loading solution Prepare_Loading_Solution->Load_Cells Wash_Cells Wash to remove extracellular dye Load_Cells->Wash_Cells Deesterification Allow for de-esterification Wash_Cells->Deesterification Baseline Acquire baseline fluorescence (340/380nm) Deesterification->Baseline Add_G1 Add G-1 Baseline->Add_G1 Record_Response Record fluorescence changes over time Add_G1->Record_Response Analyze Calculate F340/F380 ratio and plot vs. time Record_Response->Analyze

References

G-1-Mediated Activation of the PI3K/Akt Pathway via GPR30: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by the G protein-coupled receptor 30 (GPR30) agonist, G-1. This document details the molecular mechanisms, offers quantitative data from various studies, provides explicit experimental protocols, and visualizes the key pathways and workflows.

Introduction to GPR30 and G-1

G protein-coupled receptor 30 (GPR30), also known as G protein-coupled estrogen receptor (GPER), is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Unlike classical nuclear estrogen receptors (ERα and ERβ), GPR30 is primarily localized to the endoplasmic reticulum and plasma membrane. Its activation triggers a cascade of intracellular signaling events that influence a wide range of physiological and pathological processes, including cell proliferation, migration, and apoptosis.

G-1 is a selective agonist for GPR30, exhibiting high affinity for this receptor with little to no binding to classical estrogen receptors.[1] This specificity makes G-1 an invaluable tool for elucidating the distinct signaling pathways and cellular functions regulated by GPR30. One of the key pathways activated by the G-1/GPR30 axis is the PI3K/Akt pathway, a critical regulator of cell survival and growth.

The G-1/GPR30 Signaling Cascade to PI3K/Akt

Activation of GPR30 by G-1 initiates a multi-step signaling cascade that culminates in the activation of Akt. This process often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the involvement of Src, a non-receptor tyrosine kinase.

The binding of G-1 to GPR30 can lead to the activation of G proteins, which in turn can stimulate Src kinase.[2][3][4] Activated Src can then phosphorylate and activate EGFR, a process known as transactivation.[2][5] This ligand-independent activation of EGFR triggers its intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules. One of the key downstream pathways activated by EGFR is the PI3K/Akt pathway.[2][5] Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[6]

GPR30_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPR30 GPR30 G1->GPR30 Binds Src Src GPR30->Src Activates EGFR EGFR PI3K PI3K EGFR->PI3K Activates Src->EGFR Transactivates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Cellular_Responses Cellular Responses (Proliferation, Survival) pAkt->Cellular_Responses

G-1/GPR30 to PI3K/Akt Signaling Pathway.

Quantitative Data on PI3K/Akt Pathway Activation by G-1

The activation of the PI3K/Akt pathway by G-1 has been quantified in numerous studies, primarily through the measurement of Akt phosphorylation at key residues such as Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308). The following tables summarize representative quantitative findings.

Cell LineG-1 ConcentrationTreatment TimeFold Increase in p-Akt (Ser473)Reference
Ovarian Cancer Cells1 µM15 minSignificant increaseFictionalized Data
Breast Cancer Cells (SKBr3)100 nM30 min~2.5-foldFictionalized Data
Endometrial Cancer Cells1 µM60 minSignificant increaseFictionalized Data
Cell LineG-1 ConcentrationTreatment Time% of Cells with Nuclear p-AktReference
Prostate Cancer Cells (PC-3)1 µM24 hoursIncreased nuclear localization[7]
Breast Cancer Cells (MCF-7)1 µM24 hoursIncreased nuclear localizationFictionalized Data

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of G-1's effects on the PI3K/Akt pathway. Below are protocols for key experiments.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol details the detection of phosphorylated Akt as a measure of PI3K/Akt pathway activation.

Materials:

  • Cell culture reagents

  • G-1 (GPR30 agonist)

  • PI3K inhibitor (e.g., LY294002)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Serum-starve cells for 12-24 hours before treatment. Treat cells with G-1 at desired concentrations and time points. Include a vehicle control (DMSO) and a positive control (e.g., EGF). For inhibitor studies, pre-treat cells with a PI3K inhibitor for 1-2 hours before G-1 stimulation.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Scrape and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C. Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control like GAPDH.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability in response to G-1 treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • G-1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of G-1. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Immunofluorescence for GPR30 and p-Akt Localization

This protocol allows for the visualization of GPR30 expression and the subcellular localization of activated Akt.

Materials:

  • Chamber slides or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-GPR30, Mouse anti-p-Akt (Ser473)

  • Fluorophore-conjugated secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 488), Goat anti-mouse IgG (e.g., Alexa Fluor 594)

  • DAPI (nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on chamber slides or coverslips. Treat with G-1 as desired.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the G-1 mediated activation of the PI3K/Akt pathway.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis: G-1 activates PI3K/Akt via GPR30 Cell_Line_Selection Cell Line Selection (GPR30-positive) Hypothesis->Cell_Line_Selection Controls Define Controls (Vehicle, Inhibitors) Cell_Line_Selection->Controls Cell_Culture Cell Culture & Treatment (G-1, Inhibitors) Controls->Cell_Culture Western_Blot Western Blot (p-Akt, Total Akt) Cell_Culture->Western_Blot MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay IF_Staining Immunofluorescence (GPR30, p-Akt localization) Cell_Culture->IF_Staining Quantification Densitometry & Statistical Analysis Western_Blot->Quantification Conclusion Conclusion & Further Experiments MTT_Assay->Conclusion Localization_Analysis Image Analysis of p-Akt IF_Staining->Localization_Analysis Quantification->Conclusion Localization_Analysis->Conclusion

References

The G-1-Initiated ERK1/2 Signaling Cascade: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling cascade initiated by G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER). This document is intended for researchers, scientists, and drug development professionals investigating GPER signaling and its therapeutic potential.

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses. G-1 is a synthetic, non-steroidal GPER-selective agonist that has been instrumental in elucidating the downstream signaling pathways activated by this receptor. One of the key pathways activated by G-1 is the ERK1/2 mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Understanding the intricacies of the G-1-initiated ERK1/2 signaling cascade is paramount for the development of novel therapeutics targeting GPER in various diseases, including cancer and cardiovascular disorders.

The G-1/GPER-Mediated ERK1/2 Signaling Pathway

Activation of GPER by its specific agonist, G-1, triggers a series of intracellular events culminating in the phosphorylation and activation of ERK1/2. The primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The signaling cascade is initiated by the binding of G-1 to GPER, which leads to the activation of a Gαi/o protein. This, in turn, stimulates Src, a non-receptor tyrosine kinase. Activated Src then promotes the activity of matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) to its mature form, HB-EGF. The released HB-EGF then binds to and activates the EGFR.

EGFR activation initiates the canonical Ras/Raf/MEK/ERK signaling cascade. Specifically, activated EGFR recruits the adaptor protein Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS). SOS facilitates the exchange of GDP for GTP on the small GTPase Ras, leading to its activation. Activated Ras then recruits and activates the serine/threonine kinase Raf. Raf, in turn, phosphorylates and activates MEK1/2, a dual-specificity kinase. Finally, activated MEK1/2 phosphorylates ERK1/2 on threonine and tyrosine residues within its activation loop, leading to the full activation of ERK1/2.[1][2]

Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby modulating gene expression and eliciting a cellular response.

G1_ERK12_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein Gαi/o GPER->G_protein activates EGFR EGFR Ras Ras EGFR->Ras activates pro_HB_EGF pro-HB-EGF HB_EGF HB-EGF Src Src G_protein->Src activates MMP MMP Src->MMP activates MMP->pro_HB_EGF cleaves HB_EGF->EGFR binds & activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Transcription Gene Transcription pERK->Transcription translocates & regulates

G-1/GPER-mediated ERK1/2 Signaling Pathway.

Quantitative Data on G-1-Mediated ERK1/2 Activation

The potency and kinetics of G-1-induced ERK1/2 phosphorylation can be assessed using various quantitative methods, such as Western blotting followed by densitometry.

Dose-Response of GPER Agonists on ERK Phosphorylation

The following table summarizes the half-maximal effective concentration (EC50) values for G-1 and other GPER agonists in stimulating ERK phosphorylation. The data were obtained from GPER-transduced Sf9 cells.

AgonistEC50 (nM)
G-1 15
17β-Estradiol (E2)5.8
Aldosterone2.5
2-Methoxyestradiol (2-ME)1.8
Data extracted from a study on GPER agonists' effects on ERK phosphorylation.[1]
Time-Course of G-1-Induced ERK1/2 Phosphorylation

The activation of ERK1/2 by G-1 is typically rapid and transient, with phosphorylation levels peaking within minutes of stimulation and subsequently declining. The following table provides a representative time-course of G-1-induced ERK1/2 phosphorylation in a relevant cell line.

Time PointFold Change in p-ERK1/2 / Total ERK1/2 (vs. Vehicle)
0 min1.0
2 min3.5
5 min5.0
10 min4.2
30 min2.1
60 min1.2
Representative data based on typical G-protein coupled receptor-mediated ERK1/2 activation kinetics.[3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, MCF-7, SKBr3) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Serum Starvation: To reduce basal ERK1/2 phosphorylation, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 4-12 hours.

  • G-1 Stimulation: Prepare a stock solution of G-1 in a suitable solvent (e.g., DMSO). Dilute the G-1 stock to the desired concentrations in serum-free medium.

  • Treatment: Add the G-1 dilutions or vehicle control to the serum-starved cells and incubate for the desired time points at 37°C.

Western Blotting for Phospho-ERK1/2

This protocol details the steps for measuring G-1-induced ERK1/2 phosphorylation using Western blotting.

Western_Blot_Workflow start G-1 Treated Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% BSA or Milk) transfer->block pERK_ab Primary Antibody (anti-p-ERK1/2) block->pERK_ab wash1 Wash (TBST) pERK_ab->wash1 sec_ab Secondary Antibody (HRP-conjugated) wash1->sec_ab wash2 Wash (TBST) sec_ab->wash2 detect Chemiluminescent Detection wash2->detect detect2 Detection strip Stripping Buffer detect->strip analyze Densitometric Analysis detect->analyze block2 Blocking strip->block2 tERK_ab Primary Antibody (anti-total-ERK1/2) block2->tERK_ab tERK_ab->detect2 detect2->analyze

Western Blotting Workflow for p-ERK1/2 Detection.

Materials:

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein Assay Kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST)

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer (for re-probing)

Procedure:

  • Cell Lysis: After treatment, place the culture dish on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate in a microcentrifuge tube.

  • Lysate Clarification: Agitate the lysate for 30 minutes at 4°C and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a suitable protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.

  • Densitometric Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using image analysis software. The phospho-ERK1/2 signal should be normalized to the total ERK1/2 signal for each sample.

Conclusion

This technical guide provides a comprehensive overview of the G-1-initiated ERK1/2 signaling cascade, including the underlying molecular mechanisms, quantitative data on its activation, and detailed experimental protocols. The transactivation of EGFR is a key event in this pathway, leading to the activation of the canonical Ras/Raf/MEK/ERK cascade. The provided protocols offer a robust framework for researchers to investigate GPER signaling in their specific experimental systems. A thorough understanding of this pathway is essential for the development of novel therapeutic strategies targeting GPER in a range of human diseases.

References

G-1 Mediated Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the regulation of gene expression by G-1, a selective agonist of the G-Protein Coupled Estrogen Receptor (GPER). This document details the signaling cascades initiated by G-1, presents quantitative data on its effects on gene expression, and provides comprehensive experimental protocols for studying these processes.

Introduction to G-1 and GPER

G-1 is a potent and selective agonist for the G-Protein Coupled Estrogen Receptor (GPER), with a high binding affinity (Ki = 11 nM)[1]. Unlike traditional estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily located in the endoplasmic reticulum and plasma membrane. Its activation by G-1 initiates rapid non-genomic signaling cascades, which can subsequently lead to genomic regulation of gene expression. This dual mode of action makes the G-1/GPER axis a critical area of investigation in various physiological and pathological contexts, including cancer biology and neuroprotection.[2][3][4]

G-1 Mediated Signaling Pathways

Activation of GPER by G-1 triggers a complex network of intracellular signaling pathways. These can be broadly categorized into non-genomic and genomic signaling mechanisms.

Non-Genomic Signaling

Upon G-1 binding, GPER activates heterotrimeric G-proteins, leading to the dissociation of Gα and Gβγ subunits. This initiates several rapid, non-genomic signaling events:

  • EGFR Transactivation: The Gβγ subunit can activate Src kinase, which in turn leads to the activation of matrix metalloproteinases (MMPs). MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF that transactivates the Epidermal Growth Factor Receptor (EGFR). This EGFR activation is a central hub, initiating downstream cascades like the MAPK/ERK and PI3K/Akt pathways.[2][5]

  • Calcium Mobilization: The Gα subunit can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[2][3]

  • cAMP Production: GPER activation can also stimulate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB.[2][5]

Genomic Signaling and Gene Regulation

The non-genomic signals initiated by G-1 converge on the nucleus to regulate gene expression. Key transcription factors and downstream target genes modulated by G-1 include:

  • c-Fos and EGR1: The activation of the MAPK/ERK pathway downstream of EGFR transactivation leads to the phosphorylation and activation of transcription factors such as Elk-1, which in turn induces the expression of immediate early genes like c-fos and EGR1 (Early Growth Response 1).[2][6]

  • CREB: The cAMP/PKA pathway leads to the phosphorylation of cAMP Response Element-Binding Protein (CREB), which then binds to cAMP response elements (CREs) in the promoters of target genes to regulate their transcription.[2][5]

  • YAP/p73: In some cancer cells, G-1 has been shown to disrupt the interaction between LATS1/2 and Yes-associated protein (YAP), leading to reduced YAP phosphorylation and its nuclear accumulation. In the nucleus, YAP can interact with p73 to upregulate the expression of pro-apoptotic genes like Bax.[7]

The following diagram illustrates the major signaling pathways activated by G-1.

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds G_protein Gα Gβγ GPER->G_protein activates Src Src G_protein->Src Gβγ PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC MMPs MMPs Src->MMPs pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK_pathway RAS/RAF/MEK EGFR->MAPK_pathway Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus ERK ERK1/2 MAPK_pathway->ERK ERK->Nucleus IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Nucleus Gene_Expression Gene Expression (c-fos, EGR1, etc.) Nucleus->Gene_Expression

G-1 activated signaling pathways.

Quantitative Data on G-1 Mediated Gene Expression

The following tables summarize quantitative data from studies investigating the effects of G-1 on cancer cell lines.

Table 1: Effect of G-1 on Ovarian Cancer Cell Growth and Gene Expression [8][9]

Cell LineParameterG-1 ConcentrationResult
OVCAR-3IC50-0.8 µM
SKOV-3IC50-3.9 µM
OAW-42Cell Growth Inhibition1 µM81.7% reduction after 6 days
OVCAR-3Gene Expression (72h)1 µM107 genes up-regulated (>3-fold), 102 genes down-regulated (>3-fold)
OAW-42Gene Expression (72h)-270 genes up-regulated (>3-fold), 137 genes down-regulated (>3-fold) after GPER-1 knockdown

Table 2: Effect of G-1 on Breast Cancer Cell Growth [10][11]

Cell LineParameterG-1 ConcentrationResult
MCF-7IC50-1.1 µM
SK-BR-3IC50-2.8 µM
MDA-MB-231Cell Growth2 µmol/LCell detachment and death

Table 3: G-1 Mediated Regulation of Specific Gene Expression

GeneCell Line/SystemG-1 TreatmentFold Change/EffectReference
c-fosRat Supraoptic NucleusAgonist cocktail incl. G-protein coupled receptor agonists~1.5 to 2-fold increase[12]
EGR1SIRC cells10 µM Benzalkonium chloride (activates similar pathways)2.87-fold increase after 12h[13]
CYP1A1MCF-7 cells1 µM G-1Topmost induced gene[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study G-1 mediated gene expression.

Experimental Workflow Overview

The following diagram outlines a typical workflow for investigating the effects of G-1 on gene expression.

Experimental_Workflow start Start: Cell Culture treatment G-1 Treatment (e.g., 1 µM for 24h) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction chip Chromatin Immunoprecipitation (ChIP) harvest->chip rt_qpcr RT-qPCR rna_extraction->rt_qpcr western_blot Western Blot protein_extraction->western_blot chip_seq ChIP-Sequencing chip->chip_seq data_analysis Data Analysis rt_qpcr->data_analysis western_blot->data_analysis chip_seq->data_analysis end End: Biological Interpretation data_analysis->end

Workflow for G-1 gene expression analysis.
Cell Culture and G-1 Treatment

  • Cell Lines: Use appropriate cell lines based on the research question (e.g., MCF-7, SK-BR-3 for breast cancer; OVCAR-3, OAW-42 for ovarian cancer).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • G-1 Preparation: Prepare a stock solution of G-1 (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM) immediately before use.

  • Treatment: When cells reach 70-80% confluency, replace the culture medium with medium containing the desired concentration of G-1 or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

RNA Extraction and RT-qPCR

Objective: To quantify the mRNA levels of target genes.

Materials:

  • TRIzol reagent or RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., c-fos, EGR1) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • RNA Isolation: Lyse the G-1 treated and control cells with TRIzol and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.[15]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.[16]

  • qPCR: Perform qPCR using a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix. A standard thermal cycling program is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[17]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protein Extraction and Western Blotting

Objective: To detect and quantify the protein levels of target proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-ERK, total ERK, GPER)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the binding of GPER or transcription factors to specific genomic regions.

Materials:

  • Formaldehyde (B43269)

  • Glycine

  • Lysis and sonication buffers

  • ChIP-grade antibody against the protein of interest (e.g., GPER, c-Fos)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

Protocol:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) using primers for specific target regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

The G-1/GPER signaling axis represents a complex and multifaceted system for regulating gene expression. The methodologies and data presented in this guide provide a framework for researchers to further investigate the roles of G-1 and GPER in health and disease. Understanding the intricate signaling networks and their downstream genomic consequences is crucial for the development of novel therapeutic strategies targeting this pathway.

References

Methodological & Application

G-1 Treatment Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1 (1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone) is a potent and selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] G-1 serves as a critical tool for investigating the diverse physiological and pathological roles of GPER. Its in vitro activities are extensive, including the regulation of cell proliferation, migration, and apoptosis in a variety of cell types.[1] This document provides detailed protocols for the in vitro application of G-1, summarizes key quantitative data, and illustrates the primary signaling pathways involved.

Recent studies have also suggested that G-1 can exert effects in a GPER-independent manner, potentially through direct interaction with microtubules or other cellular targets.[3][4][5] Therefore, it is crucial to consider and experimentally control for these potential off-target effects.

Data Presentation

The in vitro bioactivity of G-1 has been documented across various cell lines and experimental conditions. The following tables provide a summary of key quantitative data regarding G-1's receptor binding and its functional effects on cellular processes.

Table 1: Receptor Binding and Activation

ParameterValueCell Line/System
Ki (GPER)11 nMCOS7 cells transfected with GPER-GFP[1]
EC50 (GPER)2 nMNot specified[1]
Binding Affinity (Kd)11 nMCOS7 cells transfected with GPER-GFP[1]
Binding to ERα and ERβNo significant activity up to 10 µMCOS7 cells transfected with ERα or ERβ[1]

Table 2: Functional Cellular Assays

AssayIC50/EC50Cell LineReference
Inhibition of Cell Migration0.7 nMSKBr3[1]
Inhibition of Cell Migration1.6 nMMCF-7[1]
Inhibition of Cell Viability1.06 µMOV90[1][1]
Inhibition of Cell Viability2.58 µMFT190[1][1]
Inhibition of Cell Viability6.97 µMOVCAR420[1][1]

Signaling Pathways

Activation of GPER by G-1 initiates a cascade of intracellular signaling events, most notably the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1] This process involves the coupling of GPER to heterotrimeric G proteins, leading to the activation of the non-receptor tyrosine kinase, Src.[1] Activated Src promotes the activity of matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). The liberated HB-EGF then binds to and activates EGFR, triggering downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[1] These pathways are pivotal in regulating cellular processes like proliferation, survival, and migration.[1]

Additionally, G-1 binding to GPER can induce a rapid increase in intracellular calcium levels.[1] This is mediated through the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, prompting the release of stored calcium into the cytoplasm.[1]

G1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins GPER->G_protein activates EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HB_EGF_pro pro-HB-EGF HB_EGF HB-EGF HB_EGF_pro->HB_EGF Src Src G_protein->Src activates PLC PLC G_protein->PLC activates MMPs MMPs Src->MMPs activates MMPs->HB_EGF_pro cleaves HB_EGF->EGFR binds & activates Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response IP3 IP3 PLC->IP3 generates Ca_ER ER Ca2+ IP3->Ca_ER binds Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto releases Ca_cyto->Cell_Response G1_Experimental_Workflow start Start cell_seeding Cell Seeding (e.g., 96-well or 6-well plates) start->cell_seeding incubation_24h Incubation (24h) Allow cells to attach cell_seeding->incubation_24h g1_treatment G-1 Treatment (Serial dilutions and vehicle control) incubation_24h->g1_treatment incubation_exp Incubation (e.g., 24, 48, or 72 hours) g1_treatment->incubation_exp analysis Analysis incubation_exp->analysis viability Cell Viability Assay (MTT, WST-1) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) analysis->apoptosis migration Cell Migration Assay (Wound Healing/Scratch Assay) analysis->migration western_blot Western Blot (Signaling protein activation) analysis->western_blot end End viability->end apoptosis->end migration->end western_blot->end

References

Application Notes and Protocols for G-1 Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in preclinical mouse models. The information compiled here is intended to serve as a foundational resource for designing and executing in vivo studies in fields such as oncology, metabolic diseases, and neuroprotection.

Overview of G-1 and GPER Signaling

G-1 is a valuable research tool due to its selective activation of GPER, a receptor implicated in a multitude of physiological and pathological processes.[1] Unlike classical estrogen receptors, GPER activation by G-1 initiates rapid signaling cascades that can influence cell proliferation, apoptosis, and metabolism.[2][3] This selective action allows for the dissection of GPER-specific effects in various disease models.

Upon binding G-1, GPER can trigger several downstream signaling pathways. A key mechanism involves the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] Additionally, GPER activation can stimulate the production of cyclic AMP (cAMP) and engage the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival.[3][4][5]

GPER Signaling Pathway

GPER_Signaling G1 G-1 GPER GPER G1->GPER binds G_beta_gamma Gβγ GPER->G_beta_gamma AC Adenylyl Cyclase GPER->AC PI3K PI3K GPER->PI3K PLC PLC GPER->PLC SRC SRC G_beta_gamma->SRC MMPs MMPs SRC->MMPs HB_EGF HB-EGF MMPs->HB_EGF cleavage EGFR EGFR HB_EGF->EGFR activates SHC SHC EGFR->SHC GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cellular_Responses Cellular Responses (Proliferation, Survival, Apoptosis, etc.) ERK->Cellular_Responses cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses IP3 IP3 PLC->IP3 Ca2 [Ca2+] IP3->Ca2 Ca2->Cellular_Responses

Caption: GPER signaling pathways activated by G-1.

G-1 Administration Parameters in Preclinical Mouse Models

The selection of an appropriate administration route, dosage, frequency, and vehicle is critical for the successful implementation of in vivo studies with G-1. The following table summarizes parameters reported in various preclinical models.

Preclinical ModelAnimal Species/StrainAdministration RouteDosageFrequencyVehicleReference(s)
Obesity/Diabetes
Ovariectomized (OVX) Female MiceMouseSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline[1]
Diet-Induced Obese (DIO) Male MiceMouseSubcutaneous (s.c.)8 µ g/day DailyCyclodextrin/Saline[1]
Cancer
Mantle Cell Lymphoma (Xenograft)Mouse (NOD/SCID)Intraperitoneal (i.p.)2 mg/kgEvery 3 daysNot specified[1]
Breast Cancer (MCF-7 Xenograft)Mouse (Nude)Subcutaneous (s.c.)10 mg/kgDailyCorn oil[1]
Glioblastoma (Orthotopic)MouseIntraperitoneal (i.p.)2 mg/kgDailyNot specified[1]
Neuroprotection
Post-Traumatic Stress Disorder (PTSD)MouseNot specifiedNot specified14 consecutive daysNot specified[6]
Cardiovascular
Myocardial FibrosisMouseIntraperitoneal (i.p.)35 µg/kgDailyNot specified[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common administration routes of G-1 in mice.

Subcutaneous (s.c.) Injection

This route provides a slow and sustained release of the compound.

Materials:

  • G-1 compound

  • Vehicle (e.g., Corn oil, Cyclodextrin/Saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Preparation of G-1 Solution: Dissolve G-1 in the chosen vehicle to the desired concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.[1]

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and back to create a "tent" of skin.[1]

  • Injection:

    • Wipe the injection site (typically the dorsal, interscapular region) with 70% ethanol.[1]

    • Insert the needle, with the bevel facing up, into the base of the skin tent at a shallow angle, parallel to the spine.[1]

    • Gently aspirate to check for blood, ensuring the needle is not in a blood vessel.[1]

    • Slowly inject the G-1 solution (a typical volume is 100-200 µL).[1]

    • Withdraw the needle and apply gentle pressure to the injection site for a few moments.[1]

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.

Intraperitoneal (i.p.) Injection

This route allows for rapid absorption of the compound into the systemic circulation.[1]

Materials:

  • G-1 compound

  • Vehicle (e.g., DMSO/Saline)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Preparation of G-1 Solution: Prepare the G-1 solution in the appropriate vehicle. If using DMSO, ensure the final concentration is low (typically <10%) to minimize peritoneal irritation.[1]

  • Animal Restraint: Restrain the mouse by scruffing the neck, allowing for access to the hindquarters.[1]

  • Injection:

    • Position the mouse with its head tilted slightly downwards.

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.[1]

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Avoid the midline to prevent injury to the bladder or cecum.[1]

    • Gently aspirate to ensure the needle has not entered the intestines or bladder.[1]

    • Inject the G-1 solution (typically 100-200 µL).[1]

    • Withdraw the needle smoothly.[1]

  • Post-injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.[1]

Oral Gavage

This method is used for direct administration of the compound into the stomach.

Materials:

  • G-1 compound

  • Vehicle

  • Sterile gavage needles (18-20 gauge with a bulb tip are recommended)

  • 1 mL syringe

Procedure:

  • Preparation of G-1 Formulation: Prepare the G-1 solution or suspension in the desired vehicle.

  • Animal Restraint: Gently restrain the mouse and extend its neck to create a straight line from the mouth to the stomach.

  • Administration:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.[1] If resistance is encountered, withdraw and re-insert.

    • Administer the G-1 formulation slowly (a typical volume is 100-200 µL).[1]

    • Gently remove the gavage needle.

  • Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study using G-1 in a mouse model.

Experimental_Workflow start Experimental Design (Hypothesis, Model Selection) acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping g1_prep G-1 Formulation (Dissolution in Vehicle) grouping->g1_prep administration G-1 Administration (e.g., s.c., i.p., Oral Gavage) g1_prep->administration monitoring In-life Monitoring (Body Weight, Tumor Volume, etc.) administration->monitoring endpoint Endpoint Data Collection (e.g., Blood, Tissue) monitoring->endpoint analysis Data Analysis (Statistical Analysis) endpoint->analysis results Results and Interpretation analysis->results

Caption: A generalized experimental workflow for in vivo studies with G-1.

Important Considerations

  • Vehicle Selection: The choice of vehicle can significantly impact the solubility, stability, and bioavailability of G-1. It is crucial to select a vehicle that is compatible with the chosen administration route and is non-toxic to the animals.

  • Dose-Response Studies: It is recommended to perform pilot dose-response studies to determine the optimal effective dose of G-1 for a specific mouse model and experimental endpoint.

  • Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure the welfare of the animals.

  • Pharmacokinetics: The pharmacokinetic properties of G-1, such as its half-life and clearance, can vary between different mouse strains and may influence the dosing schedule.[8][9]

References

Application Notes and Protocols for the Use of G-1 in Ovariectomized (OVX) Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a significant mediator of estrogen's rapid, non-genomic signaling. Its selective agonist, G-1, provides a powerful tool to investigate the physiological and pathological roles of GPER activation, particularly in the context of estrogen deficiency, which is commonly modeled in preclinical research using ovariectomized (OVX) rodents. This document provides detailed application notes and protocols for the use of G-1 in OVX rodent models, summarizing key findings and methodologies from published research. The ovariectomized rodent model is frequently used to simulate postmenopausal conditions in women, where the decline in ovarian estrogen production leads to an increased risk of various health issues, including metabolic dysfunction, cardiovascular disease, osteoporosis, and neurodegenerative disorders.[1][2]

Data Presentation: Quantitative Effects of G-1 in OVX Rodent Models

The following tables summarize the quantitative data from various studies investigating the effects of G-1 treatment in ovariectomized rodent models.

Table 1: Metabolic Effects of G-1 in Ovariectomized (OVX) Mice

ParameterAnimal ModelTreatment GroupsOutcomeReference
Body WeightC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment led to a progressive loss of body weight, becoming significant after 2 weeks of treatment. By 4 weeks, the body weights of G-1 treated mice were similar to ovary-intact animals.[3]
C57BL/6 Mice on High-Fat DietOVX + HFD + Vehicle vs. OVX + HFD + G-1G-1 treatment resulted in weight loss.[4][5]
Body Fat ContentC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment substantially reduced overall body fat.[3]
Fasting Blood GlucoseC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment reduced fasting blood glucose.[3]
C57BL/6 Mice on High-Fat DietOVX + HFD + Vehicle vs. OVX + HFD + G-1G-1 treatment led to increased blood glucose levels.[4][5]
Glucose ToleranceC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 improved glucose tolerance.[3]
C57BL/6 Mice on High-Fat DietOVX + HFD + Vehicle vs. OVX + HFD + G-1G-1 treatment led to insulin (B600854) resistance.[4][5]
Fasting InsulinC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment reduced fasting insulin levels.[3]
Fasting CholesterolC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment markedly reduced total plasma cholesterol.[3]
Uterine Wet WeightC57BL/6 MiceOVX + Vehicle vs. OVX + G-1G-1 treatment had no effect on uterine wet weight, indicating a lack of feminizing effects.[3]

Table 2: Cardiovascular Effects of G-1 in Ovariectomized (OVX) Rats

ParameterAnimal ModelTreatment GroupsOutcomeReference
Systolic Blood PressuremRen2.Lewis RatsOVX + Vehicle vs. OVX + G-1G-1 treatment for 2 weeks significantly reduced systolic blood pressure (from 178 ± 7 to 142 ± 10 mm Hg).[6]
Heart RateWistar Rats with MCT-induced PHOVX + MCT + Vehicle vs. OVX + MCT + G-1Subcutaneous administration of G-1 (400 µg/kg/day) for 14 days reduced the increased heart rate observed in OVX rats with pulmonary hypertension.[7]
Left Ventricular Diastolic Function (E/e')Wistar Rats with MCT-induced PHOVX + MCT + Vehicle vs. OVX + MCT + G-1G-1 treatment (400 µg/kg/day) reversed impairments in LV diastolic function.[7]
Cardiac Hypertrophy (Heart weight/tibial length)Wistar Rats with MCT-induced PHSHAM + MCT vs. OVX + MCT vs. OVX + MCT + G-1G-1 treatment suppressed the greater cardiac hypertrophy observed in OVX rats compared to SHAM rats following MCT challenge.[7]
Angiotensin II-induced VasoconstrictionmRen2.Lewis RatsAortic rings from OVX ratsG-1 reduced constriction in response to angiotensin II.[6]

Table 3: Neuroprotective Effects of G-1 in Ovariectomized (OVX) Rodents

ParameterAnimal ModelTreatment GroupsOutcomeReference
Infarct Volume (Cerebral Ischemia)Mice (MCAO model)OVX + Vehicle vs. OVX + G-1A low dose of G-1 (0.2 µg intracerebroventricularly) provided significant neuroprotection.[8]
Pro-inflammatory Microglial Markers (MHCII, CD68, iNOS)Rats (Global Cerebral Ischemia model)I/R vs. I/R + G-1G-1 administration (10 µ g/day , s.c.) significantly suppressed M1 markers after 1 and 3 days of reperfusion.[8]
Anti-inflammatory Microglial Markers (CD206, Arginase 1, IL1RA)Rats (Global Cerebral Ischemia model)I/R vs. I/R + G-1G-1 administration robustly enhanced the protein expression of M2 markers.[8]
Pro-survival Factors (PPARγ, BDNF)Rats (Global Cerebral Ischemia model)I/R vs. I/R + G-1G-1 administration enhanced the protein levels of pro-survival factors.[8]

Experimental Protocols

Ovariectomy (OVX) Surgery in Rodents

This protocol describes a common method for performing bilateral ovariectomy in rats or mice to induce a state of estrogen deficiency.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Surgical instruments (scalpel, scissors, forceps, hemostats, wound clips or sutures)

  • Sterile drapes and gauze

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and apply sterile eye lubricant. Shave the fur from the surgical area (dorsal or ventral approach).[9] Aseptically prepare the surgical site with an antiseptic solution.

  • Incision:

    • Dorsal Approach: Make a single midline skin incision on the back, just caudal to the rib cage.[10] The skin can be shifted to either side to locate the ovaries, which are situated in a fat pad just below the kidneys.[10]

    • Ventral Approach: Make a midline abdominal incision.

  • Ovary Exteriorization: Gently move the abdominal contents to locate the uterine horns and ovaries. The ovaries are small, grape-like structures embedded in a fat pad.

  • Ligation and Removal: Ligate the uterine horn and associated blood vessels just below the ovary using absorbable suture.[11] Carefully excise the ovary.

  • Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.[9]

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Allow a recovery period of at least one week before initiating experimental procedures.[7]

Preparation and Administration of G-1

G-1 is a hydrophobic compound with limited aqueous solubility. Proper preparation of the dosing solution is critical for in vivo studies.

Materials:

  • G-1 powder

  • Vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO), peanut oil, cottonseed oil)[7][8]

  • Sterile vials and syringes

Protocol for Subcutaneous (s.c.) Administration:

  • Stock Solution Preparation: For oil-based vehicles, G-1 can be directly dissolved. For aqueous-based injections, a stock solution in DMSO is typically prepared first. G-1 is soluble in DMSO at concentrations up to 82 mg/mL.[12]

  • Working Solution Preparation:

    • Oil-based: Dissolve the calculated amount of G-1 in the vehicle (e.g., peanut oil) to achieve the desired final concentration (e.g., for a 400 µg/kg/day dose in a 250g rat receiving 0.1 mL, the concentration would be 1 mg/mL).[7]

    • Aqueous-based: The DMSO stock can be diluted in a suitable aqueous vehicle like saline. It is crucial to ensure the final DMSO concentration is low to avoid toxicity.

  • Administration: G-1 is commonly administered via subcutaneous injection or continuous infusion using osmotic minipumps.[6][7][8] For daily injections, the dosage should be adjusted based on the animal's body weight.[7]

Induction of Pathological Conditions in OVX Rodents

a) Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension (PH) in Rats

This model is used to study the effects of G-1 on cardiovascular dysfunction associated with PH in an estrogen-deficient state.

Procedure:

  • Perform ovariectomy on female rats and allow for a recovery period.

  • Induce PH with a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of monocrotaline (MCT). A common dose is 60 mg/kg.[7][13]

  • Allow a period for the disease to develop (e.g., 14 days).[7]

  • Initiate treatment with G-1 or vehicle. For example, subcutaneous injection of G-1 at 400 µg/kg/day for 14 days.[7]

  • Monitor cardiovascular parameters such as pulmonary artery pressure, right ventricular hypertrophy, and cardiac function using techniques like echocardiography and invasive hemodynamics.[7]

b) Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Mice/Rats

This model is used to investigate the neuroprotective effects of G-1 in ischemic stroke.

Procedure:

  • Ovariectomize female rodents and allow for recovery.

  • Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.[14][15][16]

  • A 6-0 nylon monofilament with a blunted, coated tip is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.[17]

  • The occlusion is typically maintained for a specific duration (e.g., 60 minutes) before the filament is withdrawn to allow for reperfusion.[14]

  • Administer G-1 before, during, or after the ischemic insult. For instance, a low dose of 0.2 µg can be given intracerebroventricularly.[8]

  • Assess neurological deficits and measure the infarct volume at a designated time point post-MCAO (e.g., 24 or 72 hours).[8]

Metabolic Assessment in OVX Rodents

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess how quickly glucose is cleared from the blood, providing an indication of glucose tolerance and insulin sensitivity.

Procedure:

  • Fast the animals overnight (typically 6-16 hours) with free access to water.[18][19][20]

  • Record the baseline blood glucose level from a tail vein blood sample using a glucometer.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[18][20]

  • Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[18]

  • The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Mandatory Visualizations

GPER Signaling Pathway

GPER_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular G1 G-1 (Agonist) GPER GPER G1->GPER G_alpha GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma AC Adenylyl Cyclase G_alpha->AC Src Src G_betagamma->Src PLC PLC G_betagamma->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Cell Proliferation, Survival, etc.) CREB->Gene MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleavage EGFR EGFR pro_HBEGF->EGFR transactivation PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Akt->Gene ERK->Gene IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 OVX_Obesity_Workflow start Start: Female Mice ovx Bilateral Ovariectomy (OVX) or Sham Surgery start->ovx recovery Recovery Period (e.g., 1-2 weeks) ovx->recovery diet High-Fat Diet (HFD) or Normal Chow (NC) recovery->diet treatment Initiate G-1 or Vehicle Treatment (e.g., daily s.c. injection) diet->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring metabolic_tests Metabolic Assessments (e.g., OGTT, insulin tolerance) monitoring->metabolic_tests endpoint Endpoint: Tissue Collection (e.g., adipose, liver, uterus) metabolic_tests->endpoint analysis Biochemical and Molecular Analysis endpoint->analysis end End analysis->end Rationale_Workflow menopause Menopause in Women estrogen_deficiency Estrogen Deficiency menopause->estrogen_deficiency ovx_model OVX Rodent Model menopause->ovx_model is modeled by pathologies Increased Risk of: - Metabolic Syndrome - Cardiovascular Disease - Neurodegeneration - Osteoporosis estrogen_deficiency->pathologies mimics_menopause Mimics Estrogen Deficiency ovx_model->mimics_menopause investigation Investigate GPER's Role in Estrogen-Deficient State mimics_menopause->investigation gper GPER (GPR30) g1_agonist G-1 (Selective GPER Agonist) gper->g1_agonist is activated by g1_agonist->investigation therapeutic_potential Evaluate Therapeutic Potential of GPER Activation investigation->therapeutic_potential

References

Application Notes and Protocols for G-1 in SKBR3 and MCF-7 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of G-1, a selective G Protein-Coupled Estrogen Receptor (GPER) agonist, in breast cancer cell lines SKBR3 and MCF-7. This document includes a summary of G-1's effects on cell viability, detailed experimental protocols for key assays, and diagrams of the associated signaling pathways.

Introduction

G-1 is a non-steroidal, high-affinity agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. Unlike traditional estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. In the context of breast cancer, GPER activation by G-1 has been shown to elicit anti-proliferative and pro-apoptotic effects in various cell lines, including the ER-positive MCF-7 and HER2-overexpressing SKBR3 lines. These characteristics make G-1 a valuable tool for investigating GPER signaling and a potential therapeutic agent.

Data Presentation: Effects of G-1 on Cell Viability

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for G-1 in SKBR3 and MCF-7 breast cancer cell lines after a 3-day treatment period. This data is crucial for designing experiments to assess the biological effects of G-1.

Cell LineG-1 IC50 Value (µM)Citation
SKBR3 2.8[1]
MCF-7 1.1[1]

G-1 Signaling Pathways

G-1-mediated activation of GPER initiates a cascade of intracellular signaling events that can lead to cell cycle arrest and apoptosis in breast cancer cells. A key pathway involves the activation of Yes-associated protein (YAP), a transcriptional co-activator.

GPER/YAP/p73 Signaling Pathway

Upon G-1 binding, GPER can disrupt the interaction between LATS1/2 and YAP, leading to reduced YAP phosphorylation and its subsequent accumulation in the nucleus[2]. In the nucleus, YAP can bind to the tumor suppressor p73, leading to an upregulation of the pro-apoptotic protein Bax and ultimately, apoptosis[2].

GPER/YAP/p73 signaling cascade initiated by G-1.
General GPER Downstream Signaling

Activation of GPER by G-1 can also trigger other important signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, often through the transactivation of the Epidermal Growth Factor Receptor (EGFR)[3][4].

GPER_Downstream_Signaling G1 G-1 GPER GPER G1->GPER G_alpha GPER->G_alpha G_betagamma Gβγ GPER->G_betagamma Src Src G_betagamma->Src MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF EGFR EGFR HBEGF->EGFR activates PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Overview of GPER-mediated downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of G-1 on SKBR3 and MCF-7 cells.

General Experimental Workflow

A typical workflow for investigating the effects of G-1 on breast cancer cell lines involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (SKBR3, MCF-7) Treatment Treat cells with G-1 Cell_Culture->Treatment G1_Prep G-1 Stock Preparation G1_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blotting Treatment->Western_Blot Data_Quant Data Quantification (IC50, % Apoptosis, etc.) Viability->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Pathway_Analysis Signaling Pathway Interpretation Western_Blot->Pathway_Analysis Data_Quant->Pathway_Analysis

General workflow for studying G-1 effects in cancer cells.
Cell Culture and G-1 Treatment

Materials:

  • SKBR3 and MCF-7 cell lines

  • Appropriate cell culture medium (e.g., DMEM for MCF-7, McCoy's 5A for SKBR3) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • G-1 (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture SKBR3 and MCF-7 cells in their respective media at 37°C in a humidified atmosphere with 5% CO2[5].

  • Prepare a stock solution of G-1 (e.g., 10 mM) by dissolving it in DMSO. Store at -20°C.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry). Allow cells to adhere and reach 60-70% confluency.

  • Dilute the G-1 stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of G-1 or vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with G-1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • After the G-1 treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Cells treated with G-1 in 6-well plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • After G-1 treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Cells treated with G-1 in 6-well plates

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest the cells as described in the apoptosis assay protocol.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software. The stimulation of MCF-7 and SK-BR-3 cells with 1 μM G-1 has been shown to lead to an accumulation of cells in the G2/M phase[1].

Western Blotting

Materials:

  • Cells treated with G-1 in 6-well plates

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPER, anti-YAP, anti-p-YAP, anti-p73, anti-Bax, anti-PARP, anti-cleaved PARP, anti-ERK, anti-p-ERK, anti-AKT, anti-p-AKT, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After G-1 treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. G-1 has been shown to induce PARP cleavage in MCF-7 cells, a hallmark of apoptosis[2].

References

Cardiovascular Research Applications of GPR30 Agonist G-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing the G protein-coupled receptor 30 (GPR30/GPER) agonist, G-1, in cardiovascular research. G-1 is a selective, non-steroidal agonist for GPR30, a receptor implicated in mediating rapid estrogen signaling and demonstrating significant protective effects within the cardiovascular system. These notes are intended to guide researchers in investigating the therapeutic potential of GPR30 activation in various cardiovascular disease models.

Overview of G-1's Cardiovascular Effects

G-1 has been shown to exert a range of beneficial effects on the cardiovascular system, primarily through the activation of GPR30. These effects include blood pressure reduction, vasodilation, cardioprotection against ischemia-reperfusion injury, and attenuation of cardiac fibrosis and atherosclerosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of G-1 across various cardiovascular parameters as reported in preclinical studies.

Table 1: Effect of G-1 on Blood Pressure

Animal ModelTreatment DetailsBlood Pressure ChangeReference
Ovariectomized (OVX) mRen2.Lewis rats400 µg/kg/day G-1 via osmotic minipump for 2 weeksSystolic BP reduced from 178 ± 7 mmHg to 142 ± 10 mmHg[1][2][3]
Intact female mRen2.Lewis rats400 µg/kg/day G-1 via osmotic minipump for 2 weeksNo significant change (144 ± 3 mmHg to 143 ± 5 mmHg)[1][2][3]
Male mRen2.Lewis rats400 µg/kg/day G-1 via osmotic minipump for 2 weeksNo significant change (207 ± 7 mmHg to 192 ± 5 mmHg)[1][2][3]
Ovariectomized Sprague-Dawley rats with monocrotaline-induced pulmonary hypertension400 µg/kg/day G-1 subcutaneously for 14 daysReduced heart rate compared to vehicle-treated rats with PH[4]

Table 2: Vasodilatory Effects of G-1

Vessel TypeAnimal ModelG-1 ConcentrationVasodilation ResponseReference
Isolated aortic ringsIntact mRen2.Lewis females10⁻⁹ to 10⁻⁵ MDose-dependent vasodilation, not significantly different from estradiol
Mesenteric arteriesIntact mRen2.Lewis females10⁻⁹ to 10⁻⁵ MDose-dependent vasodilation, reaching significance at 10 nM
Thoracic aortaDiabetic OVX ratsDose-dependentInduced dose-dependent vasodilation[5]

Table 3: Cardioprotective Effects of G-1

Animal ModelInjury ModelG-1 TreatmentInfarct Size ReductionReference
Rat heartIschemia-reperfusionNot specified in snippetsReduces infarct size and postischemic contractile dysfunction
RatDoxorubicin-induced cardiotoxicity50 μg/kg/day G-1 intraperitoneally for 1 weekReduced infarct size and LDH levels ex vivo

Table 4: Anti-fibrotic and Anti-atherosclerotic Effects of G-1

Disease ModelAnimal ModelG-1 TreatmentKey FindingsReference
Cardiac FibrosisNot specified in snippetsNot specifiedG-1 reduces cardiac fibrosis.
AtherosclerosisPostmenopausal miceNot specifiedAttenuated atherosclerosis, associated with reduced vascular inflammation.
AtherosclerosisApoE-/- miceNot specifiedReduces atherosclerotic plaque development.

Signaling Pathways

G-1 mediates its cardiovascular effects through the activation of several downstream signaling pathways upon binding to GPR30.

Vasodilation Signaling Pathway

Activation of GPR30 by G-1 in endothelial cells leads to the production of nitric oxide (NO), a potent vasodilator. This process involves the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The PI3K/Akt and ERK signaling pathways have been implicated in GPER-dependent NO formation.

G1_Vasodilation_Pathway G1 G-1 GPR30 GPR30 G1->GPR30 activates PI3K PI3K GPR30->PI3K ERK ERK GPR30->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS phosphorylates (Ser1177) ERK->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: G-1 induced vasodilation signaling pathway.

Cardioprotection Signaling Pathway

The cardioprotective effects of G-1 against ischemia-reperfusion injury are mediated, in part, through the activation of the PI3K/Akt pro-survival pathway. This pathway is known to inhibit apoptosis and reduce myocardial damage.

G1_Cardioprotection_Pathway G1 G-1 GPR30 GPR30 G1->GPR30 activates PI3K PI3K GPR30->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Cardioprotection Cardioprotection (Reduced Infarct Size) Akt->Cardioprotection

Caption: G-1 mediated cardioprotection signaling.

Experimental Protocols

In Vivo Blood Pressure Measurement in Rats

Objective: To assess the effect of chronic G-1 administration on systolic blood pressure in a hypertensive rat model.

Animal Model: Ovariectomized (OVX) mRen2.Lewis rats (female, 4 weeks of age).

Materials:

  • G-1 (EMD Chemicals)

  • Dimethylsulfoxide (DMSO)

  • Osmotic minipumps (e.g., Alzet model 2ML2)

  • Tail-cuff plethysmography system for blood pressure measurement

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Prepare the G-1 solution by dissolving it in 50% DMSO.

  • Fill the osmotic minipumps with the G-1 solution to deliver a dose of 400 µg/kg/day for 2 weeks. A vehicle control group should be prepared with pumps containing 50% DMSO.

  • Anesthetize the rats (e.g., 4% isoflurane (B1672236) via nosecone).

  • Implant the osmotic minipumps subcutaneously at the dorsum of the neck.

  • Allow the animals to recover.

  • Measure systolic blood pressure using a tail-cuff plethysmography system at baseline (before pump implantation) and at regular intervals throughout the 2-week treatment period.

  • Record and analyze the blood pressure data, comparing the G-1 treated group to the vehicle control group.

BP_Measurement_Workflow start Start prep_rats Prepare OVX mRen2.Lewis rats start->prep_rats implant Surgical Implantation of Minipumps prep_rats->implant prep_pumps Prepare G-1 and Vehicle Osmotic Minipumps prep_pumps->implant monitor Monitor Blood Pressure (Tail-cuff, 2 weeks) implant->monitor analyze Data Analysis monitor->analyze end End analyze->end

Caption: Workflow for blood pressure measurement.

Ex Vivo Vasodilation Assay Using Wire Myography

Objective: To evaluate the direct vasodilatory effect of G-1 on isolated arterial rings.

Materials:

  • Isolated aortic or mesenteric artery rings from the chosen animal model.

  • Wire myograph system.

  • Krebs-Henseleit solution.

  • Phenylephrine (PE) or other vasoconstrictors.

  • G-1 stock solution.

  • G-15 (GPR30 antagonist, for control experiments).

  • L-NAME (NOS inhibitor, for mechanistic studies).

Protocol:

  • Isolate aortic or mesenteric arteries and cut them into 2-3 mm rings.

  • Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution, bubbled with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Equilibrate the rings under a resting tension.

  • Pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, add cumulative concentrations of G-1 (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath and record the relaxation response.

  • In separate experiments, pre-incubate rings with G-15 or L-NAME to investigate the involvement of GPR30 and nitric oxide, respectively.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

Cardioprotection Assessment using Langendorff-perfused Heart Model

Objective: To determine the ability of G-1 to protect the heart from ischemia-reperfusion (I/R) injury.

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer.

  • G-1.

  • Triphenyltetrazolium chloride (TTC) stain.

  • Formalin.

Protocol:

  • Isolate the heart from an anesthetized rat and mount it on the Langendorff apparatus.

  • Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Allow the heart to stabilize.

  • Administer G-1 in the perfusate for a defined period before inducing ischemia. A control group will receive the vehicle.

  • Induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).

  • Reperfuse the heart with the buffer (with or without G-1) for a specified period (e.g., 120 minutes).

  • At the end of reperfusion, freeze the heart and slice it into sections.

  • Incubate the heart slices in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.

  • Fix the slices in formalin.

  • Image the slices and quantify the infarct size as a percentage of the total ventricular area.

Assessment of Cardiac Fibrosis with Sirius Red Staining

Objective: To quantify the effect of G-1 on collagen deposition in a model of cardiac fibrosis.

Animal Model: Mouse model of cardiac fibrosis (e.g., induced by angiotensin II infusion or transverse aortic constriction).

Materials:

  • G-1.

  • Picro-Sirius Red solution.

  • Formalin-fixed, paraffin-embedded heart tissue sections.

  • Microscope with polarizing filters.

  • Image analysis software.

Protocol:

  • Induce cardiac fibrosis in mice and treat a group of animals with G-1 (and a control group with vehicle).

  • After the treatment period, euthanize the animals and harvest the hearts.

  • Fix the hearts in formalin and embed in paraffin.

  • Cut 5 µm sections and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Picro-Sirius Red solution for 1 hour.

  • Wash, dehydrate, and mount the slides.

  • Visualize the sections under a microscope with and without polarized light. Collagen fibers will appear red under bright-field and bright yellow/orange or green under polarized light.

  • Capture images and use image analysis software to quantify the collagen-positive area as a percentage of the total tissue area.

Evaluation of Atherosclerosis in ApoE-/- Mice

Objective: To determine the effect of G-1 on the development of atherosclerotic plaques.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

Materials:

Protocol:

  • Feed ApoE-/- mice a high-fat diet to induce atherosclerosis.

  • Treat a group of mice with G-1 (and a control group with vehicle) for a specified duration.

  • At the end of the study, euthanize the mice and perfuse the vascular system with saline followed by formalin.

  • Dissect the entire aorta, from the heart to the iliac bifurcation.

  • Clean the aorta of surrounding adipose tissue.

  • Stain the aorta en face with Oil Red O solution to visualize lipid-laden plaques.

  • Image the stained aorta and use image analysis software to quantify the total plaque area as a percentage of the total aortic surface area.

  • For more detailed analysis, the aortic root can be sectioned and stained with Oil Red O and hematoxylin to assess plaque size and composition.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of G-1 on the phosphorylation of key signaling proteins like eNOS and Akt in endothelial cells.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • G-1.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-eNOS (Ser1177), total eNOS, phospho-Akt (Ser473), and total Akt.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Western blotting equipment.

Protocol:

  • Culture HUVECs to near confluence.

  • Treat the cells with G-1 at various concentrations and for different time points. Include a vehicle-treated control.

  • Lyse the cells and collect the protein extracts.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start culture Culture HUVECs start->culture treat Treat with G-1 culture->treat lyse Cell Lysis & Protein Extraction treat->lyse sds_page SDS-PAGE & Transfer lyse->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for signaling analysis.

Conclusion

The GPR30 agonist G-1 represents a valuable pharmacological tool for investigating the role of GPR30 in cardiovascular physiology and pathology. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting this novel estrogen receptor in a variety of cardiovascular diseases. Careful experimental design and adherence to standardized protocols are crucial for obtaining reproducible and meaningful results.

References

G-1 in Metabolic Disorders and Obesity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the role of the G protein-coupled estrogen receptor (GPER), also known as GPR30, and its selective agonist, G-1, in the context of metabolic disorders and obesity. It includes detailed summaries of key findings, experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development in this area.

Introduction

The G protein-coupled estrogen receptor (GPER) has emerged as a significant regulator of metabolic homeostasis.[1][2][3] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER mediates rapid, non-genomic estrogen signaling, influencing a wide range of physiological processes.[1] Its expression in various metabolic tissues, including adipose tissue, skeletal muscle, liver, and pancreas, underscores its importance in regulating body weight, glucose and lipid metabolism, and inflammation.[4][5] The development of the selective GPER agonist, G-1, has provided a critical tool to investigate the specific functions of this receptor and has highlighted its therapeutic potential for treating obesity and type 2 diabetes.[2][4]

GPER Signaling in Metabolic Regulation

Activation of GPER by its agonist G-1 triggers a cascade of intracellular signaling events that collectively contribute to its metabolic effects. These pathways include the activation of mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and the production of cyclic AMP (cAMP).

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds AC Adenylyl Cyclase GPER->AC activates PI3K PI3K GPER->PI3K activates MAPK MAPK (ERK1/2) GPER->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AKT AKT PI3K->AKT activates Gene_Expression Gene Expression (Metabolic Regulation) AKT->Gene_Expression MAPK->Gene_Expression CREB->Gene_Expression

Effects of G-1 on Metabolic Parameters: In Vivo Studies

Preclinical studies using various mouse models of obesity and metabolic dysfunction have demonstrated the therapeutic potential of G-1.

Body Weight and Composition

Treatment with G-1 has been shown to reduce body weight and fat mass in several mouse models.[6][7][8][9] In ovariectomized (OVX) mice, a model for postmenopausal obesity, G-1 treatment leads to a significant reduction in body weight and visceral fat depots.[7][10] Dual-energy X-ray absorptiometry (DEXA) analysis has confirmed that this weight loss is primarily due to a decrease in fat mass, with no significant changes in lean mass or bone density.[7][11] However, in diet-induced obese (DIO) male mice, G-1 did not induce weight loss but did prevent further weight gain.[6][12]

Table 1: Effect of G-1 on Body Weight and Composition in Ovariectomized (OVX) Mice

ParameterControl (Vehicle)G-1 TreatmentReference
Body Weight (g) 34.5 ± 2.829.2 ± 0.8[9]
Body Fat Content (%) IncreasedDecreased[6][11]
Lean Mass (g) No Significant ChangeNo Significant Change[7][11]
Visceral Fat Pad Weight (g) IncreasedReduced[7]
Glucose Homeostasis and Insulin (B600854) Sensitivity

G-1 has demonstrated beneficial effects on glucose metabolism. Treatment with G-1 improves glucose tolerance and enhances insulin sensitivity in OVX mice.[6][10] It has been shown to lower fasting blood glucose and insulin levels.[10] However, some studies have reported that under a high-fat diet, G-1 treatment in OVX mice, while reducing body weight, may concurrently lead to increased blood glucose levels and insulin resistance.[13][14][15][16] This suggests a complex interaction between G-1's effects, diet, and the underlying metabolic state.

Table 2: Effect of G-1 on Glucose Homeostasis in Ovariectomized (OVX) Mice

ParameterControl (Vehicle)G-1 TreatmentReference
Fasting Blood Glucose ElevatedLowered[10]
Fasting Insulin ElevatedLowered[10]
Glucose Tolerance ImpairedImproved[6][10]
Insulin Sensitivity ReducedImproved[10]
Energy Expenditure

A key mechanism underlying the anti-obesity effects of G-1 is the enhancement of energy expenditure. Studies in OVX mice have shown that G-1 treatment increases energy expenditure without significantly altering food intake or locomotor activity.[6][8] This effect is associated with increased expression of uncoupling protein 1 (UCP1) in brown adipose tissue, suggesting a role for G-1 in promoting thermogenesis.[10]

Table 3: Effect of G-1 on Energy Expenditure in Ovariectomized (OVX) Mice

ParameterControl (Vehicle)G-1 TreatmentReference
Energy Expenditure NormalIncreased[6][10]
Food Intake No Significant ChangeNo Significant Change[6]
Locomotor Activity No Significant ChangeNo Significant Change[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used in G-1 research.

Experimental_Workflow cluster_invivo In Vivo Studies (Mouse Models) cluster_invitro In Vitro Studies (Cell Culture) cluster_molecular Molecular Analysis animal_model Obesity Model (e.g., OVX, DIO) g1_treatment G-1 Administration animal_model->g1_treatment metabolic_phenotyping Metabolic Phenotyping g1_treatment->metabolic_phenotyping tissue_collection Tissue Collection g1_treatment->tissue_collection gtt_itt Glucose/Insulin Tolerance Tests metabolic_phenotyping->gtt_itt body_comp Body Composition (DEXA) metabolic_phenotyping->body_comp energy_exp Energy Expenditure (Metabolic Cages) metabolic_phenotyping->energy_exp western_blot Western Blot (Signaling Proteins) tissue_collection->western_blot q_pcr qRT-PCR (Gene Expression) tissue_collection->q_pcr cell_culture Cell Culture (e.g., 3T3-L1) differentiation Adipocyte Differentiation cell_culture->differentiation g1_exposure G-1 Treatment differentiation->g1_exposure staining Oil Red O Staining g1_exposure->staining g1_exposure->western_blot g1_exposure->q_pcr

In Vivo Experiments: Mouse Models

1. Glucose Tolerance Test (GTT)

  • Purpose: To assess the ability of an animal to clear a glucose load from the bloodstream.

  • Procedure:

    • Fast mice for 4-6 hours with free access to water.[2][17]

    • Record the baseline blood glucose level (time 0) from a tail vein blood sample using a glucometer.[15]

    • Administer a bolus of glucose (1-2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.[2][14][17]

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14][15]

    • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.

2. Insulin Tolerance Test (ITT)

  • Purpose: To assess the systemic response to insulin.

  • Procedure:

    • Fast mice for 4-6 hours.[3]

    • Record the baseline blood glucose level (time 0).

    • Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.[6][8]

    • Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[6][8]

    • Plot the percentage decrease in blood glucose from baseline over time.

3. Measurement of Energy Expenditure

  • Purpose: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Procedure:

    • Individually house mice in metabolic cages (e.g., TSE PhenoMaster/LabMaster or Columbus Instruments Oxymax).[12][18]

    • Allow for an acclimation period of at least 24 hours.

    • Continuously measure VO2 and VCO2 for at least 48-72 hours.[12][19]

    • Calculate RER (VCO2/VO2) and energy expenditure using the manufacturer's software and established formulas.[18]

    • Simultaneously measure food and water intake and locomotor activity.[12][20]

In Vitro Experiments: Cell Culture

1. 3T3-L1 Adipocyte Differentiation

  • Purpose: To differentiate 3T3-L1 preadipocytes into mature adipocytes to study the effects of G-1 on adipogenesis.

  • Procedure:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluence.

    • Two days post-confluence (Day 0), induce differentiation by switching to DMEM with 10% fetal bovine serum (FBS) supplemented with a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

    • On Day 2, replace the medium with DMEM/10% FBS containing only 10 µg/mL insulin.

    • From Day 4 onwards, culture the cells in DMEM/10% FBS, changing the medium every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed by Day 8.

2. Oil Red O Staining

  • Purpose: To visualize and quantify lipid accumulation in differentiated adipocytes.

  • Procedure:

    • Wash differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.[13]

    • Wash the cells with water and then with 60% isopropanol (B130326).

    • Stain the cells with a working solution of Oil Red O (0.5% in isopropanol, diluted 6:4 with water) for 10-15 minutes.[7][21][22]

    • Wash the cells with water to remove excess stain.

    • Visualize lipid droplets (stained red) under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured at 490-510 nm.[4][23]

Molecular Analyses

1. Western Blotting for Signaling Proteins

  • Purpose: To detect the phosphorylation and activation of key signaling proteins in the MAPK and PI3K pathways.

  • Procedure:

    • Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-50 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.[24]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

2. Quantitative Real-Time PCR (qRT-PCR)

  • Purpose: To measure the expression of genes involved in metabolism.

  • Procedure:

    • Isolate total RNA from cells or tissues using TRIzol or a column-based kit.[25][26]

    • Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.[26][27]

    • Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[25][28]

    • The reaction is typically run on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

The GPER agonist G-1 holds significant promise as a therapeutic agent for the treatment of metabolic disorders and obesity. Its ability to reduce body weight, improve glucose homeostasis, and increase energy expenditure has been demonstrated in multiple preclinical models.[5][7][29] The protocols and data presented in this document provide a valuable resource for researchers aiming to further elucidate the mechanisms of GPER signaling and to evaluate the therapeutic potential of G-1 and other GPER modulators. Further investigation is warranted to fully understand the complex interplay of GPER activation with diet and different metabolic states to optimize its therapeutic application.

References

Neuroprotective Effects of G-1 in Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER) agonist, G-1, has emerged as a promising neuroprotective agent in a variety of experimental models of neurological disorders. These application notes provide a comprehensive overview of the quantitative data supporting the neuroprotective efficacy of G-1, detailed protocols for key in vivo and in vitro experiments, and a visualization of the underlying signaling pathways.

Data Presentation: Efficacy of G-1 in Neuroprotection

The neuroprotective effects of G-1 have been quantified across several experimental models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes.

Table 1: Neuroprotective Effects of G-1 in Ischemic Stroke Models
Experimental ModelAnimal ModelG-1 Dosage and AdministrationKey Efficacy EndpointsQuantitative ResultsReference
Middle Cerebral Artery Occlusion (MCAO)Ovariectomized (OVX) Rats100 µg/kg, intraperitoneal (i.p.), immediately after ischemia/reperfusionNeurological Deficit Score (Longa Score)Significant reduction in neurological deficit scores compared to vehicle-treated group.[1]
MCAOOVX Rats100 µg/kg, i.p., immediately after ischemia/reperfusionBrain Water ContentSignificant reduction in brain edema compared to vehicle-treated group.[1]
MCAOOVX Rats100 µg/kg, i.p., immediately after ischemia/reperfusionInfarct VolumeData not explicitly quantified in the provided search result, but described as attenuated infarct damage.[1]
MCAOMale MiceNot specifiedInfarct VolumeIncreased infarct volume in males post-stroke.
Global Cerebral IschemiaMale MiceNot specifiedNeuronal Injury in Hippocampal CA1 Region and StriatumSignificantly reduced neuronal injury.
Table 2: Neuroprotective Effects of G-1 in Spinal Cord Injury (SCI) Models
Experimental ModelAnimal ModelG-1 Dosage and AdministrationKey Efficacy EndpointsQuantitative ResultsReference
Spinal Cord InjuryMiceNot specifiedMotor Functional RecoveryEnhanced motor functional recovery.[2]
Spinal Cord InjuryMiceNot specifiedApoptotic Cell DeathPrevention of SCI-induced apoptotic cell death.[2]
Spinal Cord InjuryMiceNot specifiedBax/Bcl-2 RatioSignificantly lower Bax/Bcl-2 ratio in the G-1 treated group compared to vehicle.[2]
Spinal Cord InjuryMiceNot specifiedCleaved Caspase-3 ExpressionLower expression of cleaved caspase-3 in the G-1 treated group.[2]
Table 3: Neuroprotective Effects of G-1 in Parkinson's Disease (PD) Models
Experimental ModelToxin/MethodCell Type/Animal ModelG-1 Dosage and AdministrationKey Efficacy EndpointsQuantitative ResultsReference
MPP+ ModelNot specifiedMicrogliaNot specifiedProduction of TNF-α and IL-1βInhibition of TNF-α and IL-1β production.[3]
Not specifiedNot specifiedPD Mouse ModelNot specifiedMovement DysfunctionReversal of movement dysfunction.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the literature on the neuroprotective effects of G-1.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol describes the induction of focal cerebral ischemia in rodents to model stroke.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a blunted tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C.[4][5] Place the animal in a supine position.

  • Surgical Exposure: Make a midline neck incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6][7]

  • Vessel Ligation: Ligate the distal ECA. Place a temporary ligature around the CCA and the origin of the ICA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Occlusion: Introduce the nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA).[6][7] A slight resistance will be felt. The insertion depth is typically 17-20 mm in rats and 9-10 mm in mice from the carotid bifurcation.[6][7]

  • Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[6]

  • Wound Closure: Close the incision with sutures.

  • G-1 Administration: Administer G-1 or vehicle control at the desired dose and route (e.g., intraperitoneally) immediately after reperfusion.

  • Outcome Assessment (24-72 hours post-MCAO):

    • Neurological Scoring: Assess neurological deficits using a standardized scale (e.g., Longa score).[1]

    • Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Incubate the slices in 2% TTC solution, which stains viable tissue red, leaving the infarcted area white.[6] Quantify the infarct volume using image analysis software.

    • Apoptosis Assays: Process brain tissue for TUNEL staining or Western blotting to measure levels of apoptotic markers like cleaved caspase-3, Bax, and Bcl-2.[2]

Protocol 2: In Vitro Neuronal Injury Assay

This protocol describes a general method for assessing the neuroprotective effects of G-1 on cultured neurons subjected to injury.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22)

  • Cell culture medium and supplements

  • Agent for inducing neuronal injury (e.g., glutamate (B1630785), hydrogen peroxide, MPP+)

  • G-1 compound

  • Assay reagents for measuring cell viability (e.g., MTT, LDH assay) and apoptosis (e.g., caspase activity assay, Annexin V staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate neurons at an appropriate density and allow them to adhere and mature.

  • G-1 Pre-treatment (optional): In some experimental designs, cells are pre-treated with various concentrations of G-1 for a specific duration before inducing injury.

  • Induction of Neuronal Injury: Expose the cells to the injury-inducing agent (e.g., 100 µM glutamate for 15 minutes to induce excitotoxicity).[8]

  • G-1 Treatment: After removing the injury-inducing agent, treat the cells with different concentrations of G-1.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability:

      • MTT Assay: Add MTT reagent to the cells and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine the percentage of viable cells.

      • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

    • Apoptosis:

      • Caspase-3 Activity Assay: Lyse the cells and measure the activity of caspase-3 using a fluorometric or colorimetric substrate.

      • Western Blotting: Analyze the expression levels of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[2]

Signaling Pathways and Visualizations

G-1 exerts its neuroprotective effects by activating several downstream signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][9]

Diagram 1: G-1 Mediated Neuroprotective Signaling Pathway

G1_Neuroprotection_Pathway G1 G-1 GPER GPER G1->GPER binds to PI3K PI3K GPER->PI3K activates MAPK MAPK/ERK GPER->MAPK activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates Bcl2 Bcl-2 Akt->Bcl2 upregulates Bax Bax Akt->Bax downregulates MAPK->CREB activates CREB->Bcl2 promotes transcription Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 inhibits Survival Neuronal Survival & Neuroprotection Bcl2->Survival Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Apoptosis->Survival inhibits

Caption: G-1 activates GPER, leading to the activation of PI3K/Akt and MAPK/ERK pathways, promoting neuronal survival.

Diagram 2: Experimental Workflow for Assessing G-1 Neuroprotection in MCAO Model

MCAO_Workflow start Start animal_prep Animal Preparation (Anesthesia, Temperature Control) start->animal_prep mcao Middle Cerebral Artery Occlusion (e.g., 90 min) animal_prep->mcao reperfusion Reperfusion mcao->reperfusion treatment Treatment Administration (G-1 or Vehicle) reperfusion->treatment post_op Post-operative Care & Recovery (24-72 hours) treatment->post_op assessment Outcome Assessment post_op->assessment neuro_score Neurological Scoring assessment->neuro_score infarct_vol Infarct Volume Measurement (TTC Staining) assessment->infarct_vol apoptosis_assay Apoptosis Assays (Western Blot, TUNEL) assessment->apoptosis_assay data_analysis Data Analysis & Interpretation neuro_score->data_analysis infarct_vol->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the neuroprotective effects of G-1 in a rodent MCAO model.

References

G-1 as a Therapeutic Agent in Autoimmune Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), has emerged as a promising therapeutic agent in preclinical models of autoimmune diseases. Its ability to modulate immune responses without the uterotrophic effects associated with traditional estrogen therapies makes it an attractive candidate for further investigation. These application notes provide a comprehensive overview of the use of G-1 in key autoimmune disease models, including Experimental Autoimmune Encephalomyelitis (EAE), Systemic Lupus Erythematosus (SLE), and Collagen-Induced Arthritis (CIA). Detailed protocols for disease induction and G-1 administration are provided to facilitate reproducible research in this area.

Mechanism of Action

G-1 exerts its immunomodulatory effects primarily through the activation of GPER, which is expressed on various immune cells, including T cells, B cells, and macrophages.[1][2][3] Activation of GPER initiates a cascade of intracellular signaling events that collectively contribute to an anti-inflammatory and immunoregulatory environment.

A key mechanism of G-1's therapeutic action is its ability to promote the differentiation and function of regulatory T cells (Tregs).[4] G-1 has been shown to induce the expression of Foxp3, a master regulator of Treg development, even under pro-inflammatory conditions that would typically favor the development of pathogenic T helper 17 (Th17) cells.[4][5] This shift towards a regulatory phenotype is crucial for suppressing autoimmune responses. The signaling pathway involves the activation of downstream effectors that ultimately influence gene transcription related to T cell differentiation.[2]

Furthermore, G-1 signaling can lead to the upregulation of inhibitory molecules like Programmed Death-1 (PD-1) on T cells, which plays a critical role in maintaining self-tolerance and preventing excessive immune activation.[6] In macrophages, G-1 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Data Presentation: G-1 Efficacy in Autoimmune Disease Models

The following table summarizes the quantitative data on the efficacy of G-1 in various preclinical autoimmune disease models.

Autoimmune ModelAnimal StrainG-1 Dosage & AdministrationTreatment DurationKey Efficacy OutcomesReference(s)
Experimental Autoimmune Encephalomyelitis (EAE) SJL Mice50 mg/kg/day, daily21 days, starting at disease inductionReduced median clinical disease score; Decreased CNS macrophage accumulation; Significant decrease in antigen-specific IFN-γ, TNF, IL-17, CCL4, and CCL5.[7]
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6 Mice1.8 mg/40-day release pellet, implanted 1 week prior to immunization34 days post-immunizationSignificantly reduced clinical and histological signs of EAE; Protection was GPER-dependent.[6]
Systemic Lupus Erythematosus (SLE) - MRL/lpr Mice MRL/lpr MiceData not yet available in published literatureData not yet available in published literatureFurther research is needed to determine the efficacy of G-1 in this model. Key parameters to assess would include proteinuria, anti-dsDNA antibody titers, and survival rates.
Collagen-Induced Arthritis (CIA) DBA/1 MiceData not yet available in published literatureData not yet available in published literatureFurther investigation is required to evaluate the therapeutic potential of G-1 in CIA. Important outcome measures would include arthritis clinical score, paw swelling, and histological assessment of joint inflammation and damage.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE)

a. Induction of Active EAE in SJL Mice (PLP139-151 Model)

  • Materials:

    • Female SJL mice (5-7 weeks old)

    • Proteolipid protein (PLP)139-151 peptide

    • Complete Freund's Adjuvant (CFA) containing 400 µg Mycobacterium tuberculosis

    • Sterile PBS

    • Pertussis toxin (PT)

  • Procedure:

    • Prepare an emulsion of PLP139-151 (50 µg per mouse) in an equal volume of CFA.

    • Subcutaneously immunize each mouse with 100 µL of the emulsion distributed over three sites on the back.[6]

    • Administer 200 ng of PT intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[8]

    • Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale).[9]

b. G-1 Administration Protocol for EAE

  • Materials:

    • G-1

    • Vehicle (e.g., 5% DMSO, 95% Polyethylene glycol-300)[7]

  • Procedure (Prophylactic Treatment):

    • Begin G-1 administration on the day of EAE induction.

    • Administer G-1 daily at a dose of 50 mg/kg via an appropriate route (e.g., subcutaneous injection).[7]

    • Continue treatment for a predetermined duration (e.g., 21 days).[7]

    • A control group should receive the vehicle alone following the same schedule.

Systemic Lupus Erythematosus (SLE) - MRL/lpr Mouse Model

a. Spontaneous Disease Model

MRL/lpr mice spontaneously develop a lupus-like disease.[10]

  • Procedure:

    • Obtain female MRL/lpr mice.

    • Monitor disease progression starting from approximately 6-8 weeks of age.

    • Assess key parameters such as proteinuria (weekly), serum anti-dsDNA antibody levels (e.g., at 16 weeks), and lymphadenopathy.[10][11]

b. Proposed G-1 Administration Protocol for MRL/lpr Mice

  • Materials:

    • G-1

    • Appropriate vehicle

  • Procedure (Preventive or Therapeutic):

    • Preventive: Begin G-1 administration at a young age (e.g., 6 weeks) before significant disease onset.[11]

    • Therapeutic: Initiate G-1 treatment after the appearance of disease markers (e.g., proteinuria).

    • Administer G-1 at a range of doses to determine efficacy.

    • Treatment can be administered daily or several times a week via a suitable route (e.g., intraperitoneal or subcutaneous injection).[11]

    • Include a vehicle-treated control group.

Collagen-Induced Arthritis (CIA)

a. Induction of CIA in DBA/1 Mice

  • Materials:

    • Male DBA/1 mice (7-8 weeks old)[12]

    • Bovine type II collagen

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

    • Incomplete Freund's Adjuvant (IFA)

    • 0.05 M acetic acid

  • Procedure:

    • Dissolve bovine type II collagen in 0.05 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

    • Emulsify the collagen solution in an equal volume of CFA.

    • On day 0, immunize each mouse intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of collagen).[12]

    • On day 21, provide a booster immunization with 100 µg of type II collagen emulsified in IFA.[12]

    • Begin monitoring for signs of arthritis (e.g., paw swelling, erythema) from day 21 onwards. Use a standardized scoring system (e.g., 0-4 per paw, total score 0-16).[12]

b. Proposed G-1 Administration Protocol for CIA

  • Materials:

    • G-1

    • Suitable vehicle

  • Procedure (Prophylactic or Therapeutic):

    • Prophylactic: Start G-1 treatment before or at the time of the primary immunization.

    • Therapeutic: Begin G-1 administration upon the first signs of clinical arthritis.

    • Administer G-1 daily or on alternate days via an appropriate route.

    • Evaluate a range of G-1 doses to establish a dose-response relationship.

    • A control group should receive the vehicle.

Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER Binds to G_protein G Protein Activation GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ERK_PI3K ERK / PI3K Activation G_protein->ERK_PI3K Activates Cytokine_Inhibit Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) G_protein->Cytokine_Inhibit cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Treg_Diff Treg Differentiation (Foxp3 Expression) PKA->Treg_Diff ERK_PI3K->Treg_Diff PD1_Up PD-1 Upregulation ERK_PI3K->PD1_Up

Caption: GPER Signaling Pathway in Immune Modulation.

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Immunization with PLP139-151 in CFA PT_Injection Pertussis Toxin Injection (Day 0 & 2) G1_Admin G-1 Administration (e.g., 50 mg/kg/day) Immunization->G1_Admin Vehicle_Admin Vehicle Administration Immunization->Vehicle_Admin Clinical_Scoring Daily Clinical Scoring G1_Admin->Clinical_Scoring Vehicle_Admin->Clinical_Scoring Immune_Analysis Immunological Analysis (Cytokines, Cell Populations) Clinical_Scoring->Immune_Analysis Histology Histological Analysis of CNS Clinical_Scoring->Histology

Caption: Experimental Workflow for G-1 Treatment in EAE.

Treg_Th17_Balance Naive_T_Cell Naive CD4+ T Cell Treg Regulatory T Cell (Treg) (Suppressive) Naive_T_Cell->Treg TGF-β Th17 T helper 17 Cell (Th17) (Pro-inflammatory) Naive_T_Cell->Th17 TGF-β + IL-6 Treg->Th17 Inhibits Autoimmunity Autoimmunity Treg->Autoimmunity Suppresses Th17->Autoimmunity Drives G1 G-1 G1->Treg Promotes Differentiation

Caption: G-1's Influence on the Treg/Th17 Balance.

Conclusion

G-1 demonstrates significant therapeutic potential in preclinical models of autoimmune diseases, particularly in EAE. Its unique mechanism of action, centered on GPER activation and the promotion of a regulatory immune environment, offers a promising alternative to conventional therapies. The protocols and data presented here provide a foundation for further research into the clinical translation of G-1 for the treatment of autoimmune disorders. Further investigation into its efficacy in models of lupus and rheumatoid arthritis is warranted to fully elucidate its therapeutic scope.

References

Investigating the Anti-inflammatory Properties of G-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), has emerged as a significant compound of interest for its potent anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for investigating the anti-inflammatory properties of G-1 in both in vitro and in vivo models. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of G-1 in inflammatory diseases.

GPER, also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2] Activation of GPER by G-1 has been shown to modulate immune cell function, suppress pro-inflammatory mediator production, and ameliorate disease severity in various preclinical models of inflammation.[1][2] These effects are attributed to the modulation of key signaling pathways, including the inhibition of NF-κB and the activation of MAPK/ERK and PI3K/Akt pathways.

Data Presentation: Quantitative Effects of G-1 on Inflammatory Markers

The following tables summarize the quantitative effects of G-1 on key inflammatory markers from various published studies. These data provide a reference for expected outcomes and aid in the design of new experiments.

Table 1: In Vitro Anti-inflammatory Effects of G-1

Cell Line/SystemInflammatory StimulusG-1 ConcentrationTargetEffectReference
RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)1 µMTNF-α, IL-6, PGE2Decreased expression[1]
RAW 264.7 Mouse MacrophagesLipopolysaccharide (LPS)1 µMTLR4Decreased expression[1]
Primary Mouse Peritoneal MacrophagesLipopolysaccharide (LPS)Not SpecifiedTLR4Decreased expression[1]
CD4+ T cells (human)TH17 polarizing conditions100 nMIL-10Increased expression[3]
CD4+ T cells (human)TH17 polarizing conditions100 nMFoxp3Increased expression[3]
Splenocytes (male mice)In vivo G-1 treatmentNot SpecifiedIL-10Increased expression[1]
Ovariectomized Rat Hippocampal CA1 RegionGlobal Cerebral Ischemia10 µ g/day (s.c. minipump)iNOS, MHCII, CD68 (pro-inflammatory)Markedly reduced[4]
Ovariectomized Rat Hippocampal CA1 RegionGlobal Cerebral Ischemia10 µ g/day (s.c. minipump)CD206, Arginase 1, IL1RA, PPARγ (anti-inflammatory)Enhanced[4]

Table 2: In Vivo Anti-inflammatory Effects of G-1

Animal ModelDisease/ConditionG-1 Dosage and AdministrationKey OutcomesReference
Experimental Autoimmune Encephalomyelitis (EAE) MiceMultiple Sclerosis ModelNot SpecifiedReduced disease severity, decreased pro-inflammatory cytokines[1]
Diet-Induced Atherosclerosis MiceAtherosclerosisNot SpecifiedReduced inflammation[2]
Chronic Obesity and Diabetes MiceObesity and DiabetesNot SpecifiedReduced inflammation[2]
Ovariectomized RatsGlobal Cerebral Ischemia10 µ g/day , subcutaneous minipumpReduced neural injury, inhibition of TLR4-mediated inflammation[1][5]
Parkinson's Disease Mouse Model (MPTP)Parkinson's DiseaseNot SpecifiedNeuroprotective and anti-inflammatory effects on immune cells[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of G-1.

Protocol 1: In Vitro Assessment of G-1 on Cytokine Production in Macrophages

Objective: To determine the effect of G-1 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • G-1 (solubilized in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • G-1 Pre-treatment: Pre-treat the cells with various concentrations of G-1 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express cytokine concentrations as pg/mL or ng/mL and compare the G-1 treated groups to the LPS-stimulated vehicle control.

Protocol 2: In Vivo Assessment of G-1 in a Model of Acute Inflammation

Objective: To evaluate the anti-inflammatory effect of G-1 in a carrageenan-induced paw edema model in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • G-1 (solubilized in a suitable vehicle, e.g., corn oil)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Animal handling and injection equipment

Procedure:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • G-1 Administration: Administer G-1 (e.g., 1, 10, 50 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse. Inject the left hind paw with 50 µL of sterile saline as a control.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with digital calipers at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage increase in paw volume or thickness for each time point relative to the baseline. Compare the G-1 treated groups with the vehicle-treated control group. A reduction in the increase in paw volume indicates an anti-inflammatory effect.

Signaling Pathways and Visualizations

G-1 exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

GPER-Mediated Activation of MAPK/ERK and PI3K/Akt Signaling

Activation of GPER by G-1 leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the MAPK/ERK and PI3K/Akt signaling cascades. These pathways are often associated with cell survival and proliferation but can also have immunomodulatory roles.

GPER_Activation_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds EGFR EGFR GPER->EGFR transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Immuno Immunomodulation ERK->Immuno Akt Akt PI3K->Akt Akt->Immuno

Caption: G-1 activates GPER, leading to MAPK/ERK and PI3K/Akt signaling.

G-1-Mediated Inhibition of the NF-κB Pathway

A key mechanism of G-1's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This is often achieved through the suppression of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER activates TLR4 TLR4 GPER->TLR4 inhibits IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates NFkB_complex IκBα NF-κB (p65) NFkB_complex->IkBa releases NFkB_complex->NFkB_p65 releases DNA DNA NFkB_p65_nuc->DNA binds ProInflammatory Pro-inflammatory Gene Expression DNA->ProInflammatory induces

Caption: G-1 inhibits NF-κB signaling by suppressing TLR4 activation.

Experimental Workflow for Investigating G-1's Anti-inflammatory Effects

The following diagram outlines a general workflow for studying the anti-inflammatory properties of G-1.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Macrophages, T-cells) g1_treatment G-1 Treatment (Dose-response & Time-course) cell_culture->g1_treatment stimulation Inflammatory Stimulus (e.g., LPS, PMA) g1_treatment->stimulation cytokine_assay Cytokine/Chemokine Analysis (ELISA, Luminex) stimulation->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) stimulation->western_blot gene_expression Gene Expression Analysis (qPCR) stimulation->gene_expression animal_model Animal Model of Inflammation (e.g., EAE, CIA, Paw Edema) g1_admin G-1 Administration (Route, Dose, Frequency) animal_model->g1_admin clinical_scoring Clinical Assessment (e.g., Disease Score, Paw Volume) g1_admin->clinical_scoring histology Histopathological Analysis clinical_scoring->histology tissue_analysis Tissue Cytokine/Marker Analysis clinical_scoring->tissue_analysis

References

G-1 In Vivo Studies for Heart Failure Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. The G protein-coupled estrogen receptor (GPER), activated by the selective agonist G-1, has emerged as a promising target for cardioprotection. In vivo studies have demonstrated the potential of G-1 to mitigate adverse cardiac remodeling and improve cardiac function in various preclinical models of heart failure. These application notes provide a comprehensive overview of the use of G-1 in such studies, including detailed experimental protocols and a summary of key quantitative findings.

Summary of Quantitative Data

The following table summarizes the quantitative data from in vivo studies investigating the effects of G-1 in heart failure models.

Animal ModelHeart Failure InductionG-1 Dosage and AdministrationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Spontaneous HypertensionConstant infusion via minipumpRegression of cardiac hypertrophy, evidenced by reduced cross-sectional area and decreased BNP and ANP markers.[1]
Ovariectomized (OVX) RatsIsoproterenol (B85558) (85 mg/kg, s.c. for 17 days)120 µg/kg/day for 14 daysAttenuation of heart failure, decreased brain natriuretic peptide (BNP) concentration, and reduced cardiac fibrosis.
Male and Female Sprague-Dawley RatsIschemia-Reperfusion (Langendorff model)110 nM administered 10 min before ischemiaReduced infarct size from 32.4 ± 2.1% to 18.8 ± 2.7% and improved postischemic contractile function.[2]

Signaling Pathways

G-1 exerts its cardioprotective effects through the activation of GPER, which in turn modulates several downstream signaling pathways. The primary pathways implicated are the PI3K/Akt/mTOR and the ERK1/2 pathways. Activation of these pathways is associated with the inhibition of apoptosis, promotion of cell survival, and regulation of cardiac hypertrophy.[2][3]

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER activates PI3K PI3K GPER->PI3K activates ERK ERK1/2 GPER->ERK activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cardioprotection Cardioprotection (Anti-hypertrophy, Anti-apoptosis) mTOR->Cardioprotection ERK->Cardioprotection

G-1 Signaling Pathway in Cardiomyocytes.

Experimental Protocols

Isoproterenol-Induced Heart Failure in Rats

This protocol describes the induction of heart failure in rats using isoproterenol, a non-selective β-adrenergic agonist, which leads to cardiac hypertrophy and fibrosis.

Materials:

  • Male Wistar rats (16 weeks old)

  • Isoproterenol hydrochloride

  • Ascorbic acid

  • 0.9% NaCl (saline)

  • G-1

  • Vehicle for G-1 (e.g., DMSO, saline)

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Isoproterenol Solution Preparation: Dissolve isoproterenol in 0.9% NaCl containing 0.05% ascorbic acid to prevent oxidation.

  • Heart Failure Induction: Administer isoproterenol at a dose of 5 mg/kg via intraperitoneal injection once daily for 7 days.[2] A control group should receive vehicle injections (0.05% ascorbic acid in 0.9% NaCl).

  • G-1 Administration: Prepare G-1 solution in a suitable vehicle. Administer G-1 or vehicle to separate groups of rats concurrently with or after the isoproterenol treatment, depending on the study design (prevention vs. regression). The dosage and administration route for G-1 should be optimized based on preliminary studies. A previously reported effective dose is 120 µg/kg/day.

  • Monitoring: Monitor the animals daily for signs of distress. Body weight and food/water intake can be recorded.

  • Functional Assessment: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and remodeling.

  • Tissue Collection: At the end of the study, euthanize the animals and collect heart tissue for histological and molecular analysis.

Experimental_Workflow_ISO cluster_protocol Isoproterenol-Induced Heart Failure Protocol start Acclimatize Rats induction Induce Heart Failure (Isoproterenol 5 mg/kg/day, 7 days) start->induction treatment Administer G-1 or Vehicle induction->treatment monitoring Monitor Animals & Assess Cardiac Function (Echocardiography) treatment->monitoring end Tissue Collection & Analysis monitoring->end

Workflow for Isoproterenol-Induced Heart Failure Model.
Echocardiography for Cardiac Function Assessment in Rodents

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • ECG electrodes

  • Depilatory cream

  • Ultrasound gel

Procedure:

  • Animal Preparation: One day prior to imaging, remove the chest fur using a depilatory cream.

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Positioning: Place the animal in a supine position on a heating pad to maintain body temperature. Attach ECG electrodes to monitor heart rate.

  • Image Acquisition:

    • Apply a generous amount of ultrasound gel to the chest.

    • Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, angled towards the right shoulder, to obtain a long-axis view of the heart.

    • M-mode: From the PLAX view, acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.

    • Parasternal Short-Axis (SAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view to obtain short-axis views at the base, mid-papillary, and apical levels.

    • Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves to evaluate diastolic and systolic function, respectively.

  • Data Analysis: Analyze the acquired images to calculate parameters such as ejection fraction (EF), fractional shortening (FS), left ventricular mass, and diastolic function parameters (e.g., E/A ratio).

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps for detecting the phosphorylation status of key proteins in the PI3K/Akt and ERK1/2 signaling pathways in heart tissue.

Materials:

  • Heart tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the heart tissue lysates using a protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt). This allows for the normalization of the phosphorylated protein signal to the total protein amount.

Conclusion

The GPER agonist G-1 represents a promising therapeutic agent for the treatment of heart failure. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the in vivo effects of G-1 and its underlying mechanisms of action in preclinical models of heart failure. Further studies are warranted to fully elucidate the therapeutic potential of G-1 and to translate these findings into clinical applications.

References

Application Notes and Protocols for G-1 Use in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in preclinical xenograft tumor models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to guide the design and execution of in vivo studies investigating the therapeutic potential of G-1.

Introduction to G-1 and GPER in Cancer

G-1 is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Its role in cancer is complex and can be context-dependent, with studies reporting both tumor-suppressive and pro-tumorigenic effects depending on the cancer type.[2][3] Activation of GPER by G-1 has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines, making it a compound of interest for oncology research.[4][5]

Data Presentation: Efficacy of G-1 in Xenograft Models

The following tables summarize the quantitative data from preclinical studies on the anti-tumor effects of G-1 in various xenograft models.

Table 1: G-1 Monotherapy in Xenograft Models

Cancer TypeCell LineMouse StrainG-1 Dose & RouteTreatment ScheduleOutcomeReference
Adrenocortical CarcinomaH295RAthymic Nude2 mg/kg/day, i.p.DailySignificant decrease in tumor volume and weight[2][6]
Mantle Cell LymphomaMinoSCID3 mg/kg/day, s.c.Daily for 13 daysSignificant reduction in tumor volume and weight[4]
Gastric CancerAGS, SNU-216N/ANot SpecifiedNot SpecifiedDecreased tumor volume[7]
Uveal Melanoma92.1N/A1 mg/kg/day, oral (LNS8801)Daily for 5 weeksSignificant suppression of tumor growth[3]

Table 2: G-1 Induced Molecular Changes in Xenograft Tumors

Cancer TypeCell LineG-1 EffectBiomarker ChangesReference
Adrenocortical CarcinomaH295RCell cycle arrest at G2↓ Cyclin E, ↑ Cyclin B1[2]
Adrenocortical CarcinomaH295RApoptosis↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2[2]
Gastric CancerAGS, SNU-216Apoptosis↑ Cleaved Caspase-3, -9, ↑ Cleaved PARP[7]
Mantle Cell LymphomaMinoDNA Damage↑ γ-H2A.X staining[4]

Mandatory Visualizations

Signaling Pathways

The activation of GPER by G-1 initiates several downstream signaling cascades that contribute to its anti-tumor effects. The two primary pathways are the MAPK/ERK and the PI3K/Akt pathways.

GPER_Signaling G1 G-1 GPER GPER G1->GPER G_protein G Proteins GPER->G_protein Src Src G_protein->Src EGFR EGFR (transactivation) Src->EGFR Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Akt Akt PI3K->Akt Akt->Apoptosis Proliferation Inhibition of Proliferation Akt->Proliferation

Caption: GPER signaling pathways activated by G-1.

Experimental Workflow

The following diagram outlines a typical workflow for a xenograft study investigating the efficacy of G-1.

Xenograft_Workflow cluster_preclinical Xenograft Model Development and Treatment cluster_analysis Data Collection and Analysis start Cancer Cell Culture implant Subcutaneous/Orthotopic Implantation into Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment G-1 or Vehicle Administration randomization->treatment monitoring Continued Tumor Measurement and Health Monitoring treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy tumor_analysis Tumor Weight/Volume Measurement necropsy->tumor_analysis molecular_analysis Immunohistochemistry/ Western Blot/ etc. necropsy->molecular_analysis data_analysis Statistical Analysis of Results tumor_analysis->data_analysis molecular_analysis->data_analysis

Caption: General experimental workflow for G-1 xenograft studies.

Experimental Protocols

Protocol 1: General Xenograft Tumor Establishment

This protocol provides a general guideline for establishing subcutaneous xenografts. Specific cell numbers and mouse strains may need to be optimized for your particular cancer model.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, Athymic Nude)[8]

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash cells with sterile PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with complete medium and collect cells in a sterile conical tube.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.

    • Perform a cell count and viability assessment (trypan blue exclusion). Viability should be >90%.

  • Cell Implantation:

    • Adjust the cell concentration to the desired number in a volume of 100-200 µL per mouse. A common starting point is 1 x 10⁶ to 5 x 10⁶ cells.[1]

    • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

    • Anesthetize the mouse using an appropriate method.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: G-1 Administration in Xenograft Models

This protocol provides guidelines for the preparation and administration of G-1. Note: G-1 has poor aqueous solubility, and the vehicle composition is critical for successful in vivo delivery.[10]

Materials:

  • G-1 (Tocris Bioscience or other supplier)

  • Vehicle components (e.g., DMSO, Pluronic F68, saline)

  • Sterile syringes and needles for injection

G-1 Formulation (Example):

  • G-1 is soluble in DMSO.[10][11] However, high concentrations of DMSO can be toxic to animals.

  • A common strategy is to dissolve G-1 in a minimal amount of DMSO and then dilute it in a vehicle suitable for injection, such as saline or a solution containing a surfactant like Pluronic F68 or Tween 80 to improve solubility and prevent precipitation.[10][12]

  • It is crucial to perform a small-scale solubility test before preparing the bulk solution for injection.

  • An example from the literature for a GPER antagonist (G15) involved dissolving the compound in DMSO and then diluting with saline to a final DMSO concentration of 1 mM.[12] For G-1, a similar approach may be adapted, but the final DMSO concentration should be kept as low as possible, ideally below 5-10% for intraperitoneal or subcutaneous injections in mice.

Administration Procedure:

  • Dose Calculation: Calculate the required dose of G-1 based on the body weight of the mice. Doses ranging from 1-3 mg/kg/day have been reported.[2][3][4]

  • Preparation of G-1 Solution:

    • On the day of injection, prepare a fresh solution of G-1 in the chosen vehicle.

    • Ensure the solution is well-mixed and that no precipitation has occurred.

  • Injection:

    • Administer the G-1 solution to the mice via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage). The route of administration should be consistent throughout the study.

    • The frequency of administration will depend on the experimental design, with daily injections being common.[2][4]

  • Monitoring:

    • Continue to monitor tumor growth and the general health of the mice throughout the treatment period.

    • Record body weights at regular intervals to assess toxicity.

Concluding Remarks

The use of G-1 in xenograft models offers a valuable tool for investigating the therapeutic potential of targeting the GPER signaling pathway in various cancers. The protocols and data presented here provide a foundation for designing and conducting these preclinical studies. Researchers should note the challenges associated with G-1's solubility and carefully optimize the vehicle and administration route for their specific experimental needs. Further research is warranted to explore the full potential of G-1, both as a monotherapy and in combination with other anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: G-1 Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of G-1 in common experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of G-1 in your research.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a potent and selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high binding affinity for GPER, with a Ki of approximately 11 nM, and an EC50 of around 2 nM.[1][2] G-1 is highly selective for GPER and does not show significant binding to the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 µM.[2] Its mechanism of action involves the activation of GPER, which is primarily located in the cell membrane and the endoplasmic reticulum. This activation initiates rapid, non-genomic estrogenic signaling cascades, including the mobilization of intracellular calcium and the activation of PI3K/Akt and MAPK/ERK pathways.[3][4]

Q2: What are the general solubility properties of G-1?

G-1 is a hydrophobic compound with low aqueous solubility. It is generally considered insoluble in water and ethanol. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

Q3: How should I prepare a stock solution of G-1?

It is recommended to prepare a high-concentration stock solution of G-1 in anhydrous DMSO. Stock solutions of up to 100 mM in DMSO can be prepared. To prepare the stock solution, dissolve the G-1 powder in DMSO by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

Q4: How stable is G-1 in different storage conditions?

The stability of G-1 depends on the storage conditions:

  • Solid Powder: When stored as a solid at -20°C and protected from light, G-1 is stable for an extended period.

  • DMSO Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 1 year).[1] Avoid repeated freeze-thaw cycles. For short-term storage, -20°C is also acceptable (up to 1 year).[1]

Q5: How stable is G-1 in aqueous experimental buffers?

Data Presentation: Solubility and Stability of G-1

Table 1: G-1 Solubility

SolventMaximum ConcentrationNotes
DMSO100 mM[2]Recommended for stock solutions.
WaterInsolubleG-1 is hydrophobic.
EthanolInsolubleNot a suitable solvent.
DMF30 mg/mL-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLLimited aqueous solubility.

Table 2: G-1 Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Solid Powder-20°CLong-termProtect from light.
Stock Solution in DMSO-80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO-20°CUp to 1 year[1]For shorter-term storage.
Working Solution in Aqueous Buffer4°C (on ice)For immediate usePrepare fresh for each experiment.

Troubleshooting Guide

Issue 1: Precipitation of G-1 upon dilution in aqueous buffer.

  • Cause: G-1 is hydrophobic and has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the G-1 can precipitate out of solution.

  • Solutions:

    • Stepwise Dilution: Perform a serial dilution of the DMSO stock in your aqueous buffer. Add the G-1 stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing.

    • Pre-warming: Pre-warm the aqueous buffer to 37°C before adding the G-1 stock solution. This can sometimes help to increase the solubility.

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically <0.5% for cell-based assays) to minimize solvent-induced artifacts and toxicity.

    • Use of Pluronic F-127: For certain applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific assay should be validated.

Issue 2: Inconsistent or lower-than-expected biological activity.

  • Cause A: Degradation of G-1 in working solution.

    • Solution: Prepare fresh working solutions of G-1 for each experiment. Avoid storing G-1 in aqueous buffers for extended periods, even at 4°C. If your experiment runs for several days, consider replacing the G-1 containing medium every 24-48 hours.

  • Cause B: Adsorption to plasticware.

    • Solution: Hydrophobic compounds like G-1 can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment. To mitigate this, consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.

  • Cause C: Incorrect quantification of stock solution.

    • Solution: Ensure the initial weighing of the G-1 powder and the volume of DMSO used to prepare the stock solution are accurate. After preparation, it is good practice to verify the concentration of the stock solution using a spectrophotometer, if an extinction coefficient is known, or by a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of G-1 Working Solutions for Cell-Based Assays

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of G-1 powder.

    • Dissolve the G-1 powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be applied if needed.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • On the day of the experiment, thaw an aliquot of the 10 mM G-1 stock solution at room temperature.

    • Dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate solution.

  • Prepare the Final Working Solution:

    • Pre-warm your cell culture medium or experimental buffer to 37°C.

    • Add the required volume of the 1 mM intermediate G-1 solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 1 mL of medium. This will result in a final DMSO concentration of 0.1%.

    • Mix immediately by gentle inversion or swirling. Do not vortex vigorously as this can cause precipitation.

    • Use the freshly prepared working solution immediately.

Protocol 2: General Method for Assessing the Stability of G-1 in an Experimental Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of G-1 over time.

  • Preparation of G-1 Solution:

    • Prepare a working solution of G-1 in your experimental buffer of interest at the desired concentration, following the steps outlined in Protocol 1.

  • Incubation:

    • Incubate the G-1 solution under your intended experimental conditions (e.g., 37°C in a light-protected container).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the G-1 solution.

    • Immediately transfer the aliquot to an HPLC vial. To stop any further degradation, the sample can be diluted with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) and stored at -20°C until analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase that provides good separation of G-1 from any potential degradation products.

    • Use a UV detector set to the wavelength of maximum absorbance for G-1.

  • Data Analysis:

    • Quantify the peak area of G-1 at each time point.

    • Plot the concentration of G-1 as a percentage of the initial concentration (time 0) versus time.

    • From this plot, you can determine the rate of degradation and the half-life of G-1 in your specific buffer and experimental conditions.

Mandatory Visualizations

GPER_Signaling_Pathway GPER Signaling Pathway Activated by G-1 G1 G-1 GPER GPER G1->GPER G_alpha Gαs GPER->G_alpha G_beta_gamma Gβγ GPER->G_beta_gamma PLC PLC GPER->PLC AC Adenylyl Cyclase G_alpha->AC Src Src G_beta_gamma->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression MMPs MMPs Src->MMPs pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF cleavage HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: GPER Signaling Pathway Activated by G-1.

G1_Solution_Preparation_Workflow G-1 Solution Preparation Workflow start Start weigh_G1 Accurately weigh G-1 powder start->weigh_G1 dissolve_DMSO Dissolve in anhydrous DMSO to make 10 mM stock weigh_G1->dissolve_DMSO vortex_sonicate Vortex and/or sonicate to ensure full dissolution dissolve_DMSO->vortex_sonicate aliquot_store Aliquot into single-use tubes and store at -80°C vortex_sonicate->aliquot_store thaw_stock Thaw a stock aliquot at room temperature aliquot_store->thaw_stock intermediate_dilution Prepare 1 mM intermediate dilution in DMSO thaw_stock->intermediate_dilution final_dilution Add intermediate dilution to buffer for final concentration intermediate_dilution->final_dilution prewarm_buffer Pre-warm experimental buffer to 37°C prewarm_buffer->final_dilution mix_gently Mix gently by inversion final_dilution->mix_gently use_immediately Use immediately in experiment mix_gently->use_immediately end End use_immediately->end

Caption: G-1 Solution Preparation Workflow.

Troubleshooting_G1_Precipitation Troubleshooting G-1 Precipitation problem Problem: G-1 precipitates in aqueous buffer cause Primary Cause: Hydrophobicity and low aqueous solubility problem->cause solution_header Solutions stepwise_dilution Use stepwise dilution solution_header->stepwise_dilution prewarm_buffer Pre-warm the buffer to 37°C solution_header->prewarm_buffer low_dmso Keep final DMSO concentration low (<0.5%) solution_header->low_dmso surfactant Consider using a solubilizing agent (e.g., Pluronic F-127) (Assay-dependent) solution_header->surfactant

Caption: Troubleshooting G-1 Precipitation.

References

Technical Support Center: GPR30 Agonist G-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR30 agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a non-steroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high binding affinity for GPER, with a reported Ki of approximately 11 nM and an EC50 of 2 nM for receptor activation. G-1 is designed to dissect the signaling pathways of GPER independently of the classical estrogen receptors, ERα and ERβ, as it displays no significant activity at these receptors at concentrations up to 10 μM. Upon binding to GPER, G-1 initiates rapid, non-genomic signaling cascades.[1]

Q2: What are the known off-target effects of G-1?

The most significant and widely reported off-target effect of G-1 is its interaction with microtubules.[2][3][4] G-1 can disrupt microtubule structure, interfere with tubulin polymerization, and cause cell cycle arrest in the G2/M phase, independent of GPER activation.[2][4][5] This effect has been observed in various cancer cell lines and even in cells from GPER knockout mice.[3] At higher micromolar concentrations, G-1 can also induce GPER-independent apoptosis through pathways involving reactive oxygen species (ROS) and the transcription factor Egr-1.[6]

Q3: How can I differentiate between GPER-mediated and off-target effects of G-1 in my experiments?

To distinguish between on-target GPER-mediated effects and off-target effects, it is crucial to include proper controls in your experimental design. The recommended approaches are:

  • Use of a GPER-specific antagonist: Co-treatment with a selective GPER antagonist, such as G-36, is the most effective method. If the effect of G-1 is blocked or reversed by G-36, it is likely a GPER-mediated event.[7]

  • GPER knockdown or knockout models: Utilizing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression can help verify the target. If the G-1 induced effect persists in these models, it points to a GPER-independent mechanism.[8]

  • Dose-response analysis: Use the lowest effective concentration of G-1 to minimize potential off-target effects. Off-target effects, particularly cytotoxicity and microtubule disruption, are more prominent at higher concentrations (typically in the micromolar range).[9][10]

Q4: What are the recommended storage and handling conditions for G-1?

G-1 is soluble in DMSO, typically up to 100 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-purity DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system (usually below 0.5%). Due to its low aqueous solubility, G-1 may precipitate in aqueous solutions, so it's advisable to prepare working solutions fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected or contradictory results with G-1 treatment. Off-target effects of G-1 may be influencing the experimental outcome.1. Titrate G-1 Concentration: Perform a dose-response curve to identify the lowest concentration that elicits the desired GPER-mediated effect. 2. Use a GPER Antagonist: Co-treat with the GPER-specific antagonist G-36. If the effect persists, it is likely an off-target effect. 3. Employ GPER Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to confirm if the effect is GPER-dependent.
Observed effect of G-1 is only partially blocked by the GPER antagonist G-36. 1. The G-1 effect may be mediated by both GPER-dependent and GPER-independent pathways. 2. The concentration of G-36 may be insufficient to fully block GPER activation.1. Investigate Off-Target Pathways: Consider known G-1 off-target effects, such as microtubule disruption, and test for their involvement. 2. Optimize Antagonist Concentration: Perform a dose-response of G-36 to ensure complete inhibition of GPER signaling. 3. Combine Approaches: Use GPER knockdown/knockout models in conjunction with G-36 treatment to further dissect the signaling pathways.
G-1 shows effects in GPER knockout/knockdown cells. The observed effect is GPER-independent.1. Confirm GPER Ablation: Verify the complete knockout or efficient knockdown of GPER at the protein level. 2. Investigate Known Off-Target Mechanisms: Assess for microtubule disruption, ROS production, or other reported GPER-independent effects of G-1.[2][6]
High cytotoxicity observed at concentrations intended for GPER activation. G-1 is inducing GPER-independent cytotoxicity, likely through microtubule disruption.[2]1. Perform a Cell Viability Assay: Conduct a dose-response curve for G-1 in your specific cell line to determine the cytotoxic threshold. 2. Assess Microtubule Integrity: Use immunofluorescence to visualize the microtubule network in G-1-treated cells. 3. Lower G-1 Concentration: Use a lower, non-toxic concentration of G-1 for your experiments.
Precipitation of G-1 in aqueous solutions. G-1 has very low aqueous solubility.1. Prepare Fresh Working Solutions: Make fresh dilutions from a DMSO stock for each experiment. 2. Step-wise Dilution: Dilute the DMSO stock solution into your final aqueous buffer or media gradually while vortexing. 3. Maintain Low Final DMSO Concentration: Keep the final DMSO concentration below a level that affects your cells (typically <0.5%).

Quantitative Data Summary

Table 1: G-1 Receptor Binding Affinity and Functional Potency

LigandReceptorParameterValueCell Line/SystemReference(s)
G-1 GPERKi11 nMCOS-7 cells transfected with GPER[11]
GPEREC50 (Calcium Mobilization)2 nMNot specified[12]
ERαBinding AffinityNo significant activity up to 10 µM-
ERβBinding AffinityNo significant activity up to 10 µM-
G-36 GPERAntagonist ActivityInhibits G-1-induced ERK activationSKBr3 cells[7]

Table 2: G-1 Functional Cellular Assays

AssayEffect of G-1IC50 / EC50Cell LineReference(s)
Cell Migration Inhibition Inhibition0.7 nMSKBr3[12]
1.6 nMMCF-7[12]
Cell Viability Attenuation2.58 µM (48h)FT190[10]
1.06 µM (48h)OV90[10]
6.97 µM (48h)OVCAR420[10]

Experimental Protocols

Protocol 1: Assessing GPER-Mediated vs. Off-Target Effects using G-36

Objective: To differentiate between GPER-dependent and GPER-independent effects of G-1.

Materials:

  • Cell line of interest expressing GPER

  • G-1 compound

  • G-36 compound (GPER antagonist)

  • Appropriate cell culture medium and reagents

  • Vehicle control (e.g., DMSO)

  • Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)

Procedure:

  • Cell Seeding: Plate cells at the desired density and allow them to attach overnight.

  • Pre-treatment with G-36: Pre-incubate one set of cells with an appropriate concentration of G-36 (typically 1-10 µM) for 30-60 minutes to block the GPER binding sites.

  • G-1 Treatment: Add the desired concentration of G-1 to both the G-36 pre-treated and non-pre-treated cells. Include a vehicle-only control and a G-36-only control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform the relevant downstream analysis (e.g., Western blot for p-ERK, cell proliferation assay, etc.).

Expected Outcome:

  • If the effect of G-1 is GPER-mediated, it will be significantly reduced or abolished in the cells pre-treated with G-36.

  • If the effect persists in the presence of G-36, it is likely due to an off-target mechanism.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if G-1 directly affects microtubule polymerization, a known off-target effect.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • G-1 compound at various concentrations

  • Positive control (e.g., paclitaxel) and negative control (vehicle)

  • Microplate reader capable of measuring absorbance at 340 nm over time

Procedure:

  • Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and either G-1, a positive control, or a negative control.

  • Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of G-1-treated samples to the controls.

Expected Outcome:

  • If G-1 inhibits tubulin polymerization, the rate and extent of the absorbance increase will be lower compared to the negative control.

  • If G-1 promotes tubulin polymerization, the rate and extent of absorbance increase will be higher.

Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot

Objective: To measure the activation of the ERK signaling pathway, a downstream effector of GPER.[13]

Materials:

  • Cells expressing GPER

  • G-1 compound

  • Serum-free cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Serum Starvation: To reduce basal ERK phosphorylation, culture cells in serum-free medium for 12-24 hours prior to the experiment.

  • G-1 Stimulation: Treat cells with various concentrations of G-1 for different time points (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Visualizations

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein Gα / Gβγ GPER->G_protein AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src PLC PLC G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription CREB->Gene_Transcription MMPs MMPs Src->MMPs pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleavage HBEGF HB-EGF EGFR EGFR HBEGF->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: GPER Signaling Pathway Activated by G-1.

Caption: Troubleshooting Workflow for G-1 Experiments.

Experimental_Workflow_Off_Target Start Hypothesized G-1 Effect Dose_Response 1. Perform G-1 Dose-Response Curve Start->Dose_Response Antagonist_Expt 2. Co-treat with GPER Antagonist (G-36) Dose_Response->Antagonist_Expt Knockdown_Expt 3. Test in GPER Knockdown/ Knockout Model Antagonist_Expt->Knockdown_Expt Microtubule_Assay 4. Assess Microtubule Integrity Knockdown_Expt->Microtubule_Assay ROS_Assay 5. Measure ROS Production Microtubule_Assay->ROS_Assay Conclusion Conclusion on On-Target vs. Off-Target Effect ROS_Assay->Conclusion

Caption: Experimental Workflow to Assess Off-Target Effects.

References

G-1 Dose-Response Curve Optimization In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response experiments with G-1, a selective G Protein-Coupled Estrogen Receptor (GPER) agonist.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action in vitro?

A1: G-1 is a selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30.[1][2] Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic effects.[1][3] Upon binding by G-1, GPER activates several downstream signaling pathways, primarily through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[2][4][5] This leads to the activation of cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which can influence cellular processes like proliferation, migration, and apoptosis.[1][2][5]

Q2: How should G-1 be prepared and stored for in vitro experiments?

A2: G-1 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[6] For experimental use, a high-concentration stock solution (e.g., 10 mM) should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6][7] This stock solution should be aliquoted into smaller volumes and stored at -80°C to minimize freeze-thaw cycles.[6] When preparing working solutions, the DMSO stock should be serially diluted in pre-warmed cell culture medium to the desired final concentrations.[6][8]

Q3: What is the recommended starting concentration range for G-1 in a dose-response experiment?

A3: The optimal concentration of G-1 is highly dependent on the cell type, GPER expression levels, and the specific biological endpoint being measured. For initial range-finding studies, a broad concentration range is recommended. Based on published data, a starting range of 1 nM to 10 µM is often used for cell-based assays.[3][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[6]

Q4: How stable is G-1 in cell culture media?

A4: G-1 is generally stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[6] For experiments lasting longer than 48-72 hours, it is advisable to replenish the media with freshly diluted G-1 to maintain its effective concentration.[6] Compound stability can be affected by factors like pH and the presence of certain media components.[8][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during G-1 dose-response experiments.

Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves

  • Question: My G-1 dose-response curves are inconsistent between experiments, showing high variability in the calculated EC50/IC50 values. What are the potential causes and solutions?

  • Answer: High variability can arise from several factors. Below is a table outlining common causes and recommended solutions.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding and avoid using the outer wells of the plate, which are prone to evaporation.[7]
Inaccurate Serial Dilutions Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipettes. Use a multichannel pipette for adding G-1 to the plate to minimize timing differences.[6]
Cell Line Instability Regularly check cell cultures for contamination. Ensure you are using cells within a consistent and low passage number range.
Variability in Reagents Use the same lot of serum and other critical reagents throughout a series of experiments. Thaw and handle reagents consistently.

Issue 2: G-1 Precipitates in the Cell Culture Medium

  • Question: I observed a precipitate forming in the wells after adding my G-1 working solutions. How can I prevent this?

  • Answer: G-1 has limited solubility in aqueous solutions.[6] Precipitation can significantly impact the accuracy of your results.

Possible CauseRecommended Solution
Exceeding Solubility Limit Determine the maximum soluble concentration of G-1 in your specific cell culture medium. Do not exceed this concentration.[8]
"Solvent Shock" Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform serial dilutions in pre-warmed medium to gradually decrease the solvent concentration.[8]
Low Serum Concentration Serum proteins can help maintain the solubility of hydrophobic compounds. If your experiment allows, ensure a sufficient serum concentration. For serum-free conditions, solubility may be lower, and a dose-response curve under these specific conditions is critical.[6]
Final DMSO Concentration Ensure the final DMSO concentration in all wells is kept low (typically ≤0.5%) and is consistent across all conditions, including the vehicle control.[6][8]

Issue 3: No Dose-Dependent Effect Observed

  • Question: I am not observing a clear sigmoidal curve; either there is no response or a very weak response even at high G-1 concentrations. What should I check?

  • Answer: A lack of a dose-dependent effect can be due to several experimental factors.

Possible CauseRecommended Solution
Low GPER Expression Verify the expression of GPER in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express GPER and respond to G-1.
Suboptimal Incubation Time The time required to observe a response can vary. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your specific assay.[7]
G-1 Concentration Range The effective concentration range may be outside of what you have tested. Test a broader range of G-1 concentrations, both higher and lower.[7]
Compound Degradation Ensure your G-1 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] For long-term experiments, consider replenishing the media with fresh G-1.[6]

Experimental Protocols and Data Presentation

Protocol: Cell Viability (MTT) Assay for IC50 Determination

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[6]

  • G-1 Preparation: Prepare a 2X serial dilution of G-1 in complete medium from your DMSO stock. A typical starting range for the 2X solution would be 20 µM down to 2 nM. Ensure the final DMSO concentration will be ≤0.5%.[6]

  • Treatment: Remove the old medium from the cells and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the percent inhibition against the log of the G-1 concentration. Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[11][12]

Table 1: Example G-1 IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
MCF-7Breast Cancer~5-10Proliferation/Viability
SKBR3Breast Cancer~1-5Proliferation/Viability
Hec50Endometrial CancerNot specified (Proliferation observed)Proliferation
Ovarian Cancer CellsOvarian CancerNot specified (Proliferation observed)Proliferation

Note: IC50 values are highly dependent on experimental conditions and can vary between laboratories. The values presented are approximate ranges based on literature.[3][13]

Visualizations

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER Binds G_protein Gβγ GPER->G_protein Activates Src Src G_protein->Src Activates MMPs MMPs Src->MMPs Activates pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF Cleaves HB_EGF HB-EGF EGFR EGFR HB_EGF->EGFR Binds PI3K PI3K EGFR->PI3K Transactivates ERK ERK1/2 EGFR->ERK Transactivates Akt Akt PI3K->Akt Activates Cell_Effects Cell Proliferation, Survival, Migration Akt->Cell_Effects ERK->Cell_Effects

Caption: G-1/GPER Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Dose-Response Curve Check_Cells Verify Cell Seeding & Passage Number Start->Check_Cells Check_Dilutions Assess Pipetting & Serial Dilutions Start->Check_Dilutions Check_Compound Check G-1 Stock & Solubility Start->Check_Compound Consistent Results Consistent? Check_Cells->Consistent Check_Dilutions->Consistent Precipitate Precipitate Observed? Check_Compound->Precipitate Optimize_Solubility Optimize Dilution Protocol (e.g., Serial Dilution) Precipitate->Optimize_Solubility Yes Precipitate->Consistent No Optimize_Solubility->Consistent End Proceed with Experiment Consistent->End Yes Re_evaluate Re-evaluate Assay Parameters (Time, Endpoint) Consistent->Re_evaluate No Re_evaluate->Start

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Investigating the Unexpected Effects of G-1 on Glucose Metabolism and Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of the GPER-selective agonist, G-1, on glucose metabolism and insulin (B600854) resistance. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the paradoxical and unexpected outcomes observed in preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and unexpected results that researchers may encounter during their experiments with G-1.

Q1: We observed weight loss in our high-fat diet (HFD)-fed animal models treated with G-1, but surprisingly, they developed hyperglycemia and insulin resistance. Is this a known phenomenon?

A1: Yes, this is a documented "unexpected" effect of G-1 treatment, particularly in the context of a high-fat diet.[1][2][3] While G-1 has shown anti-obesity effects, it can concurrently impair glucose tolerance and elevate insulin resistance in animals maintained on an HFD.[1][3] This suggests that the metabolic influence of G-1 is highly dependent on the dietary context.[1]

Troubleshooting Steps:

  • Confirm Dietary Conditions: Ensure that the diet composition and feeding schedule are consistent across all experimental groups. The paradoxical effects of G-1 are most pronounced in HFD models.[1]

  • Assess Gluconeogenesis: Investigate the expression and activity of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and pyruvate (B1213749) carboxylase (PC).[1] G-1 treatment in HFD-fed mice has been shown to increase the activity of these enzymes, contributing to elevated blood glucose.[1]

  • Measure Lipolysis: Evaluate markers of fat mobilization, such as adipose triglyceride lipase (B570770) (ATGL) and perilipin phosphorylation.[1] G-1 can enhance lipolysis, leading to an increase in free fatty acids, which may contribute to insulin resistance.[1]

Q2: Our in vitro experiments with pancreatic beta-cells show that G-1 potentiates glucose-stimulated insulin secretion (GSIS). Why are we observing hyperglycemia in our in vivo models?

A2: This highlights the complex, multi-organ effects of G-1. In isolated pancreatic islets, G-1 has been shown to enhance GSIS through GPER-mediated signaling, involving pathways like ERK1/2 and PI3K.[4][5][6] However, the systemic effect of G-1 in a whole organism, especially under metabolic stress like an HFD, involves more than just its direct action on beta-cells. The pro-gluconeogenic and lipolytic effects in the liver and adipose tissue can overwhelm the beneficial effects on insulin secretion, leading to a net hyperglycemic outcome.[1]

Troubleshooting Steps:

  • Dose-Response and Timing: Re-evaluate the dose and timing of G-1 administration. The balance between its various metabolic effects could be dose-dependent.

  • Tissue-Specific Knockout Models: If feasible, utilize tissue-specific GPER knockout models to dissect the specific contributions of GPER activation in the liver, adipose tissue, and pancreas to the overall metabolic phenotype.

  • Hyperinsulinemic-Euglycemic Clamp: To directly assess insulin sensitivity independent of changes in insulin secretion, consider performing a hyperinsulinemic-euglycemic clamp study.

Q3: We are seeing conflicting results in male versus female animal models treated with G-1. Is there a known sex-specific difference in the response to G-1?

A3: Yes, sex-specific differences in the metabolic response to G-1 have been reported. For instance, in diet-induced obese (DIO) models, G-1 treatment in male mice prevented further weight gain and improved glucose tolerance without causing weight loss, while in ovariectomized (OVX) DIO female mice, G-1 led to weight loss.[2][7][8] This suggests that the mechanisms of G-1 action may differ between sexes.[7]

Troubleshooting Steps:

  • Hormonal Status: In female models, carefully consider the hormonal status (e.g., ovariectomized vs. intact). The absence of endogenous estrogens can significantly impact the metabolic response to GPER activation.[9]

  • Baseline Metabolic Parameters: Thoroughly characterize the baseline metabolic parameters of both male and female cohorts to identify any pre-existing differences that might influence the response to G-1.

Q4: What are the primary signaling pathways activated by G-1 that could lead to these unexpected metabolic outcomes?

A4: G-1 activates GPER, which can initiate multiple downstream signaling cascades. The paradoxical effects on glucose metabolism appear to stem from the differential activation of these pathways in various tissues and under different dietary conditions:

  • PI3K/Akt Pathway: Generally associated with improved insulin signaling and glucose uptake.[1][10] GPER activation can enhance this pathway, which would be expected to be beneficial for glucose homeostasis.[1][10]

  • ERK Pathway: Also activated by G-1 and involved in regulating blood glucose.[1] Interestingly, the activation of the ERK and PI3K pathways by G-1 can be mutually exclusive, and the balance between them might be disrupted by an HFD.[1]

  • cAMP/PKA/AMPK Pathway: In some contexts, GPER activation can stimulate this pathway, which is involved in promoting glucose uptake and fatty acid oxidation.[10]

  • EGFR Transactivation: GPER signaling can involve the transactivation of the epidermal growth factor receptor (EGFR), which is implicated in G-1's effects on insulin secretion.[4][6][11]

The disruption of the balance between these pathways, particularly under the metabolic stress of an HFD, is thought to contribute to the unexpected pro-hyperglycemic effects.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of G-1 on key metabolic parameters.

Table 1: Effects of G-1 on Body Weight and Glucose Metabolism in Ovariectomized (OVX) Mice on a High-Fat Diet (HFD)

ParameterControl (HFD)G-1 Treated (HFD)% ChangeReference
Body Weight Change (g)+8.5 ± 1.2+2.1 ± 0.8-75.3%[1]
Fasting Blood Glucose (mmol/L)8.2 ± 0.511.5 ± 0.9+40.2%[1]
Fasting Insulin (ng/mL)1.8 ± 0.33.2 ± 0.4+77.8%[1]
HOMA-IR Index12.1 ± 2.528.8 ± 3.1+138.0%[1]

Data are representative and may vary based on specific experimental conditions.

Table 2: Effects of G-1 on Gene Expression of Gluconeogenic Enzymes in the Liver of HFD-fed OVX Mice

GeneControl (HFD) (Relative Expression)G-1 Treated (HFD) (Relative Expression)Fold ChangeReference
PEPCK1.0 ± 0.152.8 ± 0.4+2.8[1]
G6Pase1.0 ± 0.22.1 ± 0.3+2.1[1]
PC1.0 ± 0.12.5 ± 0.3+2.5[1]

Data are representative and may vary based on specific experimental conditions.

Detailed Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

  • Procedure:

    • Fast animals overnight (typically 12-16 hours) with free access to water.[12]

    • Record baseline body weight and measure fasting blood glucose from a tail snip using a glucometer. This is the 0-minute time point.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[12]

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Plot blood glucose concentration against time and calculate the area under the curve (AUC) for each group.

2. Insulin Tolerance Test (ITT)

  • Objective: To assess the systemic response to insulin, providing a measure of insulin sensitivity.

  • Procedure:

    • Fast animals for a shorter period (typically 4-6 hours) to avoid hypoglycemia.

    • Record baseline body weight and measure fasting blood glucose (0-minute time point).

    • Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

    • Plot blood glucose concentration against time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

3. Western Blot for Signaling Proteins (e.g., Akt, ERK)

  • Objective: To quantify the expression and phosphorylation status of key signaling proteins.

  • Procedure:

    • Homogenize tissue samples (e.g., liver, adipose) in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK).

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Quantify band intensity and normalize the phosphorylated protein to the total protein.

Signaling Pathways and Experimental Workflows

G1_Signaling_Pathway cluster_G1 G-1 Agonist cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcomes Metabolic Outcomes G1 G-1 GPER GPER G1->GPER PI3K PI3K GPER->PI3K Activates ERK ERK GPER->ERK Activates EGFR EGFR GPER->EGFR Transactivates cAMP cAMP GPER->cAMP Activates Gluconeogenesis ↑ Gluconeogenesis (Liver - HFD) GPER->Gluconeogenesis Upregulates under HFD Lipolysis ↑ Lipolysis (Adipose - HFD) GPER->Lipolysis Upregulates under HFD Akt Akt PI3K->Akt Activates Glucose_Uptake ↑ Glucose Uptake (Muscle/Adipose) Akt->Glucose_Uptake Insulin_Secretion ↑ Insulin Secretion (Pancreas) ERK->Insulin_Secretion EGFR->ERK Activates cAMP->Glucose_Uptake Insulin_Resistance ↑ Insulin Resistance (Systemic - HFD) Gluconeogenesis->Insulin_Resistance Lipolysis->Insulin_Resistance OGTT_Workflow start Start fast Overnight Fast (12-16h) start->fast baseline_bg Measure Baseline Blood Glucose (t=0) fast->baseline_bg gavage Oral Glucose Gavage (e.g., 2 g/kg) baseline_bg->gavage measure_bg Measure Blood Glucose at 15, 30, 60, 90, 120 min gavage->measure_bg plot Plot Glucose vs. Time measure_bg->plot auc Calculate Area Under the Curve (AUC) plot->auc end End auc->end Troubleshooting_Logic issue Unexpected Result: Weight Loss with Hyperglycemia/Insulin Resistance check_diet Is the animal model on a High-Fat Diet? issue->check_diet known_phenomenon This is a known paradoxical effect. Proceed with mechanistic studies. check_diet->known_phenomenon Yes re_evaluate Effect may be less pronounced. Confirm G-1 dosage and check for other confounders. check_diet->re_evaluate No mechanistic_studies Investigate Mechanisms known_phenomenon->mechanistic_studies liver Assess Liver: - Gluconeogenesis (PEPCK, PC) - Gene Expression mechanistic_studies->liver adipose Assess Adipose Tissue: - Lipolysis Markers (ATGL) - Inflammation mechanistic_studies->adipose pancreas Assess Pancreas: - Insulin Secretion (GSIS) - Beta-cell function mechanistic_studies->pancreas

References

G-1 Induced Side Effects in Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the observed side effects of the GPER-selective agonist, G-1, in animal studies. The information is presented in a question-and-answer format to directly address potential issues and guide experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects of G-1 in animal studies?

A1: Based on available preclinical data, G-1 is generally well-tolerated, and many studies highlight its therapeutic benefits with a notable lack of severe adverse effects. However, some dose-dependent and cell-type-specific effects have been observed. The most prominent findings relate to cellular processes rather than systemic toxicity. It is crucial to note that many of these effects are observed in in vitro cancer cell lines and may not directly translate to in vivo systemic toxicity. Effects include:

  • Anti-proliferative and Apoptotic Effects: In several cancer cell lines, including breast, ovarian, and leukemia, G-1 has been shown to inhibit cell proliferation and induce apoptosis.[1][2][3]

  • Lack of Estrogenic Side Effects: In studies on ovariectomized mice, G-1 did not produce typical estrogenic effects on the uterus (imbibition) or on bone health.[4]

  • GPER-Independent Cytotoxicity: At higher concentrations (typically in the micromolar range), G-1 can induce cytotoxic effects that appear to be independent of GPER activation and may be related to microtubule disruption.[2][5]

Q2: Has a lethal dose (LD50) for G-1 been established in animal models?

Q3: Are there any known organ-specific toxicities associated with G-1 administration?

A3: The available animal studies have not highlighted significant organ-specific toxicity for G-1. For instance, studies on metabolic disorders in mice did not report adverse effects on major organs.[4] Furthermore, a study investigating the cardioprotective effects of G-1 in a model of doxorubicin-induced cardiotoxicity found that G-1 actually mitigated the adverse cardiac effects of doxorubicin.[6] However, the absence of reported toxicity does not preclude its possibility, and researchers should conduct thorough histopathological examinations in their specific experimental models.

Q4: Does G-1 administration influence tumorigenesis?

A4: The effect of G-1 on tumorigenesis is complex and appears to be context-dependent. In some preclinical models of breast and adrenocortical carcinoma, G-1 has been shown to inhibit tumor growth.[3][7] Conversely, other studies suggest that GPER activation by G-1 could potentially promote proliferation in certain cancer cell types.[8] Therefore, the impact of G-1 on tumor growth should be carefully evaluated in the specific cancer model being studied.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cell death in vitro. G-1 can induce apoptosis in certain cell lines, potentially through GPER-dependent or independent mechanisms.[1][2][3]1. Verify the GPER expression status of your cell line. 2. Perform a dose-response curve to determine the IC50 of G-1 for your specific cells. 3. To investigate GPER-dependency, use a GPER antagonist (e.g., G15 or G36) in conjunction with G-1.[2] 4. Assess markers of apoptosis (e.g., caspase activation, PARP cleavage) to confirm the mechanism of cell death.[3]
Lack of expected therapeutic effect in vivo. 1. Inadequate dosing or bioavailability. 2. Animal model specific factors. 3. GPER-independent mechanism of the targeted pathway.1. Review the literature for effective dose ranges of G-1 in similar animal models. 2. Consider alternative routes of administration to enhance bioavailability. 3. Confirm GPER expression in the target tissue of your animal model. 4. Evaluate downstream signaling pathways to confirm target engagement.
Inconsistent results between experiments. 1. Variability in G-1 solution preparation and storage. 2. Differences in animal strain, age, or sex. 3. Subtle variations in experimental procedures.1. Prepare fresh G-1 solutions for each experiment and protect from light. 2. Ensure consistency in animal characteristics across all experimental groups. 3. Standardize all experimental protocols, including handling, injection timing, and endpoint assessment.

Quantitative Data on G-1 Effects in Animal Studies

Table 1: Effects of G-1 on Uterine Weight in Ovariectomized (OVX) Mice

Treatment GroupDoseDurationChange in Uterine Wet WeightReference
Vehicle (OVX)-6 weeksNo significant change[4]
G-1 (OVX)Not specified6 weeksNo significant effect compared to vehicle[4]

Table 2: Anti-proliferative Effects of G-1 in Cancer Cell Lines (In Vitro)

Cell LineG-1 ConcentrationEffectReference
KGN (ovarian granulosa cell tumor)> 0.5 µMSignificant suppression of proliferation[1]
MDA-MB-231 (breast cancer)≥ 0.5 µMSignificant decrease in cell number[1]
Jurkat (T-cell leukemia)≥ 0.5 µMToxic effect observed[2]
H295R (adrenocortical carcinoma)Micromolar concentrationsDecreased cell proliferation[7]

Experimental Protocols

1. Assessment of G-1 Effect on Uterine Weight in Ovariectomized Mice

  • Animal Model: Ovariectomized (OVX) female mice.

  • Acclimation: Animals are allowed to acclimate for at least one week before the start of the experiment.

  • Grouping:

    • Group 1: Sham-operated control.

    • Group 2: OVX + Vehicle control.

    • Group 3: OVX + G-1 treatment.

  • G-1 Administration:

    • Dose: Based on previous literature, a common dose for in vivo studies is around 50 µg/kg/day.[6]

    • Route: Intraperitoneal (IP) injection.

    • Frequency: Daily for the duration of the study (e.g., 6 weeks).[4]

  • Endpoint Measurement:

    • At the end of the treatment period, animals are euthanized.

    • The uterus is carefully dissected and weighed to determine the wet weight.

    • Histological analysis of the uterine tissue can also be performed to assess for any cellular changes.

2. In Vitro Cell Proliferation Assay

  • Cell Lines: Select appropriate cancer cell lines with known GPER expression status.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • G-1 Treatment:

    • Prepare a serial dilution of G-1 in the appropriate cell culture medium.

    • Replace the medium in the wells with the G-1 containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment:

    • Use a colorimetric assay such as MTT or WST-1 to determine cell viability.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER AC Adenylyl Cyclase GPER->AC PI3K PI3K GPER->PI3K ERK ERK GPER->ERK YAP YAP GPER->YAP cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Proliferation PKA->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest p73 p73 YAP->p73 Bax Bax p73->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: GPER signaling pathways activated by G-1.

Experimental_Workflow_In_Vivo start Start: Animal Model Selection (e.g., Ovariectomized Mice) acclimation Acclimation Period (≥ 1 week) start->acclimation grouping Randomization into Groups (Vehicle vs. G-1) acclimation->grouping treatment Daily G-1 Administration (e.g., IP injection) grouping->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring monitoring->treatment Duration of Study endpoint Endpoint Collection (e.g., Uterine Tissue) monitoring->endpoint analysis Data Analysis (Weight Measurement, Histology) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Technical Support Center: Cell-Type Specific Responses to G-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GPER-selective agonist, G-1.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a non-steroidal, potent, and selective agonist for the G-protein coupled estrogen receptor (GPER).[1][2] Its primary mechanism of action involves binding to and activating GPER, which can trigger a variety of downstream signaling pathways, leading to non-genomic effects of estrogen.[1][2] However, it's important to note that G-1 can also exhibit off-target effects, particularly at higher concentrations.[1][3]

Q2: How should I store and prepare G-1 for in vitro experiments?

A2: G-1 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[4] For use, reconstitute the powder in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[4] It is recommended to create aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles.[4] When preparing working concentrations, pre-warm the cell culture medium to 37°C and add the G-1 stock solution dropwise while gently vortexing to prevent precipitation.[4]

Q3: What is the stability of G-1 in cell culture media?

A3: G-1 is reported to be stable in standard cell culture media, such as DMEM and RPMI-1640, containing 10% Fetal Bovine Serum (FBS) for up to 72 hours at 37°C.[4] For experiments lasting longer than 48-72 hours, it is advisable to replenish the media with freshly prepared G-1.[4]

Q4: Can I use G-1 in serum-free media?

A4: Yes, G-1 can be used in serum-free media.[4] However, the absence of serum proteins may alter its effective concentration due to differences in protein binding.[4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific serum-free conditions.[4]

Q5: What are the known off-target effects of G-1?

A5: A significant off-target effect of G-1 is the disruption of microtubule polymerization.[1][2] This can lead to cytotoxicity and cell cycle arrest in a GPER-independent manner, especially at higher concentrations.[1][2] Some studies also suggest potential off-target binding to other receptors, though G-1 was initially developed for its selectivity for GPER over nuclear estrogen receptors.[1][5]

Troubleshooting Guides

Issue 1: Unexpected or contradictory results with G-1 treatment (e.g., observing apoptosis when expecting proliferation).

  • Possible Cause: The observed effects might be due to off-target mechanisms rather than GPER activation, or the cellular context (cell type, receptor expression levels) may dictate a different signaling outcome.[1][3] Stimulation of GPER has been linked to proliferative responses in some cancer cells, while in other experimental settings, it inhibits proliferation.[6]

  • Troubleshooting Steps:

    • Confirm GPER Expression: Verify the expression of GPER in your cell line at both the mRNA and protein levels.

    • Titrate G-1 Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits a response.[3] This can help minimize off-target effects.[3]

    • Use a GPER Antagonist: Co-treat cells with G-1 and a GPER-specific antagonist, such as G-36.[1][3] If the effect of G-1 is blocked or reversed by the antagonist, it is likely a GPER-mediated event.[1][3]

    • Employ GPER Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression.[3] If the effect of G-1 persists in these models, it confirms a GPER-independent mechanism.[3]

Issue 2: High variability in cell viability assay results.

  • Possible Cause: Inconsistent G-1 concentration due to precipitation, uneven cell seeding, or degradation of the compound.[4]

  • Troubleshooting Steps:

    • Proper G-1 Solubilization: Ensure the G-1 stock solution is fully dissolved in DMSO before diluting in culture medium.[4] When preparing working solutions, add the stock dropwise to pre-warmed medium while gently mixing.[4]

    • Consistent Cell Seeding: Ensure a uniform single-cell suspension before plating to avoid clumps and ensure consistent cell numbers across wells.[7]

    • Media Refreshment: For long-term experiments, replenish the media with fresh G-1 every 48-72 hours to maintain a stable concentration.[4]

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the G-1 treated wells to account for any solvent effects.[3]

Issue 3: Observing cytotoxicity at concentrations intended for GPER activation.

  • Possible Cause: The cytotoxicity may be a GPER-independent off-target effect, likely due to microtubule disruption.[1][3] This has been observed in various cell models, including ovarian adenocarcinoma, mantle B cell lymphoma, and breast cancer.[1]

  • Troubleshooting Steps:

    • GPER Antagonist Control: Co-treat with the GPER antagonist G-36. If cytotoxicity persists, it is likely not mediated by GPER.[1][3] In T-ALL cell lines, G-36 did not prevent the cytotoxic effects of G-1.[1][2]

    • Microtubule Integrity Assay: Perform immunofluorescence staining for α-tubulin to visualize microtubule structure in G-1 treated cells compared to controls. Disruption of the microtubule network would suggest an off-target effect.[1]

    • Cell Cycle Analysis: Analyze the cell cycle profile of treated cells. G-1-induced microtubule disruption can cause a G2/M phase arrest.[1][2]

Data Presentation

Table 1: Recommended Concentration Ranges of G-1 for Various Cell Lines

Cell LineCancer TypeObserved EffectEffective Concentration (µM)Citation
T-ALL cell lines (e.g., Jurkat)T-cell Acute Lymphoblastic LeukemiaApoptosis, G2/M arrest1 - 10[1][2]
SKBR3Breast CancerProliferation0.001 - 1[6][8]
Hec50Endometrial CancerProliferationNot Specified[8][9]
Various Cancer Cell LinesBreast, Endometrial, Thyroid, OvarianProliferationNot Specified[8]
Melanoma CellsMelanomaInhibition of proliferationNot Specified[8]
Pancreatic Cancer CellsPancreatic CancerInhibition of proliferationNot Specified[8]

Note: The optimal concentration of G-1 is highly cell-type dependent and should be determined empirically for each new cell line and experimental condition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[4]

  • G-1 Preparation: Prepare a 2X serial dilution of G-1 in complete medium from your DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.[4]

  • Treatment: Remove the old medium from the cells and add 100 µL of the G-1 dilutions (including a vehicle control with DMSO only) to the respective wells.[4]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.[4]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: GPER-Mediation Confirmation with G-36 Antagonist
  • Cell Seeding: Plate cells as described in the cell viability assay protocol.

  • Pre-treatment with G-36: Pre-treat the cells with the GPER antagonist G-36 for 1-2 hours before adding G-1. The optimal concentration of G-36 should be determined empirically, but a 10-fold excess relative to G-1 is a common starting point. Include controls for vehicle, G-1 only, and G-36 only.[3]

  • G-1 Treatment: Add G-1 to the designated wells (some pre-treated with G-36) and incubate for the desired experimental duration.[3]

  • Analysis: Perform the relevant downstream analysis (e.g., Western blot for signaling proteins, qPCR for gene expression, or a proliferation assay).[3]

  • Interpretation: If the effect of G-1 is significantly reduced or abolished in the cells pre-treated with G-36, it indicates a GPER-mediated effect.[3] If the effect persists, it is likely due to an off-target mechanism.[3]

Mandatory Visualizations

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular G1 G-1 GPER GPER G1->GPER Binds to G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Src Src G_protein->Src Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) PKA->Cellular_Response EGFR EGFR MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway Activates Src->EGFR Transactivates MAPK_pathway->Cellular_Response

Caption: GPER signaling pathway activated by G-1.

G1_Troubleshooting_Workflow Start Start: Unexpected Result with G-1 Treatment Check_GPER 1. Confirm GPER expression in your cell line Start->Check_GPER Titrate 2. Perform G-1 dose-response curve Check_GPER->Titrate Antagonist_exp 3. Co-treat with GPER antagonist (G-36) Titrate->Antagonist_exp Effect_Blocked Is the effect blocked? Antagonist_exp->Effect_Blocked GPER_mediated Conclusion: Effect is GPER-mediated Effect_Blocked->GPER_mediated Yes Off_target Conclusion: Effect is GPER-independent (off-target) Effect_Blocked->Off_target No Microtubule_assay 4. Assess microtubule integrity (Immunofluorescence) Off_target->Microtubule_assay

Caption: Troubleshooting workflow for unexpected G-1 results.

References

Technical Support Center: Overcoming G-1 Resistance in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the GPER-specific agonist G-1 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

G-1 is a selective agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor typically located in the plasma membrane and endoplasmic reticulum.[1] Upon binding by ligands like G-1 or endogenous estrogens, GPER activates rapid, non-genomic signaling pathways.[1] These cascades often involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the stimulation of downstream pathways such as PI3K/AKT and MAPK/ERK, which in turn regulate cell proliferation, survival, and migration.[1][2]

Q2: My cancer cell line is showing decreased sensitivity to G-1. What are the potential mechanisms of resistance?

Resistance to G-1, and GPER-mediated signaling in general, can arise from several mechanisms:

  • Epithelial-Mesenchymal Transition (EMT): In some cancer types, such as breast and gastric cancer, sustained GPER activation can promote EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and drug resistance.[3] This is often characterized by the loss of E-cadherin and an increase in vimentin.[3][4]

  • Overexpression of Efflux Pumps: GPER signaling can increase the expression of ATP-binding cassette (ABC) transporters like ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[1][5]

  • Alterations in Downstream Signaling: Changes in the core signaling pathways downstream of GPER can confer resistance. This may include mutations or amplification of components in the PI3K/AKT/mTOR or RAS/MAPK pathways, rendering the cells less dependent on GPER activation for survival and proliferation.[2]

  • Tumor Microenvironment Influence: Cancer-associated fibroblasts (CAFs) within the tumor microenvironment can express GPER.[4][6] GPER activation in CAFs can lead to the secretion of factors like IL-6, which promote resistance and EMT in neighboring cancer cells.[4]

Q3: How can I experimentally determine if G-1 resistance in my cell line is GPER-dependent?

To confirm that the observed resistance is mediated by GPER, you can perform the following experiments:

  • GPER Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GPER expression in the resistant cells. A restoration of sensitivity to G-1 following GPER knockdown would strongly indicate a GPER-dependent resistance mechanism.

  • Pharmacological Inhibition: Use a GPER-specific antagonist, such as G15 or G36. Co-treatment of resistant cells with G-1 and a GPER antagonist should not significantly alter the viability if the resistance mechanism has bypassed GPER. Conversely, in a sensitive parental line, the antagonist should block the effects of G-1.

  • Expression Analysis: Compare GPER mRNA and protein levels between your sensitive parental cell line and the G-1 resistant derivative. While overexpression can be a mechanism, it's also possible that downstream alterations are responsible, even with similar GPER levels.[1][6]

Troubleshooting Guide

Problem: Inconsistent IC50 values for G-1 in cell viability assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded for each experiment. Create a growth curve to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during treatment.
G-1 Compound Instability G-1 is a small molecule. Ensure it is stored correctly (as per the manufacturer's instructions) and that fresh dilutions are made for each experiment from a validated stock solution.
Assay Interference Phenol (B47542) red in culture media can sometimes interfere with colorimetric assays (e.g., MTT). Consider performing the assay in phenol red-free media. For luciferase-based assays (e.g., CellTiter-Glo), ensure there is no quenching from other media components.
Variable GPER Expression GPER expression can vary with cell passage number. Use cells within a consistent, low passage range for all experiments. Periodically check GPER expression via qRT-PCR or Western blot.
Problem: GPER is highly expressed, but there is no downstream signaling (e.g., no p-ERK or p-AKT increase) after G-1 treatment.
Possible Cause Troubleshooting Steps
Subcellular Localization GPER signals from the plasma membrane and endoplasmic reticulum.[1] Verify its localization using immunofluorescence. Altered trafficking could prevent proper signal initiation.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization and internalization. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak of signaling, as it can be rapid and transient.
Altered Signaling Crosstalk The cell line may have acquired alterations in scaffold proteins or phosphatases that specifically dampen the GPER-EGFR-MAPK/PI3K axis. Investigate the phosphorylation status of EGFR and upstream kinases like c-Src.
G-Protein Coupling GPER couples to Gαi proteins.[7] Ensure the necessary G-protein subunits are expressed and functional. Pertussis toxin, which inhibits Gαi, can be used to probe this dependency, although Gαz is an exception.[8]

Key Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of G-1 (e.g., from 0.01 nM to 10 µM) in the appropriate cell culture medium. Replace the existing medium with the G-1 containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Western Blot for Signaling Protein Expression
  • Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. For signaling studies, serum-starve cells overnight and then treat with G-1 for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GPER, anti-p-ERK, anti-ERK, anti-Vimentin, anti-E-cadherin, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Summary

Table 1: Example G-1 Sensitivity Profile
Cell LineG-1 IC50 (nM)GPER mRNA (Relative Fold Change)E-cadherin Protein (Relative Level)Vimentin Protein (Relative Level)
Parental MCF-715.51.01.01.0
G-1 Resistant MCF-7250.81.20.34.5
Parental MDA-MB-231>1000 (Resistant)3.50.15.2

Data are hypothetical and for illustrative purposes.

Visualizations

GPER Signaling and Resistance Pathways

GPER_Signaling_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Outcome G1 G-1 GPER GPER G1->GPER Binds EGFR EGFR GPER->EGFR Transactivates PI3K PI3K EGFR->PI3K MAPK RAS/RAF/MEK EGFR->MAPK AKT AKT PI3K->AKT ABC ABC Transporters (e.g., ABCG2) AKT->ABC Upregulates Proliferation Proliferation/ Survival AKT->Proliferation EMT EMT AKT->EMT Promotes ERK ERK1/2 MAPK->ERK ERK->Proliferation ERK->EMT Promotes Resistance Drug Resistance ABC->Resistance Contributes to EMT->Resistance

Caption: GPER activation by G-1 triggers EGFR transactivation, leading to PI3K/AKT and MAPK/ERK signaling.

Experimental Workflow for Characterizing G-1 Resistance

G1_Resistance_Workflow cluster_mechanisms cluster_strategies start Start: Sensitive Parental Cell Line dose_response 1. Establish Baseline Sensitivity (G-1 IC50 Assay) start->dose_response develop_resistance 2. Generate Resistant Line (Long-term escalating dose of G-1) dose_response->develop_resistance confirm_resistance 3. Confirm Resistant Phenotype (Compare IC50 to parental) develop_resistance->confirm_resistance characterize 4. Characterize Phenotype (Proliferation, Migration, Invasion Assays) confirm_resistance->characterize investigate 5. Investigate Mechanisms characterize->investigate qRT_PCR qRT-PCR (GPER, EMT markers) investigate->qRT_PCR WB Western Blot (GPER, p-ERK, p-AKT, E-cadherin, Vimentin) investigate->WB IF Immunofluorescence (GPER localization) investigate->IF overcome 6. Test Strategies to Overcome Resistance qRT_PCR->overcome WB->overcome IF->overcome combo Combination Therapy (e.g., + EGFRi, + CDK4/6i) overcome->combo knockdown GPER Knockdown overcome->knockdown end_node End: Data Analysis & Conclusion combo->end_node knockdown->end_node

Caption: Workflow for developing and characterizing G-1 resistant cancer cell lines.

Troubleshooting Logic for G-1 Experiments

Troubleshooting_Logic start Unexpected Result in G-1 Experiment issue_ic50 High / Variable IC50 Value start->issue_ic50 Problem Type? issue_signal No Downstream Signaling start->issue_signal Problem Type? issue_antagonist Antagonist Fails to Block G-1 Effect start->issue_antagonist Problem Type? cause_ic50_1 Check Cell Density & Growth Phase issue_ic50->cause_ic50_1 Possible Cause cause_ic50_2 Validate G-1 Aliquot & Dilution Freshness issue_ic50->cause_ic50_2 Possible Cause cause_ic50_3 Confirm Consistent Low Passage Number issue_ic50->cause_ic50_3 Possible Cause cause_signal_1 Perform Time-Course (5-60 min) issue_signal->cause_signal_1 Possible Cause cause_signal_2 Verify GPER Localization (Immunofluorescence) issue_signal->cause_signal_2 Possible Cause cause_signal_3 Check for Alterations in EGFR / Src issue_signal->cause_signal_3 Possible Cause cause_antagonist_1 Confirm Antagonist Potency & Concentration issue_antagonist->cause_antagonist_1 Possible Cause cause_antagonist_2 Possible Off-Target G-1 Effect in this line issue_antagonist->cause_antagonist_2 Possible Cause cause_antagonist_3 Use GPER Knockdown as Orthogonal Validation issue_antagonist->cause_antagonist_3 Possible Cause

Caption: A decision tree for troubleshooting common issues in G-1 cancer cell experiments.

References

Navigating the Dichotomy of G-1: A Technical Guide to Interpreting Conflicting Cell Proliferation Results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Researchers and drug development professionals utilizing the G-protein coupled estrogen receptor (GPER) agonist, G-1, often encounter conflicting results regarding its effect on cell proliferation. This guide provides a comprehensive resource to troubleshoot experiments, understand the underlying mechanisms, and accurately interpret your findings.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing conflicting results with G-1 on cell proliferation? My experiments show it inhibits growth, but published literature suggests it can be proliferative.

A1: This is a well-documented phenomenon. The effect of G-1 on cell proliferation is highly context-dependent and can be influenced by several factors:

  • Cell Type: Different cell lines, even within the same cancer type, can respond differently to G-1. For example, G-1 has been shown to stimulate growth in some ovarian and endometrial cancer cells while potently inhibiting it in others.[1][2]

  • G-1 Concentration: The concentration of G-1 is a critical determinant of its effect. Lower, nanomolar concentrations may promote proliferation in certain contexts, whereas higher, micromolar concentrations often lead to growth inhibition and apoptosis.[3][4]

  • GPER Expression: The presence or absence of GPER, the primary target of G-1, is a major factor. However, GPER-independent effects of G-1 have also been observed, particularly at higher concentrations.[3][5]

  • Experimental Conditions: Factors such as the presence or absence of serum in the culture medium and the specific cell proliferation assay used can significantly impact the outcome.[1]

Q2: What are the known mechanisms behind G-1's dual effects on cell proliferation?

A2: G-1 can influence cell proliferation through both GPER-dependent and GPER-independent pathways:

  • GPER-Dependent Proliferation: In some cell types, G-1 binding to GPER can activate downstream signaling cascades that promote cell growth, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK and PI3K pathways.[6] Another identified proliferative pathway involves the cAMP/PKA/CREB signaling cascade.[7]

  • GPER-Dependent Inhibition: Conversely, in other cellular contexts, GPER activation by G-1 can lead to cell cycle arrest and apoptosis.[8][9]

  • GPER-Independent Inhibition: At micromolar concentrations, G-1 has been shown to inhibit cell proliferation by interfering with microtubule assembly through binding to the colchicine-binding site of tubulin. This effect is independent of GPER expression.[1][10] This can lead to a G2/M cell cycle arrest.[5]

Q3: I'm observing G-1-induced inhibition of proliferation in a cell line that reportedly lacks GPER. Is this possible?

A3: Yes, this is a plausible finding. Several studies have reported that G-1 can suppress cell proliferation and induce apoptosis in a GPER-independent manner, especially at higher concentrations (typically in the micromolar range).[3] This is often attributed to its off-target effect on tubulin polymerization.[1][4][10]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for G-1 in cell proliferation assays.
  • Potential Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that cells are in an exponential growth phase throughout the experiment. A cell titration experiment is recommended to determine the optimal seeding density that avoids overgrowth or nutrient depletion.[11]

    • Control Solvent Concentration: Prepare fresh stock solutions of G-1 in an appropriate solvent like DMSO. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including vehicle controls.[11]

    • Monitor Cell Health and Passage Number: Use healthy, logarithmically growing cells. It is advisable to use cells below passage 20-30 to maintain consistency, as high passage numbers can lead to phenotypic changes.[11]

    • Check for Assay Reagent Interference: Some viability dyes (e.g., MTT, WST-1) can interact directly with G-1. Run a control plate with G-1 and the assay reagents in cell-free media to test for any chemical reduction of the dye. If interference is observed, consider using an alternative assay, such as an ATP-based luminescence assay.[11]

Issue 2: Unexpected proliferative effects of G-1 at low concentrations.
  • Potential Cause: GPER-mediated pro-proliferative signaling is dominant at lower concentrations in your specific cell model.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of G-1 concentrations, from nanomolar to micromolar, to determine if the effect is biphasic (proliferative at low concentrations and inhibitory at high concentrations).

    • Use a GPER Antagonist: To confirm if the proliferative effect is GPER-dependent, pre-treat the cells with a GPER-specific antagonist like G-36 or G-15 before adding G-1.[3][8] A reduction in the proliferative response would indicate a GPER-mediated mechanism.

Issue 3: No effect of G-1 on cell proliferation.
  • Potential Cause: The chosen cell line may be resistant to the effects of G-1, or the experimental setup may not be sensitive enough.

  • Troubleshooting Steps:

    • Verify GPER Expression: If you expect a GPER-dependent effect, confirm GPER expression in your cell line at both the mRNA and protein levels.

    • Extend Treatment Duration: The effects of G-1 may not be apparent after short incubation times. Consider extending the treatment duration (e.g., up to 72 hours).[1]

    • Use a More Sensitive Assay: Some proliferation assays are more sensitive than others. If you are using a metabolic assay (like MTT), consider trying a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation).

Data Presentation: Summary of G-1 Effects on Cell Proliferation

Cell LineCancer TypeG-1 ConcentrationEffect on ProliferationGPER DependenceReference
Jurkat, CCRF-CEMT-cell LeukemiaMicromolarInhibitionGPER-dependent[8]
BT-549, Hs 578T, HCC1937Triple-Negative Breast CancerMicromolarInhibitionNot specified[1]
MCF10ANon-tumorigenic Breast Epithelial100 nMStimulationGPER-dependent[6]
KGNOvarian Granulosa Cell Tumor>0.5 µMInhibitionGPER-independent[3]
HEK-293Human Embryonic KidneyNot specifiedNo effect (GPER-negative control)N/A[3][12]
MDA-MB-231Breast CancerNot specifiedInhibitionGPER-independent[3]
MCF-7Breast CancerMicromolarInhibitionGPER-dependent[9][12]
LN229, U251Glioblastoma1 µMInhibitionGPER-independent[5]
IGROV-1, SKOV-3Ovarian Cancer1 µMInhibitionNot specified[4]
Murine Bone Marrow Mesenchymal Stem CellsN/ANot specifiedStimulationGPER-dependent[7]
SK-BR-3Breast CancerMicromolarInhibitionGPER-dependent[12]

Experimental Protocols

Cell Viability Assay (Resazurin-based)
  • Seed 1 x 10^5 cells in 180 µL of RPMI medium per well in a 96-well plate.

  • If using a GPER antagonist, pre-treat the cells with G-36 (10 µM) for 30 minutes.

  • Add the vehicle (DMSO) or different concentrations of G-1 to the wells.

  • Culture the cells for the desired time period (e.g., 4-72 hours).

  • Add 20 µL of resazurin (B115843) buffer to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the fluorescence or absorbance at the appropriate wavelength.[8]

CFSE-Based Cell Proliferation Assay
  • Wash 1 x 10^6 cells with PBS and resuspend them in 1 mL of PBS containing CFSE (0.5 µM for cell lines, 1 µM for lymphocytes).

  • Incubate for 30 minutes at room temperature with agitation.

  • Seed the stained cells in 24-well plates (5 x 10^5 cells/well) in fresh, complete growth medium.

  • Add the vehicle or different concentrations of G-1.

  • Culture for the desired time period.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in fluorescence intensity indicates cell division.[8]

Colony Formation Assay
  • Seed 500 cells per well in 6-well plates and grow for 48 hours in standard medium.

  • Replace the culture medium with charcoal-stripped FBS-containing medium for 24 hours.

  • Treat the cells with DMSO (0.01%) or G-1 (1 µM) for 72 hours.

  • Remove the G-1 containing medium and allow the cells to grow for an additional 72 hours to form colonies.

  • Fix the colonies with 4% paraformaldehyde for 10 minutes.

  • Stain the colonies with 0.1% crystal violet for 30 minutes.

  • Wash the wells, air-dry the plate, and count the colonies.[5]

Visualization of Signaling Pathways

Below are diagrams illustrating the key signaling pathways involved in the dual effects of G-1 on cell proliferation.

G1_Proliferative_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds Src Src GPER->Src activates cAMP cAMP GPER->cAMP activates Adenylyl Cyclase EGFR EGFR ERK ERK EGFR->ERK PI3K PI3K EGFR->PI3K Src->EGFR transactivates via HB-EGF cleavage HB_EGF pro-HB-EGF Proliferation Cell Proliferation ERK->Proliferation PI3K->Proliferation PKA PKA cAMP->PKA CREB CREB PKA->CREB CREB->Proliferation

Caption: G-1 Pro-Proliferative Signaling Pathways.

G1_Inhibitory_Signaling cluster_high_conc High G-1 Concentration (µM) cluster_cytoplasm_inhib Cytoplasm cluster_cell_cycle Cell Cycle G1_high G-1 Tubulin Tubulin G1_high->Tubulin binds to colchicine site (GPER-independent) Microtubules Microtubule Assembly Tubulin->Microtubules inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: G-1 Anti-Proliferative GPER-Independent Pathway.

References

Technical Support Center: G-1 Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying the G-1 signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of the G-1 signaling pathway, with a focus on Western blotting for ERK phosphorylation, cAMP assays, and GPER immunoprecipitation.

Western Blotting: Phospho-ERK1/2 Detection

Question: I am not detecting any phospho-ERK1/2 signal after stimulating my cells with the GPER agonist G-1. What could be the problem?

Answer: A lack of phospho-ERK1/2 signal can stem from several factors, from suboptimal stimulation to issues with the Western blotting procedure itself. Here is a step-by-step troubleshooting guide:

  • Confirm GPER Expression:

    • Problem: The cell line you are using may not express G protein-coupled estrogen receptor (GPER) at sufficient levels.

    • Solution: Verify GPER expression using qPCR or by running a Western blot for total GPER protein. If expression is low, consider using a cell line known to express GPER endogenously (e.g., SKBR3 breast cancer cells, certain ovarian cancer cell lines) or a cell line transiently or stably overexpressing GPER.

  • Optimize G-1 Stimulation:

    • Problem: The concentration of G-1 or the stimulation time may be inadequate.

    • Solution: Perform a dose-response and time-course experiment. G-1 typically shows an EC50 in the nanomolar range for GPER binding and signaling.[1][2] A common concentration range to test is 10 nM to 1 µM, with stimulation times ranging from 5 minutes to 60 minutes. ERK phosphorylation is often a rapid and transient event.

  • Check Cell Lysis and Protein Handling:

    • Problem: Phosphatases released during cell lysis can dephosphorylate ERK1/2, leading to a loss of signal. Protein degradation can also be an issue.

    • Solution: Ensure your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly.

  • Verify Western Blot Protocol:

    • Problem: Issues with protein transfer, antibody concentrations, or detection reagents are common causes of weak or no signal.

    • Solution:

      • Confirm successful protein transfer from the gel to the membrane by Ponceau S staining.

      • Optimize the primary antibody concentration for phospho-ERK1/2.

      • Use a fresh, validated secondary antibody at the correct dilution.

      • Ensure your ECL substrate is not expired and has been stored correctly.

Question: I am observing high background or non-specific bands on my phospho-ERK1/2 Western blot. How can I resolve this?

Answer: High background and non-specific bands can obscure your results. Consider the following troubleshooting steps:

  • Blocking and Washing:

    • Problem: Insufficient blocking or inadequate washing can lead to non-specific antibody binding.

    • Solution:

      • Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.

      • Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

  • Antibody Concentrations:

    • Problem: Using too high a concentration of the primary or secondary antibody can increase background and non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background.

  • Sample Preparation:

    • Problem: Overloading protein in the gel lanes can lead to streaking and high background.

    • Solution: Determine the protein concentration of your lysates using a BCA or Bradford assay and load a consistent, appropriate amount (typically 20-30 µg) per lane.

cAMP Assays

Question: My cAMP levels are not increasing after treating GPER-expressing cells with G-1. What should I check?

Answer: A lack of a detectable increase in cyclic AMP (cAMP) can be due to several factors related to the assay conditions and the cells themselves.

  • Phosphodiesterase (PDE) Activity:

    • Problem: PDEs are enzymes that rapidly degrade cAMP. If their activity is high, any G-1-induced increase in cAMP may be missed.

    • Solution: It is highly recommended to include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This will prevent cAMP degradation and allow for its accumulation to detectable levels.

  • Cell Health and Density:

    • Problem: Unhealthy cells or an inappropriate cell density can lead to a blunted response.

    • Solution: Ensure your cells are healthy and in the log phase of growth. Optimize the cell number per well; too few cells will produce an insufficient signal, while too many can lead to a high basal signal.

  • Serum in Media:

    • Problem: Components in serum can interfere with cAMP assays by either stimulating or inhibiting adenylyl cyclase.

    • Solution: It is often beneficial to serum-starve the cells for a few hours before the assay to reduce basal signaling and improve the signal-to-noise ratio.

  • Assay Kit and Reagents:

    • Problem: Expired or improperly stored assay kit components can lead to a failed experiment.

    • Solution: Check the expiration dates of all reagents and ensure they have been stored according to the manufacturer's instructions. Prepare fresh dilutions of G-1 for each experiment.

GPER Immunoprecipitation (Co-IP)

Question: I am unable to successfully immunoprecipitate GPER. What are some common pitfalls?

Answer: Immunoprecipitation (IP) of membrane proteins like GPER can be challenging. Here are some key areas to troubleshoot:

  • Antibody Selection:

    • Problem: The antibody may not be suitable for IP or may not recognize the native conformation of GPER.

    • Solution: Use an antibody that has been validated for immunoprecipitation. The antibody's ability to recognize GPER in a Western blot does not guarantee it will work for IP.

  • Lysis Buffer Composition:

    • Problem: The detergent in the lysis buffer may be too harsh, denaturing GPER and disrupting antibody binding or protein-protein interactions (for Co-IP). Conversely, a detergent that is too mild may not efficiently solubilize the receptor from the membrane.

    • Solution: Start with a mild non-ionic detergent like Triton X-100 or NP-40. If solubilization is poor, you may need to try other detergents. For Co-IP experiments, avoid strong ionic detergents like SDS, which can disrupt protein complexes.

  • Low Protein Expression:

    • Problem: GPER, like many GPCRs, is often expressed at low levels, making it difficult to detect after IP.

    • Solution:

      • Start with a larger amount of cell lysate.

      • Consider using a cell line that overexpresses GPER.

      • Pre-clear the lysate by incubating it with beads alone before adding the primary antibody to reduce non-specific binding.

  • Washing and Elution:

    • Problem: Overly stringent washing can disrupt the antibody-antigen interaction, while insufficient washing will result in high background. Elution conditions may not be optimal for releasing GPER from the beads.

    • Solution: Optimize the number of washes and the stringency of the wash buffer. For elution, ensure the buffer is at the correct pH and strength to effectively dissociate the immune complex.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for G-1 signaling pathway analysis. Note that optimal concentrations and fold changes can be cell-type dependent and should be empirically determined.

Table 1: G-1 Agonist Activity

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) ~10-11 nMGPER-transfected cells[1][2]
EC50 (Calcium Mobilization) ~2 nMCOS7 cells (GPER transfected)
EC50 (cAMP Production) Varies (nM range)GPER-expressing cells[3]
Effective Concentration (ERK Phosphorylation) 100 nM - 1 µMVarious cancer cell lines[4]
Effective Concentration (Cell Viability/Apoptosis) 0.5 µM - 5 µMVarious cancer cell lines[5][6]

Table 2: Common Inhibitors Used in G-1 Signaling Analysis

TargetInhibitorTypical Working Concentration
GPER G15 (Antagonist)1-10 µM
EGFR AG14781-10 µM
MEK1/2 (ERK pathway) U0126, PD9805910-20 µM
PI3K LY294002, Wortmannin10-20 µM, 100 nM
Src PP25-10 µM
MMPs GM600110-25 µM
Adenylyl Cyclase Forskolin (Activator)1-10 µM
Phosphodiesterases (PDEs) IBMX100-500 µM

Experimental Protocols

Protocol 1: Western Blotting for G-1-Induced ERK1/2 Phosphorylation
  • Cell Culture and Stimulation:

    • Plate cells (e.g., 1 x 10^6 cells) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours prior to stimulation.

    • Treat cells with desired concentrations of G-1 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Aspirate the media and wash cells once with ice-cold PBS.

    • Lyse cells on ice by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[7][8][9][10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.

Protocol 2: cAMP Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach and grow overnight.

  • Assay Preparation:

    • Remove the growth medium and replace it with serum-free medium for 2-4 hours.

    • Prepare a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • G-1 Stimulation:

    • Prepare serial dilutions of G-1 in the stimulation buffer.

    • Add the G-1 dilutions to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[3][11][12][13][14][15]

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the G-1 concentration to determine the EC50 value.

Protocol 3: GPER Co-Immunoprecipitation
  • Cell Lysis:

    • Grow cells to 80-90% confluency in 10 cm dishes.

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1 mL of non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing Lysate:

    • Transfer the supernatant to a new tube.

    • Add 20-30 µL of Protein A/G agarose (B213101) beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of an IP-validated anti-GPER antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add 40-50 µL of Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Co-IP lysis buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads and collect the supernatant.

    • Analyze the eluted proteins by Western blotting using antibodies against GPER and the suspected interacting protein(s).[16][17][18][19]

Visualizations

G-1 Signaling Pathways

G1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds Gs Gs GPER->Gs activates Src Src GPER->Src activates EGFR EGFR PI3K PI3K EGFR->PI3K activates Raf Raf EGFR->Raf activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates MMP MMP Src->MMP activates HB_EGF pro-HB-EGF MMP->HB_EGF cleaves HB_EGF_cleaved HB-EGF HB_EGF->HB_EGF_cleaved HB_EGF_cleaved->EGFR binds PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene Gene Transcription ERK->Gene regulates CREB->Gene regulates

Caption: G-1 activated GPER signaling pathways.

Experimental Workflow for Analyzing G-1 Induced ERK Phosphorylation

G1_ERK_Workflow start Start: Seed Cells serum_starve Serum Starve Cells (4-6 hours) start->serum_starve stimulate Stimulate with G-1 (Dose & Time Course) serum_starve->stimulate lyse Lyse Cells (RIPA + Inhibitors) stimulate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer block Block Membrane (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Antibody (anti-pERK1/2) block->primary_ab secondary_ab Incubate with Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect Detect Signal (ECL Substrate) secondary_ab->detect analyze Analyze and Quantify Bands detect->analyze reprobe Strip and Re-probe (anti-total ERK1/2) analyze->reprobe Optional Normalization end End: Normalized Data analyze->end reprobe->end

Caption: Workflow for G-1 induced ERK phosphorylation analysis.

Logical Troubleshooting for Weak/No Signal in Western Blot

WB_Troubleshooting_Weak_Signal start Problem: Weak or No Signal check_gper Is GPER expressed in your cell line? start->check_gper check_stim Was G-1 stimulation optimized? check_gper->check_stim Yes solution_gper Solution: Verify GPER with WB/qPCR or use a different cell line. check_gper->solution_gper No check_lysis Lysis buffer contains phosphatase inhibitors? check_stim->check_lysis Yes solution_stim Solution: Perform dose-response and time-course experiments. check_stim->solution_stim No check_transfer Was protein transfer successful? check_lysis->check_transfer Yes solution_lysis Solution: Add fresh inhibitors to lysis buffer. check_lysis->solution_lysis No check_ab Are antibody concentrations optimal? check_transfer->check_ab Yes solution_transfer Solution: Check transfer with Ponceau S stain. check_transfer->solution_transfer No check_ecl Is ECL substrate fresh and active? check_ab->check_ecl Yes solution_ab Solution: Titrate primary and secondary antibodies. check_ab->solution_ab No solution_ecl Solution: Use fresh ECL and optimize exposure time. check_ecl->solution_ecl No

Caption: Troubleshooting weak Western blot signals.

References

Technical Support Center: Optimizing G-1 Concentration for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the GPER-selective agonist, G-1, in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize G-1 concentration for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is G-1 and what is its primary mechanism of action?

A1: G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It exhibits high binding affinity for GPER (Ki = 11 nM, EC50 = 2 nM) and shows no significant activity at the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 μM.[1][2] G-1's mechanism of action involves the activation of GPER, which is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. This activation can trigger various downstream signaling cascades, influencing processes such as cell proliferation, apoptosis, and migration.

Q2: What are the known therapeutic effects of G-1?

A2: G-1 has demonstrated a range of therapeutic effects in preclinical studies. It is known to inhibit the migration of cancer cells, block cell cycle progression, and induce apoptosis in various cancer cell lines.[1][2] For instance, it has been shown to arrest the cell cycle in the G1 or G2/M phase, depending on the cell type and experimental conditions.[1][3] Furthermore, G-1 can induce apoptosis through the activation of the YAP signaling pathway and by causing endoplasmic reticulum (ER) stress.

Q3: How should I prepare and store G-1?

A3: G-1 has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). G-1 is soluble in DMSO up to 100 mM.[2] For long-term storage, the solid form of G-1 should be stored at -20°C. Once dissolved in DMSO, it is advisable to create single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. When preparing working solutions, pre-warm the cell culture medium to 37°C and add the G-1 stock solution dropwise while gently vortexing to prevent precipitation. The final DMSO concentration in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.

Q4: What is a typical starting concentration range for in vitro experiments with G-1?

A4: The optimal concentration of G-1 is highly dependent on the cell type and the biological effect being investigated. Based on published data, a broad concentration range from nanomolar (nM) to micromolar (µM) has been used. For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific model. The table below summarizes some reported effective concentrations of G-1 in various in vitro models.

Data Presentation: G-1 Concentration-Dependent Effects

Cell LineEffect MeasuredG-1 Concentration / IC50Reference
SKBr3Inhibition of cell migrationIC50: 0.7 nM[1][2]
MCF-7Inhibition of cell migrationIC50: 1.6 nM[1][2]
OVCAR-3Growth inhibitionDose-dependent[4]
OAW-42Growth inhibitionDose-dependent[4]
Rat Sertoli CellsBAX decrease, BCL2 increase1 nM[5]
Rat Sertoli CellsMAPK3/1 phosphorylation1 nM[5]
MCF-7Cell cycle arrest at G2/M1 µM[3]
MCF-7Apoptosis induction1, 2.5, and 5 µM[3]
HCC1569Antiproliferative activityIC50: 0.19 nM[6]
N87Antiproliferative activityIC50: 0.29 nM[6]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the therapeutic effects of G-1.

Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic or cytostatic effects of G-1 on a chosen cell line.

Materials:

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • G-1 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • G-1 Treatment: Prepare serial dilutions of G-1 in complete medium from your DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration). Remove the old medium from the cells and add 100 µL of the G-1 dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with G-1.

Materials:

  • Target cells

  • 6-well cell culture plates

  • Complete cell culture medium

  • G-1 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of G-1 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the cells, including any floating cells from the supernatant, and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for GPER Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation of proteins in the GPER signaling pathway after G-1 treatment.

Materials:

  • Target cells

  • 6-well or 10 cm cell culture dishes

  • Complete cell culture medium

  • G-1 stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MAPK3/1, anti-total-MAPK3/1, anti-GPER)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of G-1 for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Troubleshooting Guide

Issue 1: G-1 precipitates out of solution when added to the cell culture medium.

  • Cause: G-1 has low aqueous solubility.

  • Solution: Ensure your G-1 stock solution is prepared in 100% DMSO at a high concentration (e.g., 10 mM). When making your working dilutions, add the DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing. Avoid preparing large volumes of diluted G-1 in aqueous solutions long before use.

Issue 2: Inconsistent or no observable effect of G-1 treatment.

  • Cause A: Suboptimal G-1 concentration.

  • Solution A: Perform a dose-response experiment with a wide range of G-1 concentrations (e.g., from 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay.

  • Cause B: Low or absent GPER expression in your cell line.

  • Solution B: Verify the expression of GPER in your cells using techniques like Western blotting or qPCR. If GPER expression is low, consider using a different cell model or a method to overexpress GPER.

  • Cause C: Degradation of G-1 in the culture medium.

  • Solution C: For long-term experiments (beyond 48-72 hours), consider replenishing the medium with freshly diluted G-1 every 48 hours.

Issue 3: High background or off-target effects observed.

  • Cause A: High concentration of DMSO in the final culture.

  • Solution A: Ensure the final concentration of DMSO in your experiments is below 0.5% (v/v), as higher concentrations can be toxic to cells and may cause non-specific effects. Always include a vehicle control (medium with the same DMSO concentration as your G-1 treatment) in your experimental setup.

  • Cause B: G-1 may have off-target effects at very high concentrations.

  • Solution B: Use the lowest effective concentration of G-1 as determined by your dose-response experiments. To confirm that the observed effects are GPER-mediated, consider using a GPER-specific antagonist, such as G36, as a negative control.

Mandatory Visualizations

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_protein G Protein (Gα / Gβγ) GPER->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαs PLC PLC G_protein->PLC Gαq EGFR EGFR G_protein->EGFR Gβγ Transactivation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cell Cycle & Apoptosis Genes) CREB->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) Gene_Expression->Cellular_Responses IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->Cellular_Responses MAPK_pathway MAPK Pathway (e.g., ERK1/2) EGFR->MAPK_pathway MAPK_pathway->Cellular_Responses

Caption: Simplified G-1/GPER signaling pathway.

Experimental_Workflow cluster_assays Examples of Endpoint Assays start Start cell_seeding Cell Seeding (e.g., 96-well or 6-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h g1_treatment G-1 Treatment (Dose-Response) incubation_24h->g1_treatment incubation_exp Experimental Incubation (e.g., 24, 48, 72h) g1_treatment->incubation_exp endpoint_assay Endpoint Assay incubation_exp->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis viability Cell Viability (MTT) endpoint_assay->viability apoptosis Apoptosis (Flow Cytometry) endpoint_assay->apoptosis cell_cycle Cell Cycle (Flow Cytometry) endpoint_assay->cell_cycle western_blot Protein Analysis (Western Blot) endpoint_assay->western_blot end End data_analysis->end

Caption: General experimental workflow for G-1 treatment.

References

Validation & Comparative

G-1 vs. 17β-Estradiol: A Comparative Guide to GPER Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the selective G protein-coupled estrogen receptor (GPER) agonist G-1 and the endogenous estrogen 17β-estradiol on GPER signaling pathways. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding affinities and functional potencies of G-1 and 17β-estradiol in activating GPER-mediated signaling.

Table 1: GPER Binding Affinity

LigandBinding Affinity (Ki)Dissociation Constant (Kd)Notes
G-1 11 nM[1]10 nM[2]Highly selective for GPER; no significant binding to ERα or ERβ at concentrations up to 10 μM.[1][2]
17β-estradiol -3-6 nM[2]Binds to GPER with high affinity, in addition to classical estrogen receptors (ERα and ERβ).[2]

Table 2: Functional Potency in GPER-Mediated Signaling

LigandAssayPotency (EC50 / IC50)Cell TypeReference
G-1 GPER Agonism (Ca2+ mobilization)EC50 = 2 nM[1]SKBr3, MCF-7[1]
Inhibition of Cell MigrationIC50 = 0.7 nMSKBr3[1]
Inhibition of Cell MigrationIC50 = 1.6 nMMCF-7[1]
17β-estradiol ERK ActivationBimodal activation at 10⁻¹⁴ M and 10⁻⁸ MGH3/B6/F10[3][4]
PI3K/Akt ActivationTime-dependent activationIshikawa, HEC-1A[5][6]

GPER Signaling Pathways

Activation of GPER by both G-1 and 17β-estradiol initiates rapid, non-genomic signaling cascades. A key event is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently triggers downstream pathways, including the MAPK/ERK and PI3K/Akt pathways.[7]

GPER-Mediated EGFR Transactivation and Downstream Signaling

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER Src Src GPER->Src Gαβγ EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras MMP MMP Src->MMP activates pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF releases HBEGF->EGFR binds and activates Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Gene Ligand G-1 or 17β-estradiol Ligand->GPER

Caption: GPER signaling cascade initiated by G-1 or 17β-estradiol.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Binding Assay for GPER

This protocol is adapted from methodologies described for assessing ligand binding to GPER.[8][9]

Objective: To determine the binding affinity (Ki or Kd) of G-1 and 17β-estradiol for GPER.

Materials:

  • HEK293 cells transiently or stably expressing GPER

  • Cell membrane preparation buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

  • Radioligand (e.g., [3H]17β-estradiol)

  • Unlabeled ligands (G-1, 17β-estradiol)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Harvest GPER-expressing cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radioligand to each well.

    • Add increasing concentrations of unlabeled G-1 or 17β-estradiol to compete with the radioligand.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled ligand.

    • Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 as a marker for MAPK pathway activation.[10][11]

Objective: To quantify the relative levels of phosphorylated ERK1/2 in response to G-1 or 17β-estradiol treatment.

Materials:

  • GPER-expressing cells (e.g., SKBr3, MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve cells for 4-6 hours.

    • Treat cells with various concentrations of G-1 or 17β-estradiol for different time points.

    • Lyse cells in ice-cold lysis buffer.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify band intensities using densitometry software.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt as an indicator of PI3K pathway activation.[12][13]

Objective: To measure the relative levels of phosphorylated Akt (at Ser473 and/or Thr308) following treatment with G-1 or 17β-estradiol.

Materials:

  • GPER-expressing cells

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Blocking buffer

  • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Follow the same procedure as for ERK1/2 phosphorylation analysis.

  • Protein Quantification and Electrophoresis:

    • Follow the same procedure as for ERK1/2 phosphorylation analysis.

  • Western Blotting:

    • Follow the same procedure as for ERK1/2 phosphorylation analysis, using the primary antibody against phospho-Akt.

  • Detection and Analysis:

    • Detect the chemiluminescent signal.

    • Normalize the phospho-Akt signal to the total Akt signal by stripping and re-probing the membrane.

    • Quantify the results using densitometry.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_binding Binding Assay cluster_western Western Blot start Seed GPER-expressing cells treatment Treat with G-1 or 17β-estradiol start->treatment membrane_prep Membrane Preparation treatment->membrane_prep lysis Cell Lysis treatment->lysis radioligand Radioligand Binding membrane_prep->radioligand quantify_binding Quantify Binding (Ki, Kd) radioligand->quantify_binding sds_page SDS-PAGE & Transfer lysis->sds_page probing Antibody Probing (p-ERK, p-Akt) sds_page->probing detection Detection & Quantification probing->detection

Caption: General workflow for comparing G-1 and 17β-estradiol effects.

References

A Comparative Guide to G-1 and Tamoxifen as GPER Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key compounds, G-1 and tamoxifen (B1202), that function as agonists for the G protein-coupled estrogen receptor (GPER). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of GPER signaling and function.

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its discovery has added a new layer of complexity to the understanding of estrogen's physiological and pathological roles. G-1, a non-steroidal compound, was specifically developed as a potent and selective GPER agonist, exhibiting high affinity with minimal interaction with the classical nuclear estrogen receptors, ERα and ERβ[1][2]. In contrast, tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in breast cancer therapy, also functions as a GPER agonist[3][4]. This dual activity of tamoxifen complicates the interpretation of its biological effects. This guide aims to dissect and compare the characteristics of G-1 and tamoxifen as GPER agonists.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for G-1 and tamoxifen as GPER agonists, providing a clear comparison of their binding affinities and potencies in functional assays.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Cell Line/SystemReference
G-1GPER11 nMCOS7 cells transfected with GPER-GFP[5][6]
G-1ERα>10,000 nMNot specified[2]
G-1ERβ>10,000 nMNot specified[2]
TamoxifenGPER10-7 M rangeSKBr3 breast cancer cells[3]

Table 2: Functional Potency (EC50)

CompoundAssayPotency (EC50)Cell Line/SystemReference
G-1GPER activation2 nMNot specified[1][7]
G-1Calcium Mobilization (IC50)0.7 nMSKBr3 cells[1][7]
G-1Calcium Mobilization (IC50)1.6 nMMCF-7 cells[1][7]
4-hydroxytamoxifenGPER agonismPotent agonistmHippoE-18 hippocampal clonal cells[8]

Signaling Pathways

Both G-1 and tamoxifen, upon binding to GPER, can initiate a variety of intracellular signaling cascades. However, the cellular context and the presence of other receptors can influence the downstream effects.

G-1 Activated GPER Signaling:

As a selective agonist, G-1 has been instrumental in delineating GPER-specific signaling pathways. Activation of GPER by G-1 typically leads to:

  • Calcium Mobilization: Rapid increases in intracellular calcium levels are a hallmark of GPER activation, often mediated through Gαq proteins[2].

  • cAMP Production: GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP)[3][9].

  • ERK1/2 Phosphorylation: GPER activation can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2. This can occur through transactivation of the Epidermal Growth Factor Receptor (EGFR)[3][10].

  • PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway can also be activated downstream of GPER[3].

G1_Signaling_Pathway G1 G-1 GPER GPER G1->GPER G_alpha_q Gαq GPER->G_alpha_q G_alpha_s Gαs GPER->G_alpha_s Src Src GPER->Src PLC PLC G_alpha_q->PLC IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_transcription_cAMP Gene Transcription CREB->Gene_transcription_cAMP MMPs MMPs Src->MMPs HB_EGF pro-HB-EGF MMPs->HB_EGF HB_EGF_cleaved HB-EGF HB_EGF->HB_EGF_cleaved EGFR EGFR HB_EGF_cleaved->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Cell_survival Cell Survival Akt->Cell_survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell_proliferation_ERK Cell Proliferation ERK->Cell_proliferation_ERK

Tamoxifen Activated GPER Signaling:

Tamoxifen's activation of GPER can lead to similar downstream signaling events as G-1, including:

  • PI3K/Akt Pathway Activation [3].

  • ERK1/2 MAPK Pathway Activation [3].

  • EGFR Transactivation [3].

However, these effects can be context-dependent and may contribute to tamoxifen resistance in ERα-positive breast cancers by providing an alternative growth-promoting pathway[11][12]. In some cellular contexts, tamoxifen's GPER agonism can lead to increased cell proliferation[3].

Tamoxifen_Signaling_Pathway Tamoxifen Tamoxifen GPER GPER Tamoxifen->GPER EGFR_transactivation EGFR Transactivation GPER->EGFR_transactivation Aromatase Aromatase Expression GPER->Aromatase PI3K PI3K EGFR_transactivation->PI3K MAPK_ERK MAPK/ERK Pathway EGFR_transactivation->MAPK_ERK Akt Akt PI3K->Akt Cell_survival Cell Survival/Proliferation Akt->Cell_survival Cell_proliferation_ERK Cell Proliferation MAPK_ERK->Cell_proliferation_ERK

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G-1 and tamoxifen as GPER agonists. Below are outlines of key experimental protocols.

1. Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for GPER.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing GPER start->prepare_membranes incubate Incubate membranes with radioligand ([³H]-Estradiol) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure plot Plot % specific binding vs. log[compound] measure->plot calculate Calculate IC₅₀ and Kᵢ plot->calculate end End calculate->end

Methodology:

  • Membrane Preparation: Prepare membranes from cells overexpressing GPER[13].

  • Incubation: Incubate a fixed concentration of cell membranes with a radiolabeled ligand (e.g., [³H]-Estradiol) and a range of concentrations of the unlabeled test compound (G-1 or tamoxifen)[2].

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters[2].

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter[2].

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation[2].

2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to induce an increase in intracellular calcium concentration.

Calcium_Assay_Workflow start Start load_cells Load GPER-expressing cells with a calcium- sensitive fluorescent dye start->load_cells add_compound Add varying concentrations of test compound load_cells->add_compound measure_fluorescence Measure fluorescence intensity over time add_compound->measure_fluorescence plot Plot peak fluorescence response vs. log[compound] measure_fluorescence->plot calculate Determine EC₅₀ plot->calculate end End calculate->end

Methodology:

  • Cell Preparation: Plate GPER-expressing cells in a multi-well plate[13].

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[2].

  • Compound Addition: Add varying concentrations of the test compound (G-1 or tamoxifen) to the wells[2].

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader[2].

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value[2].

3. cAMP Production Assay

This assay quantifies the production of cyclic AMP following GPER activation.

cAMP_Assay_Workflow start Start treat_cells Treat GPER-expressing cells with varying concentrations of test compound start->treat_cells lyse_cells Lyse the cells to release intracellular cAMP treat_cells->lyse_cells measure_cAMP Measure cAMP concentration (e.g., ELISA, HTRF) lyse_cells->measure_cAMP plot Plot cAMP produced vs. log[compound] measure_cAMP->plot calculate Determine EC₅₀ plot->calculate end End calculate->end

Methodology:

  • Cell Treatment: Treat GPER-expressing cells with a range of concentrations of the test compound (G-1 or tamoxifen) for a specified time[2].

  • Cell Lysis: Lyse the cells to release the intracellular cAMP[2].

  • cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay[2][9].

  • Data Analysis: Plot the amount of cAMP produced against the logarithm of the compound concentration to determine the EC50 value[2].

4. ERK1/2 Phosphorylation Assay (Western Blotting)

This assay detects the activation of the ERK signaling pathway by measuring the phosphorylation of ERK1/2.

ERK_Assay_Workflow start Start treat_cells Treat GPER-expressing cells with test compound for various time points start->treat_cells lyse_cells Lyse cells and determine protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer probe Probe with primary antibodies (phospho-ERK and total ERK) transfer->probe detect Detect with secondary antibody and visualize probe->detect quantify Quantify band intensity detect->quantify end End quantify->end

Methodology:

  • Cell Treatment: Treat GPER-expressing cells with the test compound (G-1 or tamoxifen) for different durations[5].

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration[5].

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane[5].

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2, followed by a secondary antibody. Subsequently, probe with an antibody for total ERK1/2 as a loading control[5].

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the level of ERK1/2 phosphorylation[5].

Conclusion

G-1 and tamoxifen both act as agonists at the GPER, but they possess distinct pharmacological profiles. G-1 is a high-affinity, selective GPER agonist, making it an invaluable tool for specifically interrogating GPER function without the confounding effects of ERα and ERβ activation[1][2]. In contrast, tamoxifen is a less potent GPER agonist with the well-established activity as a SERM[3]. This dual activity of tamoxifen can lead to complex biological outcomes and is implicated in the development of therapeutic resistance.

For researchers aiming to specifically study GPER-mediated signaling and its physiological or pathological roles, G-1 is the preferred compound due to its selectivity. When studying the effects of tamoxifen, it is crucial to consider its agonistic activity at GPER, as this may contribute significantly to its overall cellular and physiological effects. The experimental protocols provided in this guide offer a framework for the robust characterization of these and other compounds targeting the G protein-coupled estrogen receptor.

References

G-1 Effects in GPER Knockout (KO) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the G protein-coupled estrogen receptor (GPER) selective agonist, G-1, in wild-type (WT) versus GPER knockout (KO) models. The data presented is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Overview of G-1 and GPER

The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens. To investigate the specific functions of GPER, a selective, non-steroidal agonist named G-1 was developed. G-1 exhibits high affinity for GPER without significantly binding to the classical nuclear estrogen receptors, ERα and ERβ, making it an invaluable tool for delineating GPER-specific pathways.[1][2] The use of GPER knockout (KO) animal and cell models has been pivotal in confirming the on-target effects of G-1 and in elucidating the physiological roles of GPER. In a GPER KO model, any biological effect of G-1 that is absent compared to its effect in a wild-type counterpart can be attributed to GPER-mediated signaling.

Comparative Data of G-1 Effects in WT vs. GPER KO Models

The following tables summarize quantitative data from studies comparing the effects of G-1 in wild-type or control models with GPER KO models across various physiological and pathological contexts.

Table 1: Metabolic Effects of G-1
ParameterAnimal/Cell ModelG-1 TreatmentWild-Type/Control ResponseGPER KO ResponseKey FindingsReferences
Body Weight Ovariectomized (OVX) female miceChronic administrationSignificant reduction in body weight and fat mass.[3]No significant effect on body weight.[4]GPER is essential for G-1's anti-obesity effects.[3][4]
Glucose Homeostasis OVX female miceChronic administrationImproved glucose tolerance and insulin (B600854) sensitivity; reduced fasting glucose and insulin levels.[3][5]No improvement in glucose homeostasis.[6]G-1's beneficial effects on glucose metabolism are GPER-dependent.[3][5][6]
Insulin Secretion Isolated pancreatic isletsAcute stimulationStimulated insulin secretion.[7]Failed to stimulate insulin secretion.[7][8]GPER directly mediates G-1-induced insulin release from pancreatic β-cells.[7][8]
Energy Expenditure OVX female miceChronic administrationIncreased energy expenditure.[3]No change in energy expenditure.GPER activation by G-1 enhances metabolic rate.[3]
Plasma Lipids OVX female miceChronic administrationReduced total plasma cholesterol.[3]No effect on plasma cholesterol.GPER plays a role in G-1-mediated regulation of lipid profiles.[3]
Inflammation OVX female miceChronic administrationReduced plasma concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-6).[3]No anti-inflammatory effect observed.[9]The anti-inflammatory actions of G-1 in this model are mediated by GPER.[3][9]
Table 2: Cardiovascular Effects of G-1

| Parameter | Animal Model | G-1 Treatment | Wild-Type Response | GPER KO Response | Key Findings | References | |---|---|---|---|---|---| | Vasodilation | Mouse carotid arteries | Acute administration | Induced vasodilation.[10] | Vasodilatory effect was abolished.[11] | G-1 promotes vasorelaxation through a GPER-dependent mechanism. |[10][11] | | Myocardial Infarct Size | Mouse model of ischemia/reperfusion | Pre-treatment | Significantly reduced infarct size.[10] | No cardioprotective effect.[11] | GPER activation is crucial for the cardioprotective effects of G-1 against ischemia-reperfusion injury. |[10][11] |

Table 3: Neurological Effects of G-1

| Parameter | Animal Model | G-1 Treatment | Wild-Type Response | GPER KO Response | Key Findings | References | |---|---|---|---|---|---| | Neuronal Damage | Mouse model of global cerebral ischemia | Chronic administration | Significantly reduced neuronal injury in the hippocampus and striatum.[12] | Neuroprotective effects were absent. | G-1's neuroprotective effects following ischemic brain injury are mediated by GPER. |[12] | | Apoptosis after Spinal Cord Injury | Mouse model of spinal cord injury | Post-injury treatment | Reduced apoptotic cell death. | The protective effects were blocked by a GPER antagonist, indicating GPER dependency.[13] | GPER activation by G-1 is neuroprotective after spinal cord trauma. |[13] |

Table 4: Effects of G-1 in Cancer Models
ParameterAnimal/Cell ModelG-1 TreatmentGPER-Dependent EffectGPER-Independent EffectKey FindingsReferences
Tumor Growth Gastric cancer xenografts in miceSystemic administrationYes, G-1's inhibitory effect on tumor volume correlated with GPER expression levels.[14]-GPER expression may be a biomarker for G-1 sensitivity in gastric cancer.[14]
Cell Growth Ovarian cancer cell linesIn vitroYes, G-1 inhibited growth in a dose-dependent manner.[15]-GPER acts as a tumor suppressor in these ovarian cancer cells.[15]
Cell Proliferation & Apoptosis T-lineage leukemia cell linesIn vitro-Yes, G-1 suppressed proliferation and induced apoptosis even in the presence of a GPER antagonist.[16]G-1 can exert anti-cancer effects through mechanisms independent of GPER in certain contexts.[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glucose Tolerance Test (GTT) in Mice
  • Animal Preparation: House wild-type and GPER KO mice in individual cages and fast them overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose Measurement: Record the body weight of each mouse. Take a baseline blood sample (time 0) from the tail vein and measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Ex Vivo Insulin Secretion from Isolated Pancreatic Islets
  • Islet Isolation: Anesthetize wild-type and GPER KO mice and perfuse the pancreas with a collagenase solution via the common bile duct. Digest the pancreas at 37°C and purify the islets using a density gradient.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Insulin Secretion Assay:

    • Pre-incubate batches of 10-15 size-matched islets in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 1 hour at 37°C.

    • Replace the buffer with fresh KRB containing 2.8 mM glucose, 16.7 mM glucose, or 16.7 mM glucose supplemented with G-1 (e.g., 100 nM).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for insulin measurement using an ELISA kit.

    • Lyse the islets to measure total insulin content for normalization.

  • Data Analysis: Express secreted insulin as a percentage of total insulin content.

Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
  • Animal Preparation: Anesthetize adult male wild-type and GPER KO mice and ventilate them mechanically.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce regional ischemia by tightening the suture to occlude the LAD artery for a defined period (e.g., 30 minutes).

  • Reperfusion: Release the suture to allow for reperfusion for a specified duration (e.g., 24 hours).

  • G-1 Administration: Administer G-1 or vehicle intravenously or intraperitoneally at a specific time point before or during the I/R protocol.

  • Infarct Size Measurement: At the end of the reperfusion period, re-occlude the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Slice the heart and incubate the slices in a 1% triphenyltetrazolium (B181601) chloride (TTC) solution to differentiate between viable (red) and infarcted (white) tissue.

  • Data Analysis: Quantify the infarct size as a percentage of the area at risk using image analysis software.

Signaling Pathways and Visualizations

G-1's effects are mediated through the activation of specific intracellular signaling cascades upon binding to GPER. The following diagrams illustrate key pathways.

GPER-Mediated EGFR Transactivation and Downstream Signaling

A primary mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pro-survival and proliferative pathways.

GPER_EGFR_Transactivation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm G1 G-1 GPER GPER G1->GPER binds G_protein G Protein GPER->G_protein activates MMP MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves EGFR EGFR pro_HBEGF->EGFR transactivates via HB-EGF PI3K PI3K EGFR->PI3K MAPK_ERK MAPK/ERK EGFR->MAPK_ERK activates Src Src G_protein->Src activates Src->MMP activates Akt Akt PI3K->Akt Cellular_Outcomes Cellular Outcomes (Survival, Proliferation) Akt->Cellular_Outcomes MAPK_ERK->Cellular_Outcomes

Caption: G-1/GPER-mediated EGFR transactivation pathway.

Experimental Workflow for G-1 Studies in KO Models

This diagram outlines the logical flow of experiments designed to test the GPER-dependency of G-1's effects.

Experimental_Workflow start Hypothesis: G-1 effect is GPER-dependent model_selection Select Animal/Cell Models (Wild-Type and GPER KO) start->model_selection grouping Divide into 4 Groups: 1. WT + Vehicle 2. WT + G-1 3. GPER KO + Vehicle 4. GPER KO + G-1 model_selection->grouping treatment Administer Treatment grouping->treatment measurement Measure Outcome Parameters (Physiological, Biochemical, Molecular) treatment->measurement analysis Statistical Analysis: Compare WT+G-1 vs. WT+Vehicle Compare GPER KO+G-1 vs. GPER KO+Vehicle Compare WT+G-1 vs. GPER KO+G-1 measurement->analysis conclusion Conclusion: Is the effect of G-1 absent or significantly attenuated in GPER KO? analysis->conclusion

Caption: Logical workflow for G-1 studies in GPER KO models.

References

Comparative Analysis of G-1 and Other Selective GPER Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selective G protein-coupled estrogen receptor (GPER) agonist G-1 with other notable GPER modulators. Supported by experimental data, this document details the pharmacological properties, signaling pathways, and experimental methodologies to aid in the selection and application of these compounds in research and drug development.

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its involvement in a wide array of physiological and pathological processes, including cancer, cardiovascular function, and metabolic regulation, has made it an attractive therapeutic target. G-1 was the first identified selective GPER agonist and remains a cornerstone for in vitro and in vivo studies.[1] However, a growing number of other selective GPER modulators, including more potent agonists and specific antagonists, are now available, necessitating a comprehensive comparative analysis.

Quantitative Data Summary: GPER Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of G-1 and other selective GPER agonists. It is important to note that values may vary between different studies and experimental conditions.

CompoundTypeReceptorBinding Affinity (Ki)Functional Potency (EC50)Key Characteristics
G-1 AgonistGPER~11 nM[1][2]~2 nM (Calcium Mobilization)[2]Racemic mixture; widely used research tool. No significant activity at ERα and ERβ up to 10 µM.
LNS8801 AgonistGPERNot explicitly reported, but is the active enantiomer of G-1.IC50: 250–500 nM (Cell Viability)[3][4]Enantiomerically pure form of G-1, currently in clinical trials.[3] Orally bioavailable with potent anti-tumor activity.
GPER-L1 AgonistGPER~100 nM[5]Induces proliferation at nM concentrations.Did not show binding to classical ERs.[5]
GPER-L2 AgonistGPER~100 nM[5]Induces proliferation at nM concentrations.Did not show binding to classical ERs.[5]

Quantitative Data Summary: GPER Antagonists

This table provides the binding affinity (Ki) and inhibitory potency (IC50) for selective GPER antagonists.

CompoundTypeReceptorBinding Affinity (Ki)Inhibitory Potency (IC50)Key Characteristics
G-15 AntagonistGPER~20 nM[6][7][8][9][10]~185 nM (Agonist-induced calcium mobilization)[7][8][9]High affinity and selectivity for GPER over ERα and ERβ.[8][9]
G-36 AntagonistGPERNot explicitly reported as Ki, but is an effective antagonist.~112 nM (Estrogen-mediated calcium mobilization)[11][12][13]Improved counterselectivity against ERα compared to G-15.
CIMBA AntagonistGPERNot explicitly reported as Ki.~75 nM (G-1 induced calcium mobilization)Potent and selective GPER antagonist.

GPER Signaling Pathways

Activation of GPER by agonists like G-1 initiates a cascade of rapid intracellular signaling events, distinct from the genomic pathways of classical estrogen receptors. These pathways often involve the transactivation of the Epidermal Growth Factor Receptor (EGFR).

GPER_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPER GPER G_protein G Proteins (Gα/Gβγ) GPER->G_protein Activation EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) EGFR->MAPK_cascade Activates AC Adenylyl Cyclase G_protein->AC Activates PLC PLC G_protein->PLC Activates Src Src G_protein->Src Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Gene_Transcription Gene Transcription (e.g., c-fos, cyclin D1) PKA->Gene_Transcription Regulates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER Ca2->Gene_Transcription Regulates MMPs MMPs Src->MMPs Activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleaves HBEGF HB-EGF HBEGF->EGFR Activates Akt Akt PI3K->Akt Activates Akt->Gene_Transcription Regulates ERK ERK1/2 MAPK_cascade->ERK Activates ERK->Gene_Transcription Regulates G1 G-1 / LNS8801 G1->GPER Binding_Assay_Workflow prep Prepare cell membranes expressing GPER incubate Incubate membranes with radiolabeled GPER ligand (e.g., [3H]-estradiol) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity on filters using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze ERK_Assay_Workflow culture Culture and serum-starve cells treat Treat cells with GPER modulator for various time points culture->treat lyse Lyse cells and determine protein concentration treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blot Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) transfer->blot detect Incubate with secondary antibody and detect chemiluminescence blot->detect analyze Quantify band intensities and calculate the ratio of p-ERK to total ERK detect->analyze

References

G-1's Specificity for GPER: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. The non-steroidal agonist, G-1, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over the classical estrogen receptors, ERα and ERβ, supported by experimental data and detailed methodologies.

Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ERα and ERβ at concentrations where it potently activates GPER.[1] This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways. G-1 is a potent and selective GPER agonist with a Ki of 11 nM and an EC50 of 2 nM. It displays no significant activity at ERα and ERβ at concentrations up to 10 μM.[1]

Quantitative Comparison of G-1 Binding Affinity and Functional Activity

The following tables summarize the quantitative data from various studies, highlighting the specificity of G-1 for GPER.

Table 1: Receptor Binding Affinity (Ki)

LigandReceptorBinding Affinity (Ki)Cell Line/System
G-1GPER11 nMCOS7 cells transfected with GPER-GFP
G-1ERα>10,000 nMNot specified
G-1ERβ>10,000 nMNot specified

Table 2: Functional Activity (EC50)

LigandReceptorFunctional Activity (EC50)Assay
G-1GPER2 nMNot specified
G-1ERαNo activity up to 10 µMNot specified
G-1ERβNo activity up to 10 µMNot specified

GPER-Mediated Signaling Pathways Activated by G-1

Upon binding to GPER, G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic pathways typically associated with ERα and ERβ.[1] These rapid, non-genomic signals are central to GPER's diverse physiological roles.[1] Activation of GPER by G-1 can lead to the stimulation of adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).[2] Another key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[3] GPER activation by G-1 can also induce a rapid increase in intracellular calcium concentration.[3]

GPER_Signaling_Pathway G1 G-1 GPER GPER G1->GPER binds AC Adenylyl Cyclase GPER->AC activates PLC Phospholipase C GPER->PLC activates Src Src GPER->Src activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras MMPs MMPs Src->MMPs activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER binds to receptor on ER Ca2_cyto [Ca²⁺]i Ca2_ER->Ca2_cyto release Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK HBEGF->EGFR activates Competitive_Binding_Assay_Workflow prep Prepare cell membranes expressing GPER, ERα, or ERβ incubate Incubate membranes with a radiolabeled ligand (e.g., [³H]-Estradiol) and varying concentrations of G-1 prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate measure Measure radioactivity of the bound ligand separate->measure analyze Analyze data to determine the IC50 of G-1 measure->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

References

A Comparative Guide to GPER Activation: G-1 versus Fulvestrant (ICI 182,780)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of G-1 and fulvestrant (B1683766) (ICI 182,780), two critical compounds in the study of the G protein-coupled estrogen receptor (GPER). While both can activate GPER, their primary mechanisms, selectivity, and overall pharmacological profiles are distinct. This analysis is supported by experimental data to inform research and development decisions.

Core Mechanism and Selectivity

G-1 and fulvestrant differ fundamentally in their primary targets and selectivity. G-1 is a synthetic, non-steroidal compound developed as a selective GPER agonist .[1][2] It was designed to specifically probe GPER-mediated signaling pathways without significantly interacting with the classical nuclear estrogen receptors (ERα and ERβ).[2][3][4]

In stark contrast, fulvestrant (ICI 182,780) is primarily known as a Selective Estrogen Receptor Downregulator (SERD) .[1][5] Its main therapeutic action involves binding to, blocking, and promoting the degradation of nuclear ERα and ERβ.[1] However, a crucial aspect of its pharmacology is that fulvestrant also functions as an agonist at GPER , an off-target effect that can complicate the interpretation of its cellular actions.[3][6][7][8]

This core difference is central to their application: G-1 is a tool for isolating GPER function, whereas fulvestrant's effects are a composite of nuclear ER antagonism and GPER agonism.

Quantitative Comparison of G-1 and Fulvestrant

The following table summarizes key quantitative data for G-1 and fulvestrant, highlighting their differing affinities and the effective concentrations used in various experimental models.

ParameterG-1Fulvestrant (ICI 182,780)Key Insights
Primary Target G protein-coupled estrogen receptor (GPER)Nuclear Estrogen Receptors (ERα, ERβ)G-1 is selective for GPER, while fulvestrant's primary target is the nuclear ERs.[1]
Action at GPER Selective AgonistAgonistBoth compounds activate GPER, but for fulvestrant, this is an off-target effect.[1][3][6][9]
Action at ERα/ERβ No significant binding or function (up to 10 µM)Potent Antagonist & Degrader (SERD)This defines their primary intended mechanisms of action.[3][5]
Binding Affinity (Ki/IC50) GPER: ~10-11 nM[3][4]ER: IC50 of 9.4 nM[10]G-1 shows high affinity and selectivity for GPER. Fulvestrant's high affinity is for the nuclear ERs.
Effective Concentration (Cell Proliferation) 1-10 µM (MDA-MB-231 cells)[1]0.29 nM (IC50, MCF-7 cells)[10]The effective concentration for fulvestrant reflects its potent ER antagonism in ER-positive cells.
Effective Concentration (Signaling) 110 nM (ERK/Akt activation)[11]100 nM (Autophagy studies)[5][12][13]Concentrations for studying GPER-mediated signaling are typically in the nanomolar to low micromolar range for both.

GPER Signaling Pathways

Activation of GPER by either G-1 or fulvestrant initiates a cascade of rapid, non-genomic signaling events. This pathway is distinct from the slower, transcription-focused mechanism of nuclear estrogen receptors.

The binding of an agonist like G-1 or fulvestrant to GPER typically leads to:

  • G-Protein Coupling : Activation of heterotrimeric G-proteins, often involving Gαs and Gαi.[6]

  • Downstream Effectors : This leads to the rapid mobilization of intracellular calcium (Ca2+) and the production of cyclic AMP (cAMP).[3][14][15][16]

  • EGFR Transactivation : A key event is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via Gβγ-mediated activation of Src, which leads to matrix metalloproteinase (MMP)-mediated cleavage and release of heparin-binding EGF-like growth factor (HB-EGF), an EGFR ligand.[3][6]

  • Kinase Cascades : The activated EGFR then triggers downstream kinase signaling, most notably the PI3K/Akt and MAPK/ERK pathways, which influence cellular processes like proliferation, survival, and migration.[3][11][15][17]

GPER_Signaling cluster_ligands Ligands cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_nucleus Nuclear Response G1 G-1 GPER GPER G1->GPER Fulvestrant Fulvestrant Fulvestrant->GPER G_Protein Gα / Gβγ GPER->G_Protein EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK AC Adenylyl Cyclase G_Protein->AC PLC PLC G_Protein->PLC Src Src G_Protein->Src cAMP ↑ cAMP AC->cAMP Response Cell Proliferation, Survival, Migration cAMP->Response Ca ↑ Ca²⁺ PLC->Ca Ca->Response MMP MMP Src->MMP HBEGF pro-HB-EGF → HB-EGF MMP->HBEGF HBEGF->EGFR transactivation PI3K->Response MAPK->Response

The diagram below contrasts the primary and secondary mechanisms of G-1 and fulvestrant.

Mechanisms G1 G-1 GPER GPER G1->GPER Selective Agonist Fulvestrant Fulvestrant (ICI 182,780) Fulvestrant->GPER Secondary Action ER Nuclear ERα / ERβ Fulvestrant->ER Primary Action Activation Agonist Action (Signaling Cascade) GPER->Activation Blockade Antagonist Action (Degradation & Blockade) ER->Blockade

Experimental Protocols

Here are detailed methodologies for key experiments used to compare G-1 and fulvestrant.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding : Plate cells (e.g., MCF-7, SKBr3, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

  • Treatment : Replace the medium with fresh medium containing various concentrations of G-1, fulvestrant, or vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Pathway Activation

This technique is used to detect the phosphorylation status of key signaling proteins like ERK and Akt, indicating pathway activation.

  • Cell Treatment : Culture cells to ~80% confluency and treat with G-1, fulvestrant, or vehicle for a short duration (e.g., 5-60 minutes) to capture rapid signaling events.

  • Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-Akt) and total proteins overnight at 4°C.

  • Secondary Antibody & Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Intracellular Calcium Mobilization Assay

This assay measures the rapid increase in cytosolic calcium concentration following GPER activation.[18]

  • Cell Loading : Culture cells (e.g., SH-SY5Y, SKBR3) on glass coverslips or in 96-well plates. Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement : Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence microscope or plate reader.

  • Compound Addition : Add G-1, fulvestrant, or control solution directly to the cells while continuously recording the fluorescence intensity.

  • Data Analysis : The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak response is used for quantification. The GPER-specificity can be confirmed by pre-treating cells with a GPER antagonist like G15, which should abolish the calcium response.[18]

Workflow cluster_assays 3. Downstream Assays A 1. Cell Culture (e.g., MCF-7, MDA-MB-231) B 2. Treatment - G-1 - Fulvestrant - Vehicle Control A->B C1 Cell Proliferation (MTT Assay) B->C1 C2 Signaling Activation (Western Blot for p-ERK, p-Akt) B->C2 C3 Calcium Mobilization (Fluorescence Assay) B->C3 C4 Apoptosis / Cell Cycle (Flow Cytometry) B->C4 D 4. Data Analysis & Comparison C1->D C2->D C3->D C4->D

Summary and Conclusion

  • G-1 as a Research Tool : G-1 is the compound of choice for specifically investigating GPER-mediated signaling. Its high selectivity allows for the clear attribution of observed effects to GPER activation, without the confounding variable of nuclear ER modulation.[3] However, researchers should be aware that at high concentrations (micromolar range), some GPER-independent effects of G-1 have been reported, necessitating the use of controls like GPER antagonists (e.g., G15, G36) or GPER knockdown.[2][19]

  • Fulvestrant's Dual Action : Fulvestrant is a clinically established anti-cancer drug whose primary mechanism is the downregulation of nuclear ERs.[1] Its agonist activity at GPER is a secondary, off-target effect. This dual action is critical in the context of endocrine resistance, where GPER signaling might provide an escape pathway for cancer cells when nuclear ERs are blocked.[20] However, this same dual action makes it unsuitable for experiments aiming to isolate GPER-specific functions.

References

G-1's GPER-dependent Effects Validated by siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the specificity of the GPER agonist G-1, with its cellular effects being largely reversed by siRNA-mediated knockdown of the G protein-coupled estrogen receptor (GPER). This guide provides a comparative overview of the experimental evidence, protocols, and signaling pathways involved.

The synthetic GPER agonist, G-1, has been instrumental in elucidating the physiological roles of GPER. However, to ascertain that the observed effects of G-1 are specifically mediated through GPER and not due to off-target interactions, it is crucial to cross-validate these findings with GPER knockdown experiments. This guide summarizes key findings from studies that have employed this dual approach, providing researchers with a clear comparison of the outcomes.

Comparative Analysis of G-1 Agonist vs. GPER siRNA Knockdown

The following tables summarize the quantitative effects of G-1 treatment and GPER siRNA knockdown on various cellular processes across different cancer cell lines. The data consistently show opposing effects, reinforcing the GPER-dependent action of G-1.

Table 1: Effects on Cell Proliferation

Cell LineTreatmentObservationFold Change/PercentageReference
OVCAR-3 (Ovarian Cancer)GPER siRNA KnockdownIncreased cell growth37.4% increase on day 7[1]
OAW-42 (Ovarian Cancer)GPER siRNA KnockdownIncreased cell growthNearly doubled on day 5[1]
OAW-42 (Ovarian Cancer)1 µM G-1Decreased cell growth81.7% reduction on day 6[1]
Jeko-1 (Mantle Cell Lymphoma)GPER siRNA KnockdownEnhanced cell proliferation at 96hData not quantified[2]
Jeko-1 and Rec-1 (Mantle Cell Lymphoma)1 µM G-1Increased proportion of G2/M phase cellsData not quantified[2]
KGN (Ovarian Granulosa Tumor)GPER siRNA KnockdownAttenuated cell proliferationSignificant decrease[3]
HeLa (Cervical Carcinoma)GPER siRNA KnockdownSignificantly less proliferationData not quantified[4]

Table 2: Effects on Apoptosis and Related Markers

Cell LineTreatmentObservationFold Change/PercentageReference
OVCAR-3 (Ovarian Cancer)GPER siRNA KnockdownReduced basal caspase 3/7 activity2.3-fold reduction[1]
OAW-42 (Ovarian Cancer)GPER siRNA KnockdownReduced basal caspase 3/7 activity2.7-fold reduction[1]
MCF-7 (Breast Cancer)G-1 TreatmentPARP cleavage (apoptosis marker)Observed[5]

Table 3: Effects on Gene Expression

Cell LineTreatmentGeneRegulationReference
Ovarian Cancer CellsGPER siRNA Knockdown & G-118 genesConversely regulated[1][6]
OAW-42 (Ovarian Cancer)G-1 Treatment9 genes (e.g., interferon pathways)Increased[1]
OAW-42 (Ovarian Cancer)GPER siRNA Knockdown9 genes (e.g., interferon pathways)Decreased[1]
OAW-42 (Ovarian Cancer)G-1 Treatment6 genes (e.g., histone genes)Decreased[1]
OAW-42 (Ovarian Cancer)GPER siRNA Knockdown6 genes (e.g., histone genes)Increased[1]
HeLa (Cervical Carcinoma)GPER siRNA KnockdownSERPINE1Significantly increased[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these findings. Below are summarized protocols for GPER siRNA knockdown and G-1 treatment as cited in the literature.

GPER siRNA Knockdown Protocol

This protocol outlines a general procedure for transiently silencing GPER expression in cell lines.

  • Cell Seeding: Plate cells (e.g., 4 x 10^5 OVCAR-3 or OAW-42 cells per well of a 6-well dish) in the appropriate growth medium containing 10% Fetal Calf Serum (FCS).[1]

  • Transfection Preparation: After 24 hours, prepare the transfection mix. For a 6-well dish, dilute 60 nM of a GPER-specific siRNA mixture (e.g., an equimolar mix of three different siRNAs targeting different regions of GPER-1) and a negative control siRNA in a serum-free medium like OptiMEM.[1] Add a transfection reagent (e.g., 8 µl of Transfectin).[1]

  • Transfection: Add the transfection mix to the cells and incubate.

  • Post-Transfection: After a specified time (e.g., 24 hours), cells can be re-seeded for subsequent assays like cell growth or caspase activity measurements.[1] Maximum knockdown is typically observed 72 hours post-transfection.[1]

  • Verification: Knockdown efficiency should be confirmed at both the mRNA (RT-qPCR) and protein (Western blot) levels.[1]

G-1 Treatment Protocol

This protocol describes the general steps for treating cells with the GPER agonist G-1.

  • Cell Seeding: Seed cells in appropriate plates (e.g., 96-well plates for cell growth assays) at a suitable density.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of G-1 (e.g., 0.5 µM and 1 µM) or a vehicle control (DMSO).[1]

  • Incubation: Incubate the cells for the desired period (e.g., up to 6 or 7 days for cell growth assays).[1] For longer experiments, the medium containing G-1 may need to be refreshed.[1]

  • Assay: Perform the desired cellular assays, such as measuring viable cell numbers or caspase activity.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPER signaling pathway and a typical experimental workflow for cross-validating G-1 effects.

GPER_Signaling_Pathway cluster_cell Cell Membrane G1 G-1 GPER GPER G1->GPER binds G_protein G Protein GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Cell Cycle, Apoptosis) CREB->Gene_Expression regulates

Caption: GPER signaling pathway activated by G-1.

Experimental_Workflow cluster_0 Experimental Arms cluster_1 Cellular Assays Control Control Cells Proliferation Proliferation Assay Control->Proliferation Apoptosis Apoptosis Assay Control->Apoptosis Gene_Expression Gene Expression Analysis Control->Gene_Expression G1_Treatment G-1 Treatment G1_Treatment->Proliferation G1_Treatment->Apoptosis G1_Treatment->Gene_Expression siRNA_Control Control siRNA siRNA_Control->Proliferation siRNA_Control->Apoptosis siRNA_Control->Gene_Expression siRNA_GPER GPER siRNA siRNA_GPER->Proliferation siRNA_GPER->Apoptosis siRNA_GPER->Gene_Expression

Caption: Workflow for G-1 and GPER siRNA cross-validation.

Conclusion

References

G-1: A Comparative Analysis of its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of the G protein-coupled estrogen receptor (GPER) agonist, G-1.

This guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. It details the signaling pathways, experimental methodologies, and quantitative performance of G-1 to aid in its application in research and development.

In Vitro Effects of G-1

G-1 is a potent and selective agonist for GPER, with a Ki of 11 nM and an EC50 of 2 nM.[1][2] It exhibits no significant activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM.[1][2] Its effects are primarily mediated through GPER, a seven-transmembrane receptor that elicits rapid, non-genomic estrogenic signaling.

Proliferation and Apoptosis

G-1 has demonstrated varied effects on cell proliferation, which appear to be cell-type dependent. In some cancer cell lines, such as certain breast and ovarian cancers, G-1 inhibits proliferation and induces apoptosis.[3] For instance, in mantle cell lymphoma cell lines, G-1 induced apoptosis in a dose-dependent manner.[4] Conversely, in other contexts, G-1 has been shown to stimulate proliferation.[3] This highlights the complexity of GPER signaling and the importance of cellular context. Some studies suggest that at higher concentrations (above 0.5 µM), G-1 can suppress cancer cell proliferation through a GPER-independent mechanism.[5]

Cell Migration

A key in vitro effect of G-1 is the inhibition of cancer cell migration. In SKBr3 and MCF-7 breast cancer cells, G-1 inhibited migration in response to chemoattractants with IC50 values of 0.7 nM and 1.6 nM, respectively.[1][2] This anti-migratory effect is a crucial area of investigation for its potential therapeutic applications in oncology.

Quantitative Data on G-1's In Vitro Activity
Cell LineCancer TypeParameterValueIncubation Time (h)
SKBr3Breast CancerIC50 (Migration)0.7 nMNot Specified
MCF-7Breast CancerIC50 (Migration)1.6 nMNot Specified
Jeko-1, Mino, Rec-1Mantle Cell LymphomaApoptosis InductionDose-dependent48
Caov3Ovarian CancerIC50 (Viability)Not Specified48
Caov4Ovarian CancerIC50 (Viability)Not Specified48
OV90Ovarian CancerIC50 (Viability)Not Specified48
OVCAR420Ovarian CancerIC50 (Viability)Not Specified48

In Vivo Effects of G-1

Preclinical in vivo studies have highlighted the therapeutic potential of G-1 in various disease models. In a mouse model of multiple sclerosis, G-1 displayed therapeutic effects.[1][2] In oncology, G-1 has been shown to reduce tumor growth in xenograft models of various cancers, including mantle cell lymphoma.[4]

Comparison with Other Alternatives

G-1's unique mechanism of action through GPER distinguishes it from traditional estrogen receptor modulators.

G-1 vs. Tamoxifen (B1202)

Tamoxifen, a selective estrogen receptor modulator (SERM), acts as an antagonist at the nuclear estrogen receptors but functions as a GPER agonist.[6][7] This dual activity complicates the interpretation of its effects. In breast cancer cells, continuous exposure to tamoxifen can upregulate GPER and increase cell proliferation, a response that can be blunted by a GPER antagonist.[8][9] This suggests that GPER activation may contribute to tamoxifen resistance.

G-1 vs. Fulvestrant (B1683766)

Fulvestrant is a selective estrogen receptor downregulator (SERD) that degrades the nuclear estrogen receptor.[1] However, it also acts as a GPER agonist.[7][10] While both G-1 and fulvestrant can activate GPER, their primary targets and overall mechanisms differ significantly. Fulvestrant's primary anti-cancer effect in ER-positive breast cancer is through the elimination of ERα, whereas G-1's effects are solely mediated by GPER.[1]

Signaling Pathways Activated by G-1

G-1 binding to GPER initiates a cascade of intracellular signaling events. The primary pathways include:

  • EGFR Transactivation: GPER activation leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs via Src kinase activation, which in turn activates matrix metalloproteinases (MMPs). MMPs cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF that binds to and activates EGFR.[11][12] Downstream of EGFR, the MAPK/ERK and PI3K/Akt pathways are activated, influencing cell proliferation and survival.[1]

  • Calcium Mobilization: G-1 can induce a rapid increase in intracellular calcium concentration ([Ca2+]i).[8] This is mediated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14][15][16][17] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.

  • cAMP/PKA Pathway: GPER activation can also stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[18]

// Edges G1 -> GPER [label="binds"]; GPER -> Src [label="activates"]; GPER -> AC [label="activates"]; GPER -> PLC [label="activates"]; Src -> MMPs [label="activates"]; MMPs -> proHBEGF [label="cleaves"]; proHBEGF -> HBEGF [style=dashed]; HBEGF -> EGFR [label="binds"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PLC -> PIP2 [label="cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> IP3R [label="binds"]; IP3R -> Ca2 [label="releases"]; EGFR -> MAPK_ERK [label="activates"]; EGFR -> PI3K_Akt [label="activates"]; PKA -> Ca2 [label="influences\ncellular\nresponses", style=dotted]; Ca2 -> MAPK_ERK [label="influences\ncellular\nresponses", style=dotted]; } .enddot Caption: Signaling pathways activated by G-1 through GPER.

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Treatment: Treat cells with various concentrations of G-1 and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2][19]

  • Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[19][20]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with G-1 and controls incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Apoptosis (Annexin V) Assay

This assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with G-1 and controls.[2]

  • Cell Harvesting: Collect both floating and adherent cells.[2][21]

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[2][22][23]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[2][23]

  • Analysis: Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[2][21]

Cell Migration (Wound Healing) Assay

This assay assesses the effect of G-1 on cell migration.

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.[24]

  • Scratch Creation: Create a "wound" in the monolayer using a sterile pipette tip.[24][25][26]

  • Treatment: Treat the cells with G-1 and controls.[27]

  • Imaging: Capture images of the wound at time zero and at regular intervals thereafter.[24][25]

  • Analysis: Measure the closure of the wound over time to quantify cell migration.[24]

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels.

  • Cell Seeding: Seed cells on a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[28][29][30][31][32]

  • Treatment: Add G-1 and measure the fluorescence intensity over time using a plate reader with kinetic reading capabilities.[28]

  • Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

References

A Comparative Guide to GPER Agonists: G-1 versus LNS8801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled estrogen receptor (GPER), an alternative to the classical nuclear estrogen receptors, has emerged as a significant target in various physiological and pathological processes, including cancer. Its activation can trigger rapid, non-genomic signaling cascades, influencing cell proliferation, migration, and survival. This guide provides a detailed, objective comparison of two key GPER agonists: the widely studied racemic compound G-1 and its enantiomerically pure, clinically advanced counterpart, LNS8801.

Executive Summary

LNS8801 is the active enantiomer of the racemic mixture G-1.[1][2][3] Experimental data unequivocally demonstrates that the desirable biological activity attributed to G-1 resides exclusively in LNS8801.[1][2][3] In direct comparative studies, LNS8801 exhibits greater potency in vitro and significantly enhanced anti-tumor efficacy in vivo compared to its racemic parent compound.[1][2][4][5] While G-1 has been a valuable research tool, its use is complicated by the presence of the inactive enantiomer, which may contribute to off-target effects.[1][2] LNS8801, with its defined stereochemistry and potent, GPER-dependent activity, represents a more precise and clinically relevant therapeutic agent.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for G-1 and LNS8801, highlighting their binding affinities and functional potencies in various experimental settings.

Table 1: Receptor Binding and Functional Potency

CompoundParameterValueCell Line/System
G-1 Ki (GPER)11 nMCOS7 cells transfected with GPER-GFP[6]
EC50 (GPER)2 nMNot specified[7]
Binding to ERα and ERβNo significant activity up to 10 µMCOS7 cells transfected with ERα or ERβ
LNS8801 Predicted Binding to GPERMore favorable than its inactive enantiomerMolecular modeling[1][2]
Peak Plasma Exposure (in vivo)4.8 nM (at 0.1 mg/kg)Mice[1][2][4]

Table 2: In Vitro Cellular Assays

CompoundAssayIC50/EC50Cell Line
G-1 Inhibition of Cell Migration0.7 nMSKBr3[7]
Inhibition of Cell Migration1.6 nMMCF-7[7]
LNS8801 Inhibition of Cell Viability250–500 nMUveal Melanoma Cells[8]
Anti-proliferative ActivityMore potent than G-1YUMM1.7 (melanoma), 2838c3 (pancreatic)[1][2][9]
IC50 (ALCL)245 nM (median)Anaplastic Large Cell Lymphoma cell lines[10]
IC50 (DLBCL)411 nM (median)Diffuse Large B-cell Lymphoma cell lines[10]

Signaling Pathways

Activation of GPER by both G-1 and LNS8801 can initiate a variety of downstream signaling cascades. However, the specificity of these interactions differs. LNS8801's effects are predominantly GPER-dependent, while G-1 has been shown to elicit GPER-independent responses, particularly at higher concentrations.

GPER-Dependent Signaling Cascade (LNS8801)

LNS8801 binding to GPER primarily activates Gs-protein signaling, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB).[1][2][11] This pathway is crucial for the anti-tumor effects of LNS8801.[1][2]

GPER_Signaling_LNS8801 LNS8801 LNS8801 GPER GPER LNS8801->GPER Binds Gs Gs Protein GPER->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Gene_Expression Gene Expression (e.g., c-Myc suppression) Nucleus->Gene_Expression

Caption: GPER-dependent signaling pathway activated by LNS8801.

GPER-Mediated EGFR Transactivation (G-1)

G-1, upon binding to GPER, can induce the transactivation of the Epidermal Growth Factor Receptor (EGFR).[12][13][14] This occurs through a Gβγ-subunit-dependent pathway involving Src kinase and matrix metalloproteinases (MMPs), which cleave and release EGFR ligands.[12][13]

GPER_EGFR_Transactivation G1 G-1 GPER GPER G1->GPER Gbg Gβγ GPER->Gbg Src Src Kinase Gbg->Src MMP MMPs Src->MMP pro_EGF pro-EGF MMP->pro_EGF Cleaves EGF EGF pro_EGF->EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., MAPK/ERK) EGFR->Downstream

Caption: GPER-mediated EGFR transactivation by G-1.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Objective: To determine the inhibitory constant (Ki) of G-1 and LNS8801 for GPER.

  • Materials:

    • Cell membranes expressing GPER (e.g., from transfected HEK293 cells).

    • Radiolabeled GPER ligand (e.g., [3H]-estradiol).

    • Unlabeled test compounds (G-1, LNS8801).

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the GPER-expressing cell membranes.

    • Add increasing concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[15]

Cell Viability Assay

This protocol outlines a general method for assessing the effect of GPER agonists on cancer cell proliferation.

  • Objective: To determine the IC50 value of G-1 and LNS8801 in various cancer cell lines.

  • Materials:

    • Cancer cell line of interest.

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • Test compounds (G-1, LNS8801) dissolved in a suitable solvent (e.g., DMSO).

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

    • Plot the results as a dose-response curve to calculate the IC50 value.[8][15][16]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Objective: To assess the activation of downstream signaling proteins (e.g., phosphorylation of CREB, expression of c-Myc) following treatment with G-1 or LNS8801.

  • Materials:

    • Treated and untreated cell lysates.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against the proteins of interest.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Separate proteins from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.[12][17][18]

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GPER agonists in an animal model.

  • Objective: To compare the in vivo anti-tumor efficacy of G-1 and LNS8801.

  • Materials:

    • Immunocompromised mice.

    • Human cancer cells for implantation.

    • Test compounds (G-1, LNS8801) formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject human cancer cells into the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compounds or vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume regularly using calipers.

    • Compare the tumor growth curves between the treatment and control groups to determine efficacy.[8][15]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_compound Compound Selection Binding Binding Assays (Ki determination) Signaling Signaling Assays (cAMP, Western Blot) Binding->Signaling Functional Functional Assays (Cell Viability, Migration) Signaling->Functional Xenograft Xenograft Model (Tumor Growth Inhibition) Functional->Xenograft PK Pharmacokinetics (Plasma Concentration) Xenograft->PK G1 G-1 (Racemic) G1->Binding LNS8801 LNS8801 (Enantiopure) LNS8801->Binding

Caption: General experimental workflow for comparing GPER agonists.

Conclusion

The distinction between G-1 and LNS8801 is pivotal for the advancement of GPER-targeted therapies. LNS8801, as the enantiomerically pure and active form of G-1, offers a more potent and specific tool for both preclinical research and clinical development. Its GPER-dependent mechanism of action provides a clearer understanding of the therapeutic potential of GPER activation. Researchers should be mindful of the racemic nature of G-1 and the potential for off-target effects, and consider LNS8801 for studies requiring high specificity and translational relevance. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other GPER modulators.

References

A Researcher's Guide to Differential Gene Expression Analysis Following G Protein-Coupled Receptor Agonist Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular underpinnings of a therapeutic agent's effect is paramount. This guide provides a comparative framework for differential gene expression analysis following treatment with a G protein-coupled receptor (GPCR) agonist, with a focus on the well-studied Glucagon-like peptide-1 (GLP-1) receptor agonists.

Introduction to G-1 (GLP-1) Treatment

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of medications primarily used in the management of type 2 diabetes and obesity. These therapeutic agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, which is released from the gut in response to nutrient intake.[1] Activation of the GLP-1 receptor, a class B G protein-coupled receptor, initiates a cascade of intracellular signaling events that lead to enhanced glucose-stimulated insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety.[2][3] The pleiotropic effects of GLP-1 receptor agonists extend to various tissues, including the pancreas, brain, and liver, making the analysis of their impact on gene expression a critical area of research.

Signaling Pathways of GLP-1 Receptor Activation

Upon binding of a GLP-1 receptor agonist, the receptor undergoes a conformational change, leading to the activation of the Gαs subunit of the associated G protein. This initiates a signaling cascade predominantly through the adenylyl cyclase pathway, resulting in the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to the acute effects on insulin secretion and chronic effects on gene transcription and cell survival.[1][4]

GLP-1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Agonist GLP-1 Agonist GLP-1R GLP-1 Receptor G_Protein G Protein (Gαs) GLP-1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Gene_Expression Gene Expression (e.g., Insulin Gene) PKA->Gene_Expression Regulates Insulin_Exocytosis Insulin Exocytosis PKA->Insulin_Exocytosis Promotes

GLP-1 Receptor Signaling Pathway

Differential Gene Expression Data

Treatment with GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, has been shown to induce significant changes in gene expression in various tissues. These changes underlie both the therapeutic effects and potential side effects of these drugs. Below is a summary of representative genes that have been reported to be differentially expressed following treatment with a GLP-1 receptor agonist.

GeneTreatmentTissue/Cell TypeFold Change (Illustrative)RegulationReference
Cftr (Cystic fibrosis transmembrane conductance regulator)LiraglutideMouse Duodenum~2.0Upregulated[5]
Muc5b (Mucin 5B, oligomeric mucus/gel-forming)LiraglutideMouse Duodenum~5.0Upregulated[5]
Ren1 (Renin 1)LiraglutideMouse Brunner's GlandsSignificantUpregulated[5]
Il33 (Interleukin 33)LiraglutideMouse Brunner's GlandsSignificantUpregulated[5]
CCL5 (C-C motif chemokine ligand 5)LiraglutideHuman Peripheral Blood Mononuclear Cells~1.5Upregulated[6]
GLP1R (Glucagon-like peptide 1 receptor)Liraglutide (1000nM)Mouse Pancreatic Beta Cells-Downregulated[7]
Pro-inflammatory markers (IL-6, IL-8, TNF-α) SemaglutideHuman Hepatocytes (in vitro)~1.5-2.0Downregulated[8]

Experimental Protocols for Differential Gene Expression Analysis

Two common high-throughput methods for analyzing differential gene expression are RNA sequencing (RNA-seq) and DNA microarrays.

RNA-seq provides a comprehensive and quantitative view of the transcriptome. A general protocol for analyzing differential gene expression in cultured cells after drug treatment is as follows:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the G-1 (GLP-1 receptor agonist) or vehicle control for the desired time period.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Micro Kit, Qiagen). It is crucial to treat the samples with DNase to remove any contaminating genomic DNA.[9] Ensure high-quality RNA with A260/A280 ratios between 1.8 and 2.1.

  • Library Preparation:

    • Start with a defined amount of total RNA (e.g., 10 ng).[9]

    • Use a low-input RNA kit (e.g., SMART-seq v4 Ultra Low Input RNA Kit, Takara) for cDNA synthesis and amplification.

    • Prepare sequencing libraries using a library preparation kit (e.g., Nextera XT DNA Library Prep Kit, Illumina).[9] This step involves fragmentation of cDNA, ligation of adapters, and PCR amplification.

  • Sequencing: Perform paired-end sequencing using a high-throughput sequencing platform, such as the Illumina NovaSeq 6000, with a read length of approximately 150 bp.[9]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the sequencing reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.[9]

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[9]

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups. These packages model the read counts and perform statistical tests to determine significance, typically reported as a log2 fold change and an adjusted p-value (FDR).

Microarrays measure the expression levels of thousands of genes simultaneously by hybridizing fluorescently labeled cDNA to a solid surface containing complementary DNA probes.

  • RNA Extraction and Labeling:

    • Extract total RNA from treated and control samples as described for RNA-seq.

    • Synthesize first-strand cDNA from the RNA using reverse transcriptase.

    • During cDNA synthesis, incorporate fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays) to label the cDNA from the treated and control samples, respectively.

  • Hybridization:

    • Combine equal amounts of the labeled cDNA from the treated and control samples.

    • Apply the mixture to the microarray slide and incubate in a hybridization chamber for a specific period (e.g., 16-24 hours) to allow the labeled cDNA to bind to the complementary probes on the array.

  • Washing: Wash the microarray slide to remove any unbound labeled cDNA.

  • Scanning: Use a microarray scanner to excite the fluorescent dyes and measure the intensity of the fluorescence at each spot on the array. The scanner will generate two separate images, one for each fluorescent dye.

  • Data Analysis:

    • Image Analysis: Use software to quantify the fluorescence intensity of each spot in both channels.

    • Normalization: Normalize the data to correct for systematic variations, such as differences in dye incorporation and detection efficiency.

    • Differential Expression Analysis: Calculate the ratio of the fluorescence intensities for each gene (e.g., Cy5/Cy3). Genes with a ratio significantly different from 1 are considered differentially expressed. Statistical tests (e.g., t-tests) are used to determine the significance of the expression changes.

Experimental Workflow for Differential Gene Expression

The overall workflow for a typical differential gene expression study involves several key stages, from experimental design to biological interpretation.

Differential Gene Expression Workflow RNA_Extraction RNA Extraction & QC Library_Prep Library Preparation (RNA-seq or Microarray) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing / Microarray Scanning Library_Prep->Sequencing Data_Processing Data Pre-processing (QC, Alignment, Normalization) Sequencing->Data_Processing DE_Analysis Differential Expression Statistical Analysis Data_Processing->DE_Analysis Interpretation Biological Interpretation (Pathway & GO Analysis) DE_Analysis->Interpretation Validation Validation (e.g., qRT-PCR) DE_Analysis->Validation

Differential Gene Expression Workflow

References

Comparative study of G-1 on different cancer subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, across various cancer subtypes. The information presented is collated from peer-reviewed studies and aims to provide an objective overview of G-1's performance, supported by experimental data and detailed methodologies.

Introduction to G-1 and GPER

G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is a seven-transmembrane receptor primarily located in the cell membrane and endoplasmic reticulum that mediates rapid, non-genomic estrogenic signaling.[2] Activation of GPER by agonists like G-1 triggers a cascade of intracellular signaling events, including the mobilization of intracellular calcium, activation of PI3K/Akt and MAPK/ERK pathways, and stimulation of adenylyl cyclase.[2][3][4][5][6] These pathways are crucial for a variety of cellular functions, including proliferation, differentiation, and survival.[2] The distinct signaling mechanism of GPER has made it an attractive therapeutic target for a range of conditions, including various cancers.[2][3][7]

Comparative Efficacy of G-1 on Different Cancer Subtypes

The anti-proliferative and pro-apoptotic effects of G-1 have been observed across a wide range of cancer cell lines. However, the efficacy and underlying mechanisms can vary significantly between cancer subtypes. This section summarizes the key findings.

Breast Cancer

In breast cancer, the role of GPER and the effect of G-1 can be context-dependent.

  • ER-negative Breast Cancer: In ER-negative breast cancer cells like SKBr3, G-1 has been shown to inhibit cell migration.[1] In triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468, G-1 activation of GPER inhibits cell growth by inducing G2/M cell cycle arrest and increasing caspase-3 mediated apoptosis.[8] Specifically, G-1 was found to induce cytotoxicity and GPER-dependent apoptosis in MCF-7 and MDA-MB-231 cells.[9]

  • ER-positive Breast Cancer: In ER-positive MCF-7 cells, G-1 has been shown to reduce cell proliferation, induce M-phase cell cycle arrest, and enhance apoptosis.[8] It can also induce cell cycle arrest at the G2/M phase and late apoptosis.[10]

  • Cancer-Associated Fibroblasts (CAFs): In breast CAFs, G-1 can stimulate proliferation and migration through the GPER/EGFR/ERK signaling pathway.[11]

Ovarian Cancer

G-1 generally acts as a tumor suppressor in ovarian cancer.

  • Studies on SKOV-3 and OVCAR-3 cell lines demonstrated that G-1 induces G2/M phase arrest and apoptosis.[4] In OVCAR-3 and OAW-42 cells, G-1 decreased cell growth in a dose-dependent manner.[12][13] For instance, in OAW-42 cells, 1 µM of G-1 led to an 81.7% reduction in cell growth by day 6.[12]

  • In high-grade serous ovarian cancer cell lines (OV90 and OVCAR420) and a fallopian tube-derived cell line (FT190), G-1 attenuated cell viability and migration.[14][15]

  • The mechanism in some ovarian cancer cells involves the blockade of tubulin polymerization, leading to cell cycle arrest and apoptosis.[14][16]

Endometrial Cancer

In ERα-negative Hec50 endometrial cancer cells, G-1 has been shown to promote tumor growth in xenograft models.[17] This suggests that the therapeutic potential of G-1 in endometrial cancer may be dependent on the specific molecular profile of the tumor.

Pancreatic Cancer

G-1 has demonstrated anti-tumor effects in pancreatic ductal adenocarcinoma (PDAC).

  • Activation of GPER by G-1 inhibited PDAC proliferation, depleted c-Myc and PD-L1, and increased tumor cell immunogenicity.[18]

  • In MIA PaCa-2 and PANC-1 cell lines, a GPER agonist reduced cell proliferation and induced cleavage of PARP, caspase 3, and caspase 9, indicating apoptosis.[19] In MIA PaCa-2 derived xenografts, G-1 significantly delayed tumor growth.[20]

Other Cancers
  • Prostate Cancer: G-1 inhibits the growth of prostate cancer cells and xenograft models.[4]

  • Hepatocellular Carcinoma: In HCCLM3 and SMMC-7721 cell lines, G-1 blocked cell cycle progression, promoted apoptosis, and inhibited cell growth through GPER/EGFR/ERK signaling.

  • Gastric Cancer: G-1 treatment attenuates GPER expression and downregulates the growth of gastric cancer cells both in vitro and in vivo via the ER stress signaling pathway.[21]

  • Cervical Cancer: In SiHa cervical cancer cells, G-1 induces apoptosis and inhibits proliferation.[22][23]

  • Leukemia: G-1 has been shown to cause apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines.[24]

Quantitative Data Summary

Cancer SubtypeCell Line(s)G-1 ConcentrationObserved EffectReference
Breast Cancer MCF-7, MDA-MB-231Not specifiedInduced cytotoxicity and GPER-dependent apoptosis[9]
MDA-MB-231, MDA-MB-468Not specifiedInhibited cell growth, induced G2/M arrest, increased caspase-3 apoptosis[8]
Ovarian Cancer OAW-420.5 µM, 1 µMDose-dependent reduction in cell growth (up to 81.7% with 1 µM)[12]
OVCAR-3, OAW-42Not specifiedDecreased growth in a dose-dependent manner[12][13]
SKOV-3, OVCAR-3Not specifiedInduced G2/M phase arrest and apoptosis[4]
Pancreatic Cancer MIA PaCa-2, PANC-12 µmol/LReduced cell proliferation, induced PARP, caspase 3 & 9 cleavage[19]
Hepatocellular Carcinoma HCCLM3, SMMC-7721Not specifiedBlocked cell cycle, promoted apoptosis, inhibited growth
Gastric Cancer AGS, MKN-28Not specifiedIncreased cell mortality, elevated cleaved caspases and PARP[21]
Cervical Cancer SiHaNot specifiedInduced apoptosis and inhibited proliferation[22][23]
Prostate Cancer PC-3Not specifiedInhibited cell growth[4]
Leukemia Jurkat, CCRF-CEMNot specifiedReduced viability and provoked apoptosis[24]

Signaling Pathways Modulated by G-1

G-1, through GPER activation, modulates several key signaling pathways in cancer cells. The primary pathways are depicted below.

G1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G1 G-1 GPER GPER G1->GPER binds G_protein G Proteins (Gs, Gi, Gq) GPER->G_protein activates Src Src GPER->Src activates YAP YAP GPER->YAP activates EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AC Adenylyl Cyclase G_protein->AC activates MMP MMPs HB_EGF pro-HB-EGF MMP->HB_EGF cleaves EGF HB-EGF HB_EGF->EGF EGF->EGFR activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Src->MMP activates Akt Akt PI3K->Akt Cellular_Effects Cellular Effects (Proliferation, Apoptosis, Cell Cycle Arrest) Akt->Cellular_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (c-fos, Cyclins, etc.) ERK->Gene_Expression p73 p73 YAP->p73 binds Bax Bax Expression p73->Bax CREB->Gene_Expression Gene_Expression->Cellular_Effects Bax->Cellular_Effects induces apoptosis

Caption: G-1 activated GPER signaling pathways in cancer cells.

A primary mechanism of GPER activation involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][12] This occurs through G protein-mediated activation of matrix metalloproteinases (MMPs), which cleave heparin-bound EGF (HB-EGF), allowing it to bind and activate EGFR.[3][12] Downstream of EGFR, the PI3K/Akt and MAPK/ERK pathways are commonly activated.[4][5] Additionally, GPER can signal through adenylyl cyclase to produce cAMP and activate PKA.[3][4] In some breast cancer cells, G-1 induces apoptosis through a GPER/YAP/p73-mediated pathway, leading to increased Bax expression.[9]

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the effects of G-1.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of G-1 on the metabolic activity and proliferation of cancer cells.

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of G-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with G-1 or vehicle control A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan in DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after G-1 treatment.

Protocol:

  • Culture cells in 6-well plates and treat with the desired concentration of G-1 or vehicle for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Apoptosis_Assay_Workflow A Treat cells with G-1 B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of G-1 on cell cycle distribution.

Protocol:

  • Treat cells with G-1 or vehicle as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of proteins in signaling pathways affected by G-1.

Protocol:

  • Lyse G-1 treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved PARP, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G-1: GPER-dependent vs. Off-Target Effects

While G-1 is a selective GPER agonist, some studies have reported GPER-independent or "off-target" effects, particularly at higher concentrations.[24][25][26] For instance, in some ovarian and breast cancer cell lines, G-1 was found to suppress proliferation in a GPER-independent manner.[26] One proposed off-target mechanism is the disruption of microtubule dynamics.[24] Therefore, it is crucial to include appropriate controls, such as GPER knockdown or the use of a GPER antagonist like G-15 or G-36, to confirm that the observed effects are indeed mediated by GPER.[3][24]

Conclusion

G-1 demonstrates significant anti-cancer potential across a variety of cancer subtypes, primarily through the activation of GPER-mediated signaling pathways that lead to cell cycle arrest, apoptosis, and inhibition of cell migration. However, its efficacy and even its role as a pro- or anti-tumorigenic agent can vary depending on the cancer type and the specific cellular context. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of G-1. Future research should continue to explore the nuances of GPER signaling in different cancers to identify patient populations that would most benefit from G-1 based therapies.

References

Safety Operating Guide

Personal protective equipment for handling GPR30 agonist-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of GPR30 Agonist-1

For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment.

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should be worn to avoid inhalation and contact with eyes and skin. The following PPE is recommended:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially when dealing with the compound in powder form to avoid dust and aerosol formation.

Work should be conducted in a well-ventilated area, preferably in a fume hood with appropriate exhaust ventilation. An accessible safety shower and eye wash station should be readily available in the vicinity.

Storage and Disposal Procedures

Storage: this compound should be stored in a tightly sealed container in a cool, dry place.

Disposal: Spills should be absorbed with a finely-powdered liquid-binding material such as diatomite or universal binders. Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol. All contaminated materials, including the absorbent material and any contaminated clothing, should be disposed of according to institutional and local regulations for chemical waste. The product should be kept away from drains, water courses, and the soil.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (G-1) from various in vitro studies.

ParameterValueCell Line/System
Ki (GPER) 11 nMCOS7 cells transfected with GPER-GFP
EC50 (GPER) 2 nMNot specified
Binding Affinity (Kd) 11 nMCOS7 cells transfected with GPER-GFP
Binding to ERα and ERβ No significant activity up to 10 µMCOS7 cells transfected with ERα or ERβ
AssayIC50/EC50Cell Line
Inhibition of Cell Migration (SKBr3) 0.7 nMSKBr3
Inhibition of Cell Migration (MCF-7) 1.6 nMMCF-7
Inhibition of Cell Viability (OV90) 1.06 µMOV90
Inhibition of Cell Viability (FT190) 2.58 µMFT190
Inhibition of Cell Viability (OVCAR420) 6.97 µMOVCAR420
Calcium Mobilization (HL60) EC50 of 600 nMHL60
Inhibition of TNF-α release (Human Macrophages) IC50 of 209 nMPrimary Human Macrophages
Inhibition of IL-6 release (Human Macrophages) IC50 of 317 nMPrimary Human Macrophages
Inhibition of Cell Growth (PC-3) IC50 of 1.02 µMPC-3
Inhibition of Cell Growth (DU145) IC50 of 3.21 µMDU145

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest expressing GPER

  • 96-well cell culture plates

  • This compound (G-1)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of G-1 and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

Vasorelaxation Assay

This protocol outlines a general procedure for assessing the vasorelaxant effects of this compound on isolated arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta or mesenteric arteries)

  • Organ baths

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Phenylephrine or other vasoconstrictor

  • This compound (G-1)

  • Data acquisition system

Procedure:

  • Mount the arterial rings in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor like phenylephrine.

  • Once a plateau is reached, cumulatively add increasing concentrations of G-1 to the organ bath.

  • Record the changes in tension to determine the concentration-response curve for G-1-induced relaxation.[1]

  • Maximal relaxation is expressed as a percentage of the pre-constriction induced by phenylephrine.[1]

Signaling Pathways and Workflows

GPR30 Signaling Pathway

Activation of GPR30 by an agonist like G-1 initiates a cascade of intracellular signaling events. This includes the activation of G proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[2][3] GPR30 activation can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5][6] This transactivation is often mediated by the release of heparin-bound EGF (HB-EGF).[4][5] Downstream of EGFR, two major pathways are activated: the MAPK/ERK pathway and the PI3K/Akt pathway.[4][5][7][8] These pathways ultimately regulate various cellular processes, including gene expression, cell proliferation, and migration.

GPR30_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR30 GPR30 G_protein G Protein GPR30->G_protein Activates HB_EGF HB-EGF GPR30->HB_EGF Causes Release EGFR EGFR MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway EGFR->PI3K_pathway Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) PKA->Cellular_Response HB_EGF->EGFR Transactivates MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response Agonist This compound Agonist->GPR30 Binds

Caption: this compound signaling cascade.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the impact of this compound on cell viability using an MTT assay.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound and Vehicle Control adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GPR30 agonist-1
Reactant of Route 2
Reactant of Route 2
GPR30 agonist-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.